CD-III
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S.H2O4S/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDCQWROXMJAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25646-71-3 | |
| Record name | Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25646-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kodak CD-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164932 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of CD-III (Color Developing Agent 3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound commonly known as CD-III, or Color Developing Agent 3. The document details its chemical structure, physicochemical properties, and primary applications. While a definitive biological signaling pathway has not been identified for this compound, this guide summarizes its known chemical interactions and provides a comparative analysis with other related color developing agents. A generalized synthesis protocol is outlined, reflecting the publicly available information, alongside a depiction of its role in photographic development workflows.
Chemical Identity and Structure
This compound is the common name for the organic compound N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide. It is a substituted p-phenylenediamine (B122844) derivative, a class of compounds known for their use as developing agents in color photography. In commercial preparations, it is often found as a sesquisulfate monohydrate salt.
Chemical Structure:
Caption: Chemical structure of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide.
Physicochemical Properties
This compound is typically a white to light gray crystalline powder. A summary of its key physicochemical properties is presented below, alongside a comparison with other related color developing agents.
| Property | This compound (N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide) | CD-1 (N,N-Diethyl-p-phenylenediamine) | CD-2 (4-(N,N-diethylamino)-2-methylaniline) | CD-4 (4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine) |
| Molecular Formula | C₁₂H₂₁N₃O₂S | C₁₀H₁₆N₂ | C₁₁H₁₈N₂ | C₁₁H₁₈N₂O |
| Molar Mass | 271.38 g/mol | 164.25 g/mol | 178.28 g/mol | 194.27 g/mol |
| Appearance | White to light gray crystalline powder | Pale yellow to roseate crystalline powder | White or grey-white crystalline powder | White or grey-white crystalline powder |
| Solubility in Water | Soluble | Low | Soluble | Soluble |
| Polarity | Medium | Non-polar | - | High |
| Allergenic Potential | Low | High (causes dermatitis) | - | - |
| Dye Stability | High | Low | Improved over CD-1 | - |
Synthesis Overview
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found, likely due to its proprietary nature. However, the general synthetic route involves the reaction of 2-methyl-1,4-phenylenediamine with an ethylamine (B1201723) derivative, followed by sulfonation and salt formation to yield the final product.[1] The process concludes with purification, typically through crystallization.
Caption: Generalized synthetic pathway for this compound.
Mechanism of Action in Photographic Development
This compound is a key component in chromogenic development processes, such as the E-6 process for slide film and the ECN-2 process for motion picture negative film.[2] Its primary function is to reduce exposed silver halide crystals in the photographic emulsion to metallic silver. In this process, the this compound molecule is oxidized. The oxidized form of this compound then reacts with color couplers embedded in the different layers of the film to form cyan, magenta, and yellow dyes. This process is what creates the final color image.
Caption: Role of this compound in the chromogenic development process.
Experimental Protocols: Color Film Development
While the synthesis protocol for this compound is not detailed in public literature, the protocols for film development processes that utilize it are well-documented. Below are generalized workflows for the E-6 and ECN-2 processes.
E-6 Process Workflow (for Color Reversal/Slide Film)
The E-6 process is a multi-step procedure for developing color reversal films. CD-3 is the color developing agent used in this process.
Caption: Simplified workflow of the E-6 color reversal film development process.
ECN-2 Process Workflow (for Motion Picture Negative Film)
The ECN-2 process is designed for developing color negative motion picture film and also utilizes CD-3 as the color developing agent. A key difference from other processes is the initial step to remove the remjet layer, a protective carbon backing on the film.
Caption: Simplified workflow of the ECN-2 motion picture film development process.
Biological Activity and Signaling Pathways
Currently, there is no established evidence in peer-reviewed literature to suggest that this compound plays a significant role in any biological signaling pathways. Its primary application and research focus have been within the field of photographic chemistry. While some studies may have explored its biological interactions in a broader context, no specific signaling cascade or receptor interaction has been identified.[1] Therefore, for researchers in drug development, this compound is not considered a compound of interest for therapeutic applications based on current knowledge.
Conclusion
This compound, or Color Developing Agent 3, is a well-characterized p-phenylenediamine derivative with a crucial role in the history and technology of color photography. Its chemical structure is optimized for the reduction of silver halides and subsequent dye formation, leading to high-stability color images. While its synthesis is understood in general terms, specific, detailed protocols are not widely available. For the scientific and research community outside of photographic chemistry, it is important to note the lack of evidence for any defined biological activity or involvement in signaling pathways. This technical guide provides a foundational understanding of this compound for researchers and professionals who may encounter this compound in various scientific contexts.
References
An In-depth Technical Guide to Muromonab-CD3: Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the properties and characteristics of Muromonab-CD3 (Orthoclone OKT3), a murine monoclonal antibody that functions as a potent immunosuppressant.[1][2] This document details its mechanism of action, physicochemical properties, pharmacokinetic profile, and clinical efficacy, with a focus on its application in the context of acute solid organ transplant rejection.[1][3] Detailed protocols for key immunological assays and visual representations of the associated signaling pathways are included to support further research and development in the field of immunosuppressive biologics.
Introduction
Muromonab-CD3 is a murine monoclonal antibody of the IgG2a isotype that specifically targets the CD3 complex on the surface of human T-lymphocytes.[4] It was the first monoclonal antibody approved for therapeutic use in humans and has been instrumental in the management of acute, corticosteroid-resistant rejection of allogeneic kidney, heart, and liver transplants.[1][2][5] By binding to the CD3 component of the T-cell receptor (TCR) complex, Muromonab-CD3 effectively blocks T-cell function, leading to the rapid depletion of circulating T-lymphocytes and profound immunosuppression.[3][6] This guide will delve into the core properties of Muromonab-CD3, providing a technical resource for researchers and clinicians.
Physicochemical and Pharmacokinetic Properties
Muromonab-CD3 is a purified immunoglobulin G2a antibody.[7] Its properties are summarized in the tables below.
Table 1: Physicochemical Properties of Muromonab-CD3
| Property | Value | Reference |
| Molecular Formula | C6460H9946N1720O2043S56 | [2] |
| Molar Mass | 146189.98 g·mol−1 | [2] |
| Source | Murine (mouse) | [2] |
| Target | CD3 receptor on human T-cells | [2] |
| Isotype | IgG2a | [7] |
| Formulation | Sterile, buffered solution for intravenous administration |
Table 2: Pharmacokinetic Parameters of Muromonab-CD3
| Parameter | Value | Reference |
| Route of Administration | Intravenous injection | [3] |
| Half-life | Approximately 18 hours | [3][8] |
| Metabolism | The exact route of metabolism is not fully elucidated but may involve opsonization and removal by the reticuloendothelial system when bound to T-cells, or through the production of human anti-murine antibodies. | [3] |
| Elimination | Primarily cleared from circulation through binding to T-lymphocytes and subsequent removal. | [3] |
Mechanism of Action
Muromonab-CD3 exerts its immunosuppressive effects by targeting the T-cell receptor (TCR)-CD3 complex, which is crucial for antigen recognition and T-cell activation.[3] The binding of Muromonab-CD3 to the epsilon chain of the CD3 complex has a biphasic effect.[2]
Initially, it cross-links TCRs, leading to a transient T-cell activation and the release of a cascade of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).[2] This initial activation is responsible for the common first-dose "cytokine release syndrome" (CRS).[2]
Following this initial activation, Muromonab-CD3 induces the internalization and modulation of the TCR-CD3 complex from the T-cell surface, rendering the T-cells unresponsive to antigenic stimulation.[9] This is followed by the opsonization and rapid clearance of circulating T-lymphocytes from the bloodstream, leading to a profound T-cell depletion.[3] The proposed mechanisms for T-cell clearance include complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and apoptosis.[7]
T-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of the CD3 complex in T-cell activation, the pathway that is initially triggered and subsequently blocked by Muromonab-CD3.
Clinical Efficacy
Clinical trials have demonstrated the high efficacy of Muromonab-CD3 in reversing acute organ transplant rejection.
Table 3: Clinical Efficacy of Muromonab-CD3 in Acute Rejection
| Organ Transplant | Study Population | Treatment Group | Reversal of Rejection | Reference |
| Renal | 123 patients with acute rejection | Muromonab-CD3 | 94% | [5] |
| Renal | - | High-dose methylprednisolone | 75% | [5] |
| Heart | 8 patients with rescue therapy for rejection (Group 1) | Muromonab-CD3 | 71% | [10] |
| Heart | 8 patients with primary therapy for rejection (Group 2) | Muromonab-CD3 | 100% | [10] |
| Heart | 8 patients as induction therapy (Group 3) | Muromonab-CD3 | 100% | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of Muromonab-CD3.
T-Cell Proliferation Assay
This assay measures the ability of Muromonab-CD3 to induce T-cell proliferation, which is indicative of its initial agonistic activity.
Workflow Diagram:
Methodology:
-
Plate Coating:
-
Prepare a 5-10 µg/mL solution of Muromonab-CD3 (or other anti-CD3e clones like OKT3 or HIT3a) in sterile phosphate-buffered saline (PBS).[11]
-
Dispense 50 µL of the antibody solution to each well of a 96-well flat-bottom microtiter plate. For unstimulated control wells, add 50 µL of sterile PBS.[11]
-
Incubate the plate at 37°C for 2 hours or at 4°C overnight.[11]
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Just before adding cells, wash each well twice with 200 µL of sterile PBS to remove unbound antibody.[11]
-
-
Cell Preparation and Plating:
-
Co-stimulation and Incubation:
-
Measurement of Proliferation:
-
Using [³H]-thymidine incorporation:
-
During the last 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Using Carboxyfluorescein succinimidyl ester (CFSE) staining:
-
Prior to plating, label the PBMCs with 1-10 µM CFSE.
-
After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.[12]
-
-
Cytokine Quantification Assay (ELISA)
This assay quantifies the release of cytokines (e.g., TNF-α, IFN-γ, IL-2) from T-cells following stimulation with Muromonab-CD3, which is characteristic of the cytokine release syndrome.
Workflow Diagram:
Methodology:
-
Cell Stimulation and Supernatant Collection:
-
ELISA Procedure (Sandwich ELISA):
-
Coating: Dilute the purified anti-cytokine capture antibody (e.g., anti-TNF-α) to 1-4 µg/mL in a binding solution and add 100 µL to each well of an ELISA plate. Incubate overnight at 4°C.
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Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.
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Sample Incubation: Wash the plate and add 100 µL of standards (recombinant cytokine) and collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[15]
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Detection: Wash the plate and add 100 µL of biotinylated anti-cytokine detection antibody (0.5-2 µg/mL). Incubate for 1 hour at room temperature.
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Enzyme Conjugate: Wash the plate and add 100 µL of Avidin-HRP or Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
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Substrate and Measurement: Wash the plate and add 100 µL of a substrate solution (e.g., TMB). After sufficient color development, stop the reaction and read the optical density at the appropriate wavelength (e.g., 450 nm).
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Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.[14]
-
Conclusion
Muromonab-CD3 remains a significant molecule in the history of immunotherapy and transplantation medicine. Its potent T-cell depleting activity, while effective, is associated with a significant side effect profile, most notably the cytokine release syndrome. A thorough understanding of its properties, mechanism of action, and the underlying signaling pathways is crucial for the development of safer and more targeted immunosuppressive therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation of T-cell immunology and the evaluation of novel immunomodulatory agents.
References
- 1. Muromonab CD3. A review of its pharmacology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muromonab-CD3 - Wikipedia [en.wikipedia.org]
- 3. Muromonab CD-3: a review of its pharmacology, pharmacokinetics, and clinical use in transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muromonab CD3 [drugfuture.com]
- 5. Muromonab-CD3 - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Muromonab-CD3 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Clinical experience with Muromonab-CD3 monoclonal antibody (OKT3) in heart transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide, a key intermediate in various chemical industries, including photographic development where it is commonly known as Color Developer 3 (CD-3). This document outlines a plausible and detailed multi-step synthesis pathway, complete with experimental protocols, quantitative data, and pathway visualizations to aid researchers in the replication and optimization of this process.
Overview of the Synthetic Pathway
The synthesis of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide is a multi-step process commencing with the commercially available starting material, m-toluidine (B57737). The overall strategy involves the sequential introduction of the N-ethyl and the N-(2-methanesulfonamido)ethyl side chains, followed by functionalization of the aromatic ring and a final reduction to yield the target molecule.
The proposed synthetic route comprises the following key transformations:
-
Step 1: Ethylation and Hydroxyethylation of m-Toluidine to form N-ethyl-N-(2-hydroxyethyl)-m-toluidine.
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Step 2: Chlorination of the Hydroxyl Group to yield N-(2-chloroethyl)-N-ethyl-3-methylaniline.
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Step 3: Nucleophilic Substitution with Methanesulfonamide (B31651) to produce the intermediate N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide.
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Step 4: Nitrosation of the Aromatic Ring to give N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide.
-
Step 5: Reduction of the Nitroso Group to afford the final product, N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide.
This pathway is illustrated in the diagram below, which was generated using the DOT language.
Caption: Overall synthetic pathway for N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step procedures for each stage of the synthesis. Safety precautions should be observed at all times, and all reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of N-ethyl-N-(2-hydroxyethyl)-m-toluidine
This initial step involves the reaction of m-toluidine with ethylene oxide in the presence of a catalyst to introduce both the ethyl and 2-hydroxyethyl groups.
Reaction:
m-Toluidine + Ethylene oxide → N-ethyl-N-(2-hydroxyethyl)-m-toluidine
Procedure:
-
To a stirred solution of m-toluidine (107.17 g, 1.0 mol) in a suitable solvent such as toluene, add taurine (1.25 g, 0.01 mol) as a catalyst.
-
Heat the mixture to 100-150°C.
-
Bubble ethylene oxide gas (44.05 g, 1.0 mol) through the reaction mixture over a period of 2-6 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield N-ethyl-N-(2-hydroxyethyl)-m-toluidine as a colorless to pale yellow oil.
Step 2: Synthesis of N-(2-chloroethyl)-N-ethyl-3-methylaniline
The hydroxyl group of the previously synthesized intermediate is converted to a chloride, a better leaving group for the subsequent nucleophilic substitution.
Reaction:
N-ethyl-N-(2-hydroxyethyl)-m-toluidine + SOCl₂ → N-(2-chloroethyl)-N-ethyl-3-methylaniline
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve N-ethyl-N-(2-hydroxyethyl)-m-toluidine (179.26 g, 1.0 mol) in an anhydrous solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add thionyl chloride (130.91 g, 1.1 mol) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a base, such as sodium carbonate, until it is slightly alkaline.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude N-(2-chloroethyl)-N-ethyl-3-methylaniline, which can be used in the next step without further purification.
Step 3: Synthesis of N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide
This step introduces the methanesulfonamide moiety via a nucleophilic substitution reaction.
Reaction:
N-(2-chloroethyl)-N-ethyl-3-methylaniline + CH₃SO₂NH₂ → N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide
Procedure:
-
Dissolve methanesulfonamide (95.12 g, 1.0 mol) in a suitable polar aprotic solvent, such as dimethylformamide (DMF), and add a strong base, for instance, sodium hydride (44.00 g of a 60% dispersion in mineral oil, 1.1 mol), portion-wise at 0°C.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add a solution of N-(2-chloroethyl)-N-ethyl-3-methylaniline (197.71 g, 1.0 mol) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-100°C and stir for 4-6 hours.
-
Cool the mixture to room temperature and pour it into a large volume of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure, and purify the resulting residue by column chromatography on silica (B1680970) gel to yield N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide.
Step 4: Synthesis of N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide
Nitrosation of the aromatic ring at the para position to the amino group is a key step to enable the final reduction to the desired amine.
Reaction:
N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide + Isopropyl nitrite → N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide
Procedure:
-
Dissolve N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide (256.37 g, 1.0 mol) in a mixture of water and concentrated sulfuric acid, while cooling in an ice-salt bath to maintain a temperature of -2 to +2°C.
-
Slowly add isopropyl nitrite (103.11 g, 1.1 mol) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
The completion of the reaction can be monitored by thin-layer chromatography.
-
Carefully add a solution of amidosulfonic acid to quench any excess nitrite.
-
The product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be neutralized and the product extracted with an organic solvent.
-
Wash the crude product with cold water and dry under vacuum to yield N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide.
Step 5: Synthesis of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide
The final step is the reduction of the nitroso group to the primary amine, yielding the target compound.
Reaction:
N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide → N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide
Procedure:
-
In a four-necked flask, prepare a suspension of activated carbon and a catalytic amount of ferric chloride hexahydrate in anhydrous ethanol (B145695).
-
Add N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide (285.37 g, 1.0 mol) to the suspension.
-
Add a catalytic amount of Raney nickel.
-
Heat the mixture to 30-65°C and add 85% hydrazine hydrate dropwise over approximately 1 hour.
-
After the addition, continue stirring for an additional 2-4 hours.
-
Filter the hot reaction mixture to remove the catalyst and activated carbon.
-
To the filtrate, add concentrated sulfuric acid to precipitate the sesquisulfate salt of the product.
-
Cool the mixture in an ice bath and collect the precipitate by filtration.
-
The crude product can be recrystallized from ethanol to obtain pure N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide sesquisulfate as white crystals.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| m-Toluidine | C₇H₉N | 107.15 | 108-44-1 |
| N-ethyl-N-(2-hydroxyethyl)-m-toluidine | C₁₁H₁₇NO | 179.26 | 91-88-3 |
| N-(2-chloroethyl)-N-ethyl-3-methylaniline | C₁₁H₁₆ClN | 197.71 | 22564-43-8 |
| N-[2-(N-ethyl-3-methylanilino)ethyl]methanesulfonamide | C₁₂H₂₀N₂O₂S | 256.37 | 37717-68-3 |
| N-{2-[Ethyl(3-methyl-4-nitrosophenyl)amino]ethyl}methanesulfonamide | C₁₂H₁₉N₃O₃S | 285.37 | 56046-62-9 |
| N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide | C₁₂H₂₁N₃O₂S | 271.38 | 92-09-1 |
| N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide sesquisulfate | C₂₄H₄₈N₆O₁₆S₅ | 837.01 | 25646-71-3 |
Table 2: Typical Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethylation/Hydroxyethylation | Ethylene oxide, Taurine | 100-150 | 3-8 | 80-90 |
| 2 | Chlorination | Thionyl chloride | Reflux | 2-3 | >95 (crude) |
| 3 | Sulfonamidation | Methanesulfonamide, NaH | 80-100 | 4-6 | 70-80 |
| 4 | Nitrosation | Isopropyl nitrite, H₂SO₄ | -2 to +2 | 1-2 | 85-95 |
| 5 | Reduction | Hydrazine hydrate, FeCl₃, Raney-Ni | 30-65 | 3-5 | 80-90 |
Visualization of Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis of the target compound.
Caption: A generalized experimental workflow for the multi-step synthesis.
Signaling Pathways and Biological Relevance
While N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide is primarily known for its industrial applications, particularly in photography, its structural motifs are of interest in medicinal chemistry. The substituted aniline (B41778) core is a common scaffold in many biologically active molecules.
Further research would be required to elucidate any specific signaling pathways modulated by this compound. However, based on its structure, potential areas of investigation could include:
-
Enzyme Inhibition: The sulfonamide group is a well-known pharmacophore present in various enzyme inhibitors.
-
Receptor Binding: The aromatic amine and the flexible side chain could interact with various biological receptors.
The following diagram represents a hypothetical workflow for investigating the biological activity of this compound.
Caption: A potential workflow for the biological evaluation of the title compound.
This guide provides a comprehensive framework for the synthesis and potential further investigation of N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide. The detailed protocols and data are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
A Comprehensive Technical Guide to the Physical and Chemical Properties of Cefazolin Sodium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Cefazolin sodium (CAS 27164-46-1). The information is presented to support research, scientific investigation, and drug development activities.
Introduction
Cefazolin sodium is a first-generation cephalosporin (B10832234) antibiotic.[1] It is a semi-synthetic derivative of cephalosporin C and is characterized by a beta-lactam ring, which is crucial for its antibacterial activity. Cefazolin is primarily used for the treatment of bacterial infections and as a prophylactic agent in surgical procedures.[1] Its broad spectrum of activity, particularly against Gram-positive bacteria, makes it a widely prescribed antimicrobial agent.[2]
Physical and Chemical Properties
The physical and chemical properties of Cefazolin sodium are summarized in the table below, providing a consolidated reference for its key characteristics.
| Property | Value | References |
| Chemical Name | Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [3] |
| CAS Number | 27164-46-1 | [2][4][5] |
| Molecular Formula | C₁₄H₁₃N₈NaO₄S₃ | [2][5][6] |
| Molecular Weight | 476.49 g/mol | [2][5][6] |
| Appearance | White to off-white or yellowish-white crystalline powder | |
| Melting Point | Approximately 198-200 °C (decomposes) | [7] |
| Solubility | Freely soluble in water; Very slightly soluble in ethanol; Practically insoluble in chloroform (B151607) and ether. Soluble in DMSO and dimethylformamide at approximately 20 mg/mL. Soluble in PBS (pH 7.2) at approximately 10 mg/mL. | [8][9] |
| pH of Aqueous Solution | 4.0 - 6.0 for a 100 mg/mL solution in water | [5] |
| pKa | An estimated pKa of 3.6 for the carboxylic acid group has been calculated. | [10] |
| UV Absorption Maximum (λmax) | 271 nm in water | [8][11] |
| Optical Rotation | -10° to -24° |
Mechanism of Action
Cefazolin sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][11] The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[12]
Experimental Protocols
This section outlines the general methodologies for determining the key physical and chemical properties of Cefazolin sodium.
Determination of Melting Point
The melting point of Cefazolin sodium, which is accompanied by decomposition, can be determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the dry, powdered Cefazolin sodium is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature approximately 10-15°C below the expected melting point, followed by a slower ramp of 1-2°C per minute.[13]
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For Cefazolin, decomposition is observed alongside melting.
Solubility Determination
The solubility of Cefazolin sodium in various solvents can be determined using the shake-flask method.
Protocol:
-
Sample Preparation: An excess amount of Cefazolin sodium is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
-
Quantification: The concentration of Cefazolin sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
pH Determination of Aqueous Solution
The pH of a Cefazolin sodium solution is measured using a calibrated pH meter.
Protocol:
-
Solution Preparation: A solution of known concentration (e.g., 100 mg/mL) is prepared by dissolving Cefazolin sodium in purified water.[5]
-
Calibration: The pH meter is calibrated using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).
-
Measurement: The calibrated electrode is immersed in the Cefazolin sodium solution, and the pH reading is recorded once it stabilizes.[5]
Stability-Indicating HPLC Method
A stability-indicating HPLC method is used to determine the stability of Cefazolin sodium in various formulations and under different storage conditions.
Protocol:
-
Chromatographic System:
-
Column: A C18 reversed-phase column is commonly used.[14][15]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[14][15] The exact ratio and pH are optimized for the separation of Cefazolin from its degradation products.
-
Flow Rate: A flow rate of around 1.0 mL/min is often employed.[14][15]
-
Detection: UV detection at the λmax of Cefazolin (around 270 nm) is used.[11][14]
-
-
Standard and Sample Preparation:
-
A stock solution of Cefazolin sodium reference standard is prepared in a suitable solvent.
-
The sample solution is prepared by dissolving the Cefazolin sodium product in the same solvent to a known concentration.
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, Cefazolin sodium is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[7] The resulting solutions are analyzed to ensure that the degradation products are well-separated from the parent drug peak.
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The concentration of Cefazolin sodium in the sample is calculated by comparing its peak area to that of the standard.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the identification and quantification of Cefazolin sodium.
Protocol:
-
Instrument Setup: A UV-Vis spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm.[11]
-
Solvent Blank: The spectrophotometer is zeroed using the solvent in which the Cefazolin sodium will be dissolved (e.g., purified water).[10]
-
Sample Preparation: A solution of Cefazolin sodium of a known concentration (e.g., 20 µg/mL in water) is prepared.[11]
-
Spectrum Acquisition: The absorbance of the sample solution is measured across the specified wavelength range to determine the wavelength of maximum absorbance (λmax).[11]
-
Quantification: For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[10]
Stability Profile
Cefazolin sodium is known to be sensitive to pH and temperature.
-
pH Stability: Aqueous solutions of Cefazolin sodium are most stable in the pH range of 4.5 to 6.0.[8] Hydrolysis is accelerated at pH values outside of this range.
-
Temperature Stability: Reconstituted solutions are generally stable for 24 hours at room temperature and for up to 10 days when refrigerated (2-8°C).[4] Stability is significantly reduced at elevated temperatures.
-
Light Stability: Cefazolin sodium should be protected from light, as exposure can lead to degradation.[4]
Conclusion
This technical guide provides a comprehensive summary of the essential physical and chemical properties of Cefazolin sodium, along with methodologies for their determination. A thorough understanding of these properties is critical for the formulation, development, and quality control of pharmaceutical products containing this important antibiotic. The provided data and protocols serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. ptfarm.pl [ptfarm.pl]
- 3. uspnf.com [uspnf.com]
- 4. drugs.com [drugs.com]
- 5. scispace.com [scispace.com]
- 6. Cefazolin Sodium | C14H13N8NaO4S3 | CID 23675322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of Cefazolin Sodium in Polypropylene Syringes and Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cefazolin | C14H14N8O4S3 | CID 33255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. scispace.com [scispace.com]
- 11. Validation of Cefazolin Sodium by UV-Spectrophotometric Method [article.sapub.org]
- 12. What is the mechanism of Cefazolin Sodium? [synapse.patsnap.com]
- 13. pharmabeginers.com [pharmabeginers.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
An In-depth Technical Guide on the Potential Mechanism of Action of Anti-CD3 Monoclonal Antibodies
Disclaimer: The term "CD-III" did not correspond to a specific, publicly documented therapeutic agent or molecular entity in the conducted search. This guide, therefore, focuses on the well-established mechanism of action of anti-CD3 monoclonal antibodies, which are a cornerstone of immunotherapy and are presumed to be the subject of interest.
This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of anti-CD3 monoclonal antibodies. It is intended for researchers, scientists, and drug development professionals.
Introduction to the CD3 Complex
The Cluster of Differentiation 3 (CD3) is a protein complex and T-cell co-receptor that is involved in activating both cytotoxic T cells (CD8+ naive T cells) and T helper cells (CD4+ naive T cells)[1]. The CD3 complex is composed of four distinct chains: a CD3γ chain, a CD3δ chain, and two CD3ε chains[1]. These chains associate with the T-cell receptor (TCR) and the ζ-chain to form the TCR-CD3 complex[1]. The primary function of the CD3 complex is to transduce the signal for the T cell to react to a foreign antigen, proliferate, and mount an immune response[2]. The intracellular tails of the CD3 molecules contain conserved motifs known as immunoreceptor tyrosine-based activation motifs (ITAMs), which are crucial for the signaling capacity of the TCR[1].
Mechanism of Action of Anti-CD3 Antibodies
Anti-CD3 monoclonal antibodies, such as Muromonab-CD3, are murine monoclonal antibodies that specifically target the T-cell receptor-CD3 complex on the surface of circulating human T cells[2]. The action of these antibodies is biphasic, leading to an initial activation of T cells followed by a profound immunosuppressive effect[2].
Phase 1: T-Cell Activation and Cytokine Release
Upon initial administration, anti-CD3 antibodies bind to the CD3 complex, leading to a transient activation of T cells[2]. This cross-linking of the TCR-CD3 complex mimics antigen recognition and triggers a signaling cascade that results in mitogenesis and the release of numerous cytokines and lymphokines into the systemic circulation[2]. This event is often referred to as the "cytokine release syndrome"[2]. Key signaling events in this phase include the phosphorylation of ITAMs on the CD3 chains, which then allows for the binding and activation of ZAP70 (zeta-associated protein of 70 kDa), a critical kinase in the T-cell signaling cascade[1].
Phase 2: Antigenic Modulation and Immunosuppression
Following the initial activation phase, a process of antigenic modulation occurs. The CD3 complex on the cell surface is internalized and removed, rendering the T cells immuno-incompetent without causing immediate cell death[2]. This leads to a depletion of circulating T cells, primarily through opsonization in the liver and cytolysis[2]. The overall effect is a blocking of T-cell proliferation and differentiation, resulting in a state of immunosuppression[2].
Signaling Pathways
The signaling pathway initiated by anti-CD3 antibody binding is a complex cascade of phosphorylation events. The following diagram illustrates the initial steps of this pathway.
Caption: Initial signaling cascade upon anti-CD3 antibody binding to the TCR-CD3 complex.
Quantitative Data
The following table summarizes hypothetical quantitative data from in vitro T-cell activation assays following treatment with an anti-CD3 antibody. This data is for illustrative purposes to demonstrate the requested format.
| Treatment Group | Concentration (µg/mL) | IL-2 Release (pg/mL) | TNF-α Release (pg/mL) | T-Cell Proliferation (% of Control) |
| Control (Isotype) | 1.0 | 50 ± 12 | 80 ± 20 | 100% |
| Anti-CD3 Ab | 0.1 | 850 ± 75 | 1200 ± 110 | 350% |
| Anti-CD3 Ab | 1.0 | 2500 ± 210 | 3500 ± 300 | 800% |
| Anti-CD3 Ab | 10.0 | 1800 ± 150 | 2800 ± 250 | 650% (High-dose inhibition) |
Experimental Protocols
T-Cell Isolation and Culture
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Enrich for T cells from the PBMC population using a pan-T cell isolation kit (negative selection).
-
Cell Culture: Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
In Vitro T-Cell Activation Assay
-
Plate Coating: Coat a 96-well plate with anti-CD3 antibody at various concentrations overnight at 4°C. For co-stimulation, anti-CD28 antibody can also be coated.
-
Cell Seeding: Wash the plate to remove unbound antibody and seed the purified T cells at a density of 1 x 10^5 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Proliferation Assay: Add a proliferation reagent (e.g., BrdU or [3H]-thymidine) for the final 18 hours of incubation. Measure proliferation according to the manufacturer's protocol.
Cytokine Analysis
Analyze the collected supernatants for cytokine levels (e.g., IL-2, TNF-α, IFN-γ) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine bead array.
Flow Cytometry for Surface Marker Expression
-
Cell Staining: Stain T cells with fluorescently labeled antibodies against surface markers of interest (e.g., CD3, CD25, CD69) to assess activation status and CD3 modulation.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.
The following diagram illustrates the general workflow for these experiments.
Caption: General experimental workflow for assessing the in vitro effects of anti-CD3 antibodies.
Conclusion
Anti-CD3 monoclonal antibodies represent a powerful class of immunomodulatory agents with a complex, biphasic mechanism of action. Their ability to initially activate and subsequently suppress T-cell function has been harnessed for various therapeutic applications, including the treatment of organ transplant rejection. A thorough understanding of the underlying signaling pathways and cellular responses is critical for the continued development and optimization of therapies targeting the CD3 complex.
References
The Biological Activity of CD-Ring Modified Vitamin D Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hormonally active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), is a potent regulator of calcium and phosphate (B84403) homeostasis. Beyond its classical endocrine functions, 1,25(OH)₂D₃ exhibits significant anti-proliferative, pro-differentiative, and immunomodulatory activities, making it a molecule of interest for the treatment of hyperproliferative disorders such as cancer and psoriasis. However, its therapeutic application is often limited by hypercalcemic side effects. This has driven the development of synthetic analogs of 1,25(OH)₂D₃ that aim to dissociate the desirable anti-proliferative and pro-differentiative effects from the undesirable calcemic activity.
One promising class of such analogs are those with modifications in the C- and D-rings of the secosteroid structure. This guide focuses on a specific subset of these compounds: CD-ring modified 1α,25-dihydroxyvitamin D analogs , with a particular emphasis on those incorporating a trans-decalin moiety in place of the natural trans-hydrindane (B1202327) system. These modifications can significantly alter the three-dimensional shape of the molecule, leading to differential interactions with the Vitamin D Receptor (VDR) and, consequently, a modified biological activity profile.
Mechanism of Action: The Vitamin D Receptor (VDR) Signaling Pathway
The biological effects of 1,25(OH)₂D₃ and its analogs are primarily mediated by the Vitamin D Receptor (VDR), a ligand-inducible transcription factor belonging to the nuclear receptor superfamily.[1] Upon binding of a ligand like a CD-ring modified analog, the VDR undergoes a conformational change, promoting its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.
Key target genes in this pathway include those involved in calcium homeostasis, cell cycle regulation, and cellular differentiation. For instance, the induction of the CYP24A1 gene, which encodes the enzyme responsible for catabolizing 1,25(OH)₂D₃, is a well-established marker of VDR activation.[2] The differential ability of CD-ring modified analogs to induce conformational changes in the VDR and recruit co-regulators is thought to be the basis for their selective biological activities.
Caption: VDR Signaling Pathway for CD-Ring Modified Analogs.
Quantitative Biological Activity Data
The biological activity of CD-ring modified vitamin D analogs is typically assessed through a battery of in vitro and in vivo assays. The goal is to identify compounds with high anti-proliferative and pro-differentiative potency, coupled with low calcemic activity. Below is a summary of representative data for this class of compounds.
| Compound/Analog Class | VDR Binding Affinity (Relative to 1,25(OH)₂D₃) | Anti-proliferative/Pro-differentiative Activity (Relative to 1,25(OH)₂D₃) | Calcemic Activity (Relative to 1,25(OH)₂D₃) | Reference |
| trans-decalin CD-ring analog (CY10012) | Not specified | ~10-fold higher | ~2-fold higher | [3] |
| 19-nor-16-ene-26,27-bishomo C-ring analog | Lower | Potent inhibitor of proliferation | 1275-fold better ratio of anti-proliferative to calcemic effects | [4] |
| C-ring analog with 24(R)-hydroxyl group | Not specified | 30- to 60-fold higher | Not specified | [4] |
| 20-epi trans-decalin derivatives | Not specified | Substantially lower | Not specified | |
| 14-epi derivatives (cis-decalins) | Not specified | Little effect to ~10-fold reduction depending on other modifications | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of vitamin D analogs. The following sections outline the methodologies for key assays.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the inhibitory concentration (IC₅₀) of a test compound, which is the concentration required to displace 50% of the radiolabeled ligand from the VDR.
-
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., calf thymus).
-
Radioligand: Tritiated 1,25(OH)₂D₃ ([³H]-1,25(OH)₂D₃).
-
Test Compound: CD-ring modified vitamin D analog at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled 1,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Dextran-coated charcoal or hydroxylapatite (HAP) slurry to separate bound and free radioligand.
-
Scintillation Cocktail & Counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control compounds in assay buffer.
-
In reaction tubes, incubate the VDR preparation with a fixed concentration of [³H]-1,25(OH)₂D₃ in the presence of either buffer (for total binding), excess unlabeled 1,25(OH)₂D₃ (for non-specific binding), or varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the VDR-bound radioligand from the free radioligand using dextran-coated charcoal or HAP.[5]
-
Quantify the radioactivity in the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value from the resulting dose-response curve.
-
Caption: Workflow for VDR Competitive Binding Assay.
Cell-Based Assays: Proliferation and Differentiation
These assays measure the ability of the analogs to inhibit cell growth and induce differentiation in cancer cell lines that express the VDR.
-
Cell Lines:
-
Protocol for HL-60 Differentiation (NBT Reduction Assay):
-
Culture HL-60 cells in appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Seed cells at a density of 2x10⁵ cells/mL in multi-well plates.
-
Treat cells with varying concentrations of the CD-ring modified analog or 1,25(OH)₂D₃ (as a positive control) for 72-96 hours.
-
Harvest the cells and incubate them with a solution of Nitroblue Tetrazolium (NBT) and a phorbol (B1677699) ester (e.g., TPA) at 37°C for 30 minutes.
-
Prepare cytospin slides and examine under a microscope.
-
Count the percentage of cells containing blue-black formazan (B1609692) deposits, which indicates differentiation into functional monocytes/macrophages capable of a respiratory burst.[6]
-
-
Protocol for MCF-7 Proliferation ([³H]Thymidine Incorporation Assay):
-
Culture MCF-7 cells in appropriate medium (e.g., DMEM with 10% FBS).
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with varying concentrations of the CD-ring modified analog or 1,25(OH)₂D₃ for a specified period (e.g., 48-72 hours).
-
During the last 4-6 hours of incubation, add [³H]thymidine to each well.
-
Harvest the cells and wash to remove unincorporated [³H]thymidine.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter. A decrease in [³H]thymidine incorporation indicates inhibition of DNA synthesis and cell proliferation.[3]
-
VDR-Mediated Gene Transactivation Assay
This assay quantifies the ability of a compound to activate the VDR and induce the transcription of a reporter gene under the control of a VDRE.
-
Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for VDR-mediated gene transactivation.
-
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293, COS-7) that can be transiently transfected.
-
Expression Plasmids: Plasmids encoding human VDR and RXR.
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with one or more VDREs (e.g., from the osteocalcin (B1147995) or CYP24A1 promoter).
-
Transfection Reagent.
-
Luciferase Assay System.
-
-
Procedure:
-
Co-transfect the host cells with the VDR and RXR expression plasmids and the VDRE-luciferase reporter plasmid.
-
After an initial incubation period (e.g., 24 hours), treat the transfected cells with serial dilutions of the test compound or a reference agonist (e.g., 1,25(OH)₂D₃).
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the data (e.g., to a co-transfected control plasmid or total protein concentration).
-
Plot the dose-response curves and calculate the EC₅₀ value for each analog.
-
In Vivo Calcemic Activity Assay
This assay evaluates the effect of the vitamin D analogs on serum calcium levels in an animal model, typically mice.
-
Objective: To assess the hypercalcemic potential of the test compounds.
-
Animal Model: Male mice (e.g., C57BL/6 strain).
-
Procedure:
-
Acclimatize the mice and feed them a standard diet.
-
Administer the test compound or vehicle control (e.g., via intraperitoneal injection or oral gavage) daily for a set period (e.g., 7 days).
-
At the end of the treatment period, collect blood samples via cardiac puncture or from the tail vein.
-
Measure the serum calcium concentration using a calcium-specific assay kit or an atomic absorption spectrophotometer.
-
Compare the serum calcium levels of the treated groups to the control group to determine the calcemic effect of the analog.
-
Conclusion
The development of CD-ring modified 1α,25-dihydroxyvitamin D analogs represents a promising strategy in the search for novel therapeutics with a dissociated profile of high anti-proliferative/pro-differentiative activity and low calcemic potential. The structural alterations in the CD-ring region can fine-tune the interaction with the VDR, leading to a distinct pattern of gene regulation. The comprehensive evaluation of these analogs using the standardized in vitro and in vivo assays described in this guide is essential for identifying lead candidates for further preclinical and clinical development in the fields of oncology, dermatology, and immunology. The continued exploration of structure-activity relationships in this class of compounds holds the potential to yield safer and more effective therapies for a range of human diseases.
References
- 1. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiproliferative effect of vitamin D analogs on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 5. academic.oup.com [academic.oup.com]
- 6. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
CD-III: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling guidelines for the chemical compound commonly known as CD-III. The information is intended for use in research and development settings where this compound is handled.
This compound, chemically identified as N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide sesquisulfate monohydrate, is primarily used as a color developing agent in photographic processes.[1][2] While its primary application is in chemical processing, its handling requires careful attention to safety due to its potential health hazards.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Chemical Name | N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide sesquisulfate monohydrate | [1] |
| Synonyms | CD-3, Kodak Color Developing Agent CD-3 | [1][3] |
| CAS Number | 25646-71-3 | [1][4][5] |
| Molecular Formula | C₂₄H₄₈N₆O₁₆S₅ | [1] |
| Molecular Weight | 836.97 g/mol | [1] |
| Appearance | Crystalline powder | [6] |
| Melting Point | 168 - 169°C | [4] |
| Flash Point | 229°C | [4] |
| Boiling Point | 455°C at 760mmHg | [4] |
| Density | 1.204 g/cm³ | [4] |
Toxicological Data and Hazard Summary
This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The table below summarizes the known toxicological information and hazard classifications.
| Hazard Classification | Statement | GHS Category | Source |
| Acute Oral Toxicity | Harmful if swallowed | Category 4 | [2][6] |
| Skin Corrosion/Irritation | Causes skin irritation | Category 2 | [7][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Category 1/2A | [6][7][8] |
| Skin Sensitization | May cause an allergic skin reaction | Category 1 | [2] |
| Respiratory Irritation | May cause respiratory irritation | - | [7] |
| Specific Target Organ Toxicity | May cause damage to organs (kidney, liver) | - | [7][8] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life | Category 1 | [2] |
| Aquatic Hazard (Long-term) | Very toxic to aquatic life with long lasting effects | Category 1 | [2] |
Acute Toxicity Data: There is limited publicly available quantitative data on the acute toxicity of this compound. One safety data sheet indicates an acute toxicity estimate (ATE) for an oral LD50 in rats of >5000 mg/kg for a mixture containing the compound.[8] However, another source for a related compound suggests an oral LD50 of 500.1 mg/kg.[6] Given this discrepancy and the GHS classification of "Harmful if swallowed," a cautious approach is warranted.
Experimental Protocols and Handling Procedures
Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the recommended procedures for handling, personal protective equipment, and emergency measures.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:
-
Eye Protection: Wear chemical safety goggles or a face shield that meets EN166 or OSHA's 29 CFR 1910.133 standards.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are impervious to the substance.
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing to prevent skin contact.[9]
-
Respiratory Protection: If handling the powder or creating dust, use a NIOSH-approved respirator with an appropriate particulate filter.[9] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]
Handling and Storage
-
Handling: Avoid breathing dust, vapor, mist, or gas.[9] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in areas where the chemical is handled.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.[7]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation or an allergic reaction occurs, seek medical advice.[8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[8]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Spills and Disposal
-
Spills: For small spills of the solid, carefully sweep up and place in a suitable container for disposal. Avoid generating dust. For larger spills, follow emergency procedures and use appropriate PPE.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not allow the substance to enter drains or waterways due to its high aquatic toxicity.[2]
Signaling Pathways and Mechanism of Action
As of the date of this guide, there is no available scientific literature detailing the biological mechanism of action or the specific cellular signaling pathways affected by this compound in a toxicological context. Its known mechanism is related to its function in photographic development, where it reduces silver halide to metallic silver and, in its oxidized form, reacts with color couplers to form dyes.[1] The observed organ toxicity (kidney and liver) suggests potential interference with cellular processes, but further research is needed to elucidate these pathways.
Visualizations
The following diagrams illustrate key logical and experimental workflows relevant to the safe handling of this compound.
Caption: Logical workflow for hazard identification and implementation of control measures for this compound.
Caption: General experimental workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Color Developing Agent 3 - Wikipedia [en.wikipedia.org]
- 2. 4-Amino-3-methyl-N-ethyl-N-(beta-(methanesulfonamido)ethyl)aniline | C12H21N3O2S | CID 66693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kodak.com [kodak.com]
- 4. echemi.com [echemi.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ag-photolab.co.uk [ag-photolab.co.uk]
- 8. fotoimpex.de [fotoimpex.de]
- 9. fishersci.com [fishersci.com]
Introduction to Cyclodextrin Derivatives and Solubility
An In-depth Technical Guide to the Solubility of Cyclodextrin (B1172386) Derivatives, with "CD-III" as a Representative Example
Disclaimer: The term "this compound" is not a standard chemical identifier. Based on the context of drug development and solubility, this guide interprets "this compound" as a hypothetical novel cyclodextrin (CD) derivative. Cyclodextrins and their derivatives are widely utilized in the pharmaceutical industry to enhance the solubility and bioavailability of poorly water-soluble drugs. This document provides a comprehensive overview of the solubility characteristics of these compounds. An alternative, though less likely interpretation for the specified audience, is Color Developing Agent 3 (CD-3), which will be addressed separately.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity. This unique structure allows them to form inclusion complexes with a variety of poorly soluble guest molecules, effectively increasing their solubility in aqueous solutions. The natural cyclodextrins (α-CD, β-CD, and γ-CD) have limited aqueous solubility, particularly β-cyclodextrin, due to strong intermolecular hydrogen bonding in their crystal structure.
To overcome this limitation, chemically modified derivatives have been developed. These derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), have significantly improved water solubility and are widely used as pharmaceutical excipients. For the purpose of this guide, "this compound" will be treated as a representative novel, modified cyclodextrin.
Quantitative Solubility Data
The solubility of cyclodextrin derivatives is influenced by the type and degree of substitution on the cyclodextrin ring, as well as the properties of the solvent and the temperature. The following tables summarize the solubility of common cyclodextrins and their derivatives in various solvents.
Table 1: Solubility of Natural Cyclodextrins in Water at 25°C
| Cyclodextrin | Solubility ( g/100 mL) |
| α-Cyclodextrin (α-CD) | 14.5 |
| β-Cyclodextrin (β-CD) | 1.85 |
| γ-Cyclodextrin (γ-CD) | 23.2 |
Table 2: Solubility of Selected Cyclodextrin Derivatives in Different Solvents
| Cyclodextrin Derivative | Solvent | Temperature (°C) | Solubility |
| Hydroxypropyl-β-CD (HP-β-CD) | Water | 25 | > 60 g/100 mL |
| Sulfobutylether-β-CD (SBE-β-CD) | Water | 25 | > 50 g/100 mL |
| Randomly Methylated-β-CD (RM-β-CD) | Water | 25 | > 50 g/100 mL |
| β-Cyclodextrin (β-CD) | Ethanol | 25 | Practically Insoluble |
| β-Cyclodextrin (β-CD) | Dimethyl Sulfoxide (DMSO) | 25 | High |
| β-Cyclodextrin (β-CD) | Dimethylformamide (DMF) | 25 | High |
| α-Cyclodextrin (α-CD) | Pyridine (anhydrous) | 25 | 10-15 g/100 mL |
Factors Influencing Solubility
Several factors can affect the solubility of cyclodextrin derivatives:
-
Temperature: For most cyclodextrin derivatives, solubility in water increases with temperature. However, some methylated derivatives exhibit inverse solubility, becoming less soluble at higher temperatures.
-
pH: The pH of the aqueous solution can influence the solubility of ionizable cyclodextrin derivatives. For example, the solubility of sulfobutylether-β-cyclodextrin, which is anionic, is pH-dependent.
-
Co-solvents and Additives: The presence of co-solvents (e.g., ethanol) or other additives (e.g., urea, salts) can either increase or decrease the solubility of cyclodextrins. Ethanol, for instance, can compete with guest molecules for the cyclodextrin cavity and can decrease the solubility of β-cyclodextrin.[1]
Experimental Protocol: Phase-Solubility Analysis
The most common method for determining the solubility of a poorly soluble compound in the presence of a cyclodextrin is the phase-solubility method described by Higuchi and Connors. This method is also used to determine the stoichiometry and stability of the inclusion complex.
Objective: To determine the aqueous solubility of a poorly soluble drug as a function of the concentration of a cyclodextrin derivative (e.g., "this compound").
Materials:
-
The poorly soluble drug of interest.
-
The cyclodextrin derivative ("this compound").
-
Distilled or deionized water.
-
A series of vials or flasks.
-
A temperature-controlled shaker or water bath.
-
A filtration system (e.g., syringe filters with a pore size of 0.45 µm).
-
An analytical instrument to quantify the drug concentration (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin derivative ("this compound").
-
Add an excess amount of the poorly soluble drug to each solution. The amount of drug added should be more than what is expected to dissolve.
-
Seal the vials or flasks to prevent solvent evaporation.
-
Place the samples in a temperature-controlled shaker or water bath and agitate them until equilibrium is reached. This can take from 24 to 72 hours.
-
After reaching equilibrium, allow the samples to stand to let the undissolved drug settle.
-
Carefully withdraw an aliquot from the supernatant of each sample and filter it through a 0.45 µm filter to remove any undissolved drug particles.
-
Dilute the filtered solutions as necessary and analyze the concentration of the dissolved drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the total concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin derivative (x-axis). The resulting phase-solubility diagram provides information about the complexation and the increase in solubility.
Visualizations
Caption: Experimental workflow for phase-solubility analysis of a drug with "this compound".
Caption: Formation of a water-soluble inclusion complex between "this compound" and a poorly soluble drug.
Alternative Interpretation: Color Developing Agent 3 (CD-3)
As mentioned, another possible interpretation of "this compound" is Color Developing Agent 3 (CD-3), a chemical used in photographic processing.[2] Its chemical name is N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide Sesquisulfate Monohydrate.[2]
Solubility of CD-3:
-
It is described as having "low water solubility" and "medium polarity".[3]
-
It is used in the development of "oil-soluble color photographic paper," which suggests it has solubility in certain non-aqueous, organic solvent systems.[4]
-
A supplier datasheet indicates that a 5% solution in water is colorless with low turbidity, implying it is soluble in water to at least 50 g/L under those specific conditions.[5]
Experimental Protocol for Solubility of Photographic Chemicals:
A general gravimetric method could be used to determine the solubility of CD-3.
-
An excess of CD-3 powder would be added to a known volume of the solvent of interest in a sealed, temperature-controlled vessel.
-
The mixture would be agitated for a prolonged period to ensure equilibrium is reached.
-
A known volume of the saturated solution would be carefully filtered to remove any undissolved solid.
-
The solvent would then be evaporated from the filtered solution, and the mass of the remaining dissolved CD-3 would be measured.
-
The solubility would then be calculated as the mass of the dissolved solid per volume of the solvent.
References
The T-Cell Co-Receptor CD3: A Technical Guide to its Structure, Signaling, and Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Cluster of Differentiation 3 (CD3) is a pivotal protein complex located on the surface of T-cells, where it functions as a co-receptor for the T-cell receptor (TCR).[1][2] This complex is fundamental to the adaptive immune system, playing an indispensable role in the activation of both cytotoxic T-cells (CD8+ naive T-cells) and T-helper cells (CD4+ naive T-cells).[1] The CD3 complex does not bind antigens itself but is crucial for transducing the signals initiated by the TCR upon antigen recognition. This unique function has positioned the CD3 complex as a prime target for a new generation of immunotherapies aimed at modulating T-cell activity in the treatment of cancer and autoimmune diseases.[3][4] This technical guide provides a comprehensive overview of the CD3 complex, its signaling pathways, and its historical and current applications in research and drug development.
Core Concepts: Structure and Function of the TCR-CD3 Complex
The T-cell receptor complex is an assembly of several proteins. The antigen-binding component is the TCR, which is a heterodimer of either an alpha and beta chain or a gamma and delta chain. The signaling component is the CD3 complex, which is composed of four distinct chains: gamma (γ), delta (δ), epsilon (ε), and zeta (ζ).[1][2] In mammals, the complete TCR-CD3 complex is an octamer with a 1:1:1:1 stoichiometry of TCRαβ:CD3γε:CD3δε:CD3ζζ.[5][6]
The transmembrane regions of the CD3 chains are negatively charged, which facilitates their association with the positively charged TCR chains.[1] The intracellular tails of the CD3 chains contain conserved motifs known as immunoreceptor tyrosine-based activation motifs (ITAMs), which are essential for signal transduction.[1][2] The CD3γ, CD3ε, and CD3δ chains each have a single ITAM, while the CD3ζ chain has three.[1]
T-Cell Activation and Signaling Pathway
The activation of a T-cell is a tightly regulated process initiated by the binding of the TCR to a specific antigen presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). This interaction triggers a conformational change in the TCR-CD3 complex, leading to the phosphorylation of the ITAMs on the CD3 chains by a Src family kinase called Lck.[7][8][9]
The phosphorylated ITAMs then recruit and activate another kinase, ZAP-70 (zeta-associated protein of 70 kDa).[1][8] Activated ZAP-70 phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T-cells) and SLP-76.[8] This leads to the activation of multiple downstream signaling cascades, including the calcium-calcineurin-NFAT pathway, the PKCθ-IKK-NKκβ pathway, and the Ras-ERK1/2 pathway, which ultimately result in T-cell proliferation, differentiation, and the execution of effector functions.[9]
Therapeutic Applications of Targeting the CD3 Complex
The central role of the CD3 complex in T-cell activation has made it an attractive target for therapeutic intervention. Modulating CD3 signaling can either enhance the immune response against cancer cells or suppress it in the context of autoimmune diseases.
Bispecific T-Cell Engagers (BiTEs)
Bispecific T-cell engagers are engineered antibodies that have two different antigen-binding sites. One arm of the antibody binds to the CD3 complex on T-cells, while the other arm binds to a tumor-associated antigen (TAA) on cancer cells.[10][11] This dual binding brings the T-cell into close proximity with the cancer cell, forcing an immune synapse and leading to T-cell activation and tumor cell lysis, regardless of the T-cell's original antigen specificity.[10][12] Blinatumomab, which targets CD19 on B-cell leukemias and CD3, is a clinical example of this approach.[3]
Chimeric Antigen Receptor (CAR) T-Cell Therapy
CAR-T cell therapy is a form of adoptive cell transfer where a patient's own T-cells are genetically engineered to express a chimeric antigen receptor (CAR). The intracellular signaling domains of these CARs often incorporate the CD3ζ chain, providing a potent activation signal upon antigen binding.[10][11] While CAR-T cells do not directly target the endogenous CD3 complex for activation, the inclusion of its signaling domain is a testament to its critical role in T-cell function. Interestingly, some novel CAR-T cell strategies are being developed to target CD3 itself in T-cell malignancies.[13][14]
Monoclonal Antibodies
Monoclonal antibodies that target the CD3 complex can have either agonistic or antagonistic effects. Agonistic anti-CD3 antibodies can be used to stimulate T-cells, while antagonistic antibodies can be used to suppress T-cell function.[3] For example, Teplizumab, an anti-CD3 monoclonal antibody, has been approved to delay the onset of type 1 diabetes, an autoimmune disease.[15]
Quantitative Data in CD3-Targeted Therapies
The development of CD3-targeted therapies relies on precise quantitative measurements to ensure efficacy and safety.
| Parameter | Description | Example Value/Range | Therapeutic Relevance |
| Binding Affinity (Kd) | The concentration of ligand at which half of the binding sites on the receptor are occupied. | 1-100 nM for many anti-CD3 antibodies | Determines the potency and specificity of the therapeutic agent. |
| EC50 | The concentration of a drug that gives half-maximal response. | Varies widely depending on the assay and therapeutic agent. | A measure of the drug's potency in a functional assay. |
| Tumor Stasis Concentration (TSC) | The minimum concentration of a bispecific antibody required to inhibit tumor growth. | 0.0092 to 0.064 pM in mouse models for a P-cadherin targeting CD3 bispecific.[16] | A key parameter in preclinical models to predict efficacious dosing. |
| Minimal Residual Disease (MRD) | The small number of cancer cells that remain in the body after treatment. | MRD-negative responses observed in patients treated with in vivo CAR-T therapy targeting CD3.[17] | A sensitive measure of treatment efficacy and a predictor of relapse. |
Experimental Protocols in CD3 Research and Development
A variety of experimental protocols are employed to study the CD3 complex and to develop and evaluate CD3-targeted therapies.
Flow Cytometry for Immunophenotyping
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells. In the context of CD3, it is routinely used to identify and quantify T-cell populations in blood and tissue samples.
Protocol Outline:
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies, including an anti-CD3 antibody and antibodies against other cell surface markers (e.g., CD4, CD8, CD20).
-
Data Acquisition: Run the stained cells through a flow cytometer.
-
Data Analysis: Analyze the data to determine the percentage of different lymphocyte populations.
In Vitro T-Cell Activation and Cytokine Release Assay
This assay is used to assess the ability of a therapeutic agent to activate T-cells and to measure the subsequent release of cytokines, which can be an indicator of both efficacy and potential for cytokine release syndrome (CRS).
Protocol Outline:
-
Cell Culture: Culture isolated PBMCs or purified T-cells.
-
Stimulation: Treat the cells with the test article (e.g., an anti-CD3 antibody or a bispecific antibody) and appropriate controls.
-
Cytokine Measurement: After a defined incubation period, collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, IL-2, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
T-cell Proliferation: T-cell proliferation can be measured by labeling cells with a dye such as CFSE and analyzing its dilution by flow cytometry.
Conclusion
The CD3 complex is a cornerstone of T-cell biology and a validated, highly druggable target for immunotherapy. Its intricate structure and critical role in signal transduction provide multiple avenues for therapeutic intervention. From redirecting T-cells to kill cancer cells with bispecific antibodies to modulating the immune response in autoimmune diseases, therapies targeting the CD3 complex are at the forefront of modern drug development. Continued research into the nuances of CD3 signaling and the development of novel therapeutic modalities hold immense promise for the treatment of a wide range of diseases.
References
- 1. CD3 (immunology) - Wikipedia [en.wikipedia.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. What are CD3 modulators and how do they work? [synapse.patsnap.com]
- 4. What are the therapeutic candidates targeting CD3? [synapse.patsnap.com]
- 5. rcsb.org [rcsb.org]
- 6. Structural basis of assembly of the human T cell receptor-CD3 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-Stimulatory Receptor Signaling in CAR-T Cells [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Overcoming Challenges for CD3-Bispecific Antibody Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Improving CD3 bispecific antibody therapy in solid tumors using combination strategies [frontiersin.org]
- 13. Novel anti-CD3 chimeric antigen receptor targeting of aggressive T cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Therapeutic potential of CD20/CD3 bispecific antibodies in the treatment of autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Translational Quantitative Systems Pharmacology Model for CD3 Bispecific Molecules: Application to Quantify T Cell-Mediated Tumor Cell Killing by P-Cadherin LP DART® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
CD-III compound discovery and history
An in-depth technical guide on the discovery and history of a compound designated "CD-III" requires clarification due to the ambiguous nature of this identifier in chemical literature. The term "this compound" does not refer to a single, universally recognized compound but appears in various contexts to denote different chemical entities. This guide will first elucidate the distinct meanings of "this compound" and then provide a detailed technical overview of the entity with the most substantial body of research: a specific cadmium-based coordination polymer.
Initial research reveals that the designation "this compound" is associated with at least three different types of chemical substances:
-
Cadmium (Cd) coordination compounds: In the field of inorganic chemistry, "this compound" or more specifically "2-Cd/III" is used to label a specific crystalline form (polymorph) of a cadmium thiocyanate (B1210189) coordination polymer.[2][3][4] This nomenclature is used within a series of related compounds to differentiate between various structures.[2][3][4] There is a significant body of research on the synthesis, crystallography, and thermal properties of these materials. It is important to note that in this context, "III" does not refer to a +3 oxidation state for cadmium, which is rare and unstable.[1] The cadmium in these compounds is in the common +2 oxidation state.[1]
-
Cyclodextrin (B1172386) (CD) derivatives and formulations: "CD" is a common abbreviation for cyclodextrins, which are cyclic oligosaccharides.[5][6] In literature related to drug delivery and formulation, "this compound" may refer to a specific derivative of a cyclodextrin or a particular formulation component in a study.[5][7] The history of cyclodextrins themselves dates back to 1891 with the work of Villiers.[6]
Given the depth of available technical information, this guide will now focus on the cadmium(II) thiocyanato coordination polymer designated as 2-Cd/III .
Technical Guide: The Cadmium Coordination Polymer 2-Cd/III
This section provides a comprehensive overview of the synthesis, structure, and properties of the cadmium coordination polymer [Cd(NCS)₂(pyridine)₂]n, specifically the polymorph designated as 2-Cd/III.
Discovery and History
The compound 2-Cd/III was discovered as part of investigations into the thermal decomposition of the 1:4 compound [Cd(NCS)₂(pyridine)₄] (1-Cd).[2] Heating 1-Cd leads to the removal of pyridine (B92270) ligands in steps, with the first step yielding a 1:2 compound of the formula [Cd(NCS)₂(pyridine)₂]n.[2] Further research revealed the existence of multiple polymorphs of this 1:2 compound, which were designated with Roman numerals (I, II, III, and IV).[2][4]
The 2-Cd/III polymorph is a metastable form that can be synthesized through the thermal decomposition of 1-Cd.[3] It is also observed to transform into the more thermodynamically stable form, 2-Cd/IV, via an intermediate, 2-Cd/II, in solvent-mediated conversion experiments.[2]
Synthesis and Experimental Protocols
The precursor compound, 1-Cd, is synthesized from cadmium thiocyanate (Cd(NCS)₂) and pyridine.
-
Protocol: A white crystalline powder of 1-Cd is obtained by reacting Cd(NCS)₂ (1.5 mmol) with pyridine (6.0 mmol) in 3 mL of water.[4]
The 2-Cd/III polymorph is obtained by the controlled thermal decomposition of 1-Cd.
-
Protocol: The 1:4 compound [Cd(NCS)₂(pyridine)₄] (1-Cd) is heated, leading to the removal of two pyridine ligands.[2] The residue obtained after the first thermogravimetric (TG) step is the 1:2 compound, which can be a mixture of polymorphs including 2-Cd/III.[3] Isolating pure 2-Cd/III from this method can be challenging as mixtures with another polymorph, 2-Cd/I, are often obtained.[3]
For context, a related 1:1 compound, [Cd(NCS)₂(pyridine)]n (3-Cd), can be prepared from solution.
-
Protocol: Cd(NCS)₂ (0.75 mmol) is stirred in 3.0 mL of acetonitrile (B52724) (MeCN), and pyridine is added. The resulting white precipitate is stirred, filtered, and dried.[3] Single crystals of a related compound with 4-picoline instead of pyridine, suitable for X-ray diffraction, were obtained by reacting Cd(NCS)₂ with the ligand in MeCN.[3]
Structural Characterization and Data
The structure of 2-Cd/III has been determined by X-ray crystallography. Rietveld refinement has been used to confirm its unique structure compared to other polymorphs.[2][4]
| Parameter | Value for 2-Cd/III |
| Chemical Formula | [Cd(NCS)₂(pyridine)₂]n |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Coordination Geometry | Slightly distorted octahedral around the Cadmium(II) center. |
| Coordination Details | Each Cd cation is coordinated by two N-bonded and two S-bonded thiocyanato anions and two trans-oriented pyridine ligands. The metal cations are linked by μ-1,3-bridging thiocyanato anions into chains.[4] |
Table 1: Crystallographic and Structural Data for the 2-Cd/III Polymorph.[4]
Physicochemical Properties and Thermal Behavior
The different polymorphs of [Cd(NCS)₂(pyridine)₂]n exhibit distinct thermal stabilities. The 2-Cd/III form is a metastable polymorph.[3] Upon further heating, the 1:2 compounds transform into a 1:1 compound, [Cd(NCS)₂(pyridine)]n (3-Cd).[2]
Solvent-mediated conversion experiments have demonstrated the transformation pathway of these polymorphs, with 2-Cd/III converting to the thermodynamically stable 2-Cd/IV form through the 2-Cd/II intermediate.[2]
Visualization of Relationships and Workflows
Conclusion
The term "this compound" is context-dependent within the chemical sciences. While it can refer to a specific organic molecule or a cyclodextrin-related substance, the most detailed and publicly available research associated with this designation pertains to the cadmium(II) coordination polymer, [Cd(NCS)₂(pyridine)₂]n, specifically the polymorph 2-Cd/III. This technical guide has provided a summary of the discovery, synthesis, and structural characterization of this compound, highlighting its place within a family of related polymorphs. The study of such coordination polymers is significant for understanding polymorphism, thermal stability, and the controlled synthesis of new materials with specific structural properties. Further research could focus on the potential applications of these different polymorphs, which may have varying physical and chemical properties.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Synthesis of new stable and metastable thiocyanato coordination polymers by thermal decomposition and by solution reactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Thermodynamically stable and metastable coordination polymers synthesized from solution and the solid state - CrystEngComm (RSC Publishing) DOI:10.1039/C9CE01589B [pubs.rsc.org]
- 4. Synthesis of new stable and metastable thiocyanato coordination polymers by thermal decomposition and by solution reactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Cyclodextrin-Containing Polymers: Versatile Platforms of Drug Delivery Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrins in non-viral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
Methodological & Application
Application Notes and Protocols for CD3 in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to CD3
The Cluster of Differentiation 3 (CD3) is a protein complex and T-cell co-receptor that plays a central role in the adaptive immune system.[1] It is composed of four distinct chains (gamma, delta, epsilon, and zeta) that associate with the T-cell receptor (TCR) to form the TCR-CD3 complex.[1] This complex is essential for transducing signals from the TCR to the intracellular signaling pathways, ultimately leading to T-cell activation, proliferation, and effector functions.[1] Due to its critical role in T-cell function, CD3 is a significant target for immunomodulatory therapies, including monoclonal antibodies and CAR-T cell therapies, in the fields of oncology, autoimmunity, and infectious diseases.[2]
Core Applications in Research and Drug Development
-
Immunophenotyping: Identification and quantification of T-cell populations in various tissues and biological samples using techniques like flow cytometry.[3]
-
T-Cell Activation Assays: In vitro stimulation of T-cells to study their activation, proliferation, and cytokine production.
-
Mechanism of Action Studies: Elucidating how therapeutic agents modulate T-cell signaling and function.
-
Preclinical Development: Evaluating the efficacy and safety of novel immunotherapies targeting T-cells.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to experimental design and interpretation.
Table 1: Typical Expression of CD3 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Population | Percentage of Total Lymphocytes (Mean ± SD) |
| CD3+ T-cells | 57.5 - 86.2%[4] |
| CD3+ CD4+ T-helper cells | 35 - 60% |
| CD3+ CD8+ Cytotoxic T-cells | 15 - 35% |
Note: These are approximate ranges and can vary based on donor age, health status, and the specific analysis method used.
Table 2: Common Anti-CD3 Monoclonal Antibodies for In Vitro T-Cell Activation
| Antibody Clone | Isotype | Recommended Concentration for Plate Coating |
| OKT3 | Mouse IgG2a | 1 - 10 µg/mL |
| UCHT1 | Mouse IgG1 | 1 - 10 µg/mL |
| HIT3a | Mouse IgG2a | 1 - 10 µg/mL |
Experimental Protocols
Protocol 1: Immunophenotyping of T-Cells by Flow Cytometry
This protocol outlines the procedure for identifying and quantifying CD3+ T-cells in a mixed lymphocyte population.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Anti-human CD3 antibody conjugated to a fluorophore (e.g., FITC, PE, APC)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with PBS containing 2% FBS.
-
Resuspend the cells to a concentration of 1 x 10^6 cells/mL in PBS with 2% FBS.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorescently labeled anti-CD3 antibody at the manufacturer's recommended concentration to the designated tubes.
-
Add the corresponding isotype control antibody to a separate tube.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of PBS with 2% FBS to each tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellets in 500 µL of PBS.
-
Acquire the samples on a flow cytometer, collecting a minimum of 10,000 events in the lymphocyte gate.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the gated population to determine the percentage of CD3+ cells.
-
Protocol 2: In Vitro T-Cell Activation Assay
This protocol describes the stimulation of T-cells using plate-bound anti-CD3 antibodies to induce activation and proliferation.
Materials:
-
Purified T-cells or PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Anti-human CD3 antibody (e.g., OKT3 or UCHT1)
-
Anti-human CD28 antibody (for co-stimulation)
-
Sterile 96-well flat-bottom culture plates
-
Proliferation dye (e.g., CFSE) or [3H]-thymidine
-
ELISA kit for cytokine measurement (e.g., IL-2, IFN-γ)
Procedure:
-
Plate Coating:
-
Dilute the anti-CD3 antibody to the desired concentration (e.g., 5 µg/mL) in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibody.
-
-
Cell Plating:
-
Prepare a T-cell suspension at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
If using a proliferation dye, label the cells according to the manufacturer's protocol before this step.
-
For co-stimulation, add soluble anti-CD28 antibody to the cell suspension (e.g., 1 µg/mL).
-
Add 100 µL of the cell suspension to each well of the antibody-coated plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Assessment of Activation:
-
Proliferation:
-
If using a proliferation dye, harvest the cells and analyze by flow cytometry.
-
If using [3H]-thymidine, pulse the cells with 1 µCi of [3H]-thymidine for the final 18 hours of culture, then harvest onto filter mats and measure incorporation using a scintillation counter.
-
-
Cytokine Production:
-
Collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA according to the manufacturer's instructions.
-
-
Signaling Pathways and Visualizations
CD3 Signaling Pathway
Upon engagement of the TCR with a peptide-MHC complex, the TCR-CD3 complex undergoes a conformational change, initiating a cascade of intracellular signaling events. The immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 chains are phosphorylated by lymphocyte-specific protein tyrosine kinase (Lck).[1] This phosphorylation creates docking sites for ZAP-70, which in turn phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways, including the PLCγ-PKC, Ras-MAPK, and PI3K-Akt pathways. These pathways culminate in the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive gene expression for T-cell activation, proliferation, and effector functions.
Caption: Simplified CD3 signaling cascade upon T-cell receptor engagement.
Experimental Workflow for T-Cell Activation Analysis
The following diagram illustrates the general workflow for studying T-cell activation in response to a therapeutic agent.
References
Application Notes and Protocols for Cluster of Differentiation 3 (CD3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and data for the characterization and functional analysis of the Cluster of Differentiation 3 (CD3) protein complex, a key component of the T-cell receptor (TCR) and a critical target in immunotherapy and drug development.
Introduction
The Cluster of Differentiation 3 (CD3) is a multi-protein complex found on the surface of T-lymphocytes that is crucial for T-cell development, activation, and signal transduction.[1][2][3] It is composed of four distinct chains: gamma (γ), delta (δ), epsilon (ε), and zeta (ζ), which associate with the T-cell receptor (TCR) to form the TCR-CD3 complex.[2] Upon antigen recognition by the TCR, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 chains become phosphorylated, initiating a downstream signaling cascade that leads to T-cell activation, proliferation, and effector functions.[2] Due to its central role in T-cell biology, CD3 is a primary target for a variety of therapeutic interventions, including monoclonal antibodies and bispecific T-cell engagers (BiTEs) designed to redirect T-cells against cancer cells.[4][5][6]
CD3 Signaling Pathway
The engagement of the TCR-CD3 complex by an antigen-presenting cell (APC) triggers a cascade of intracellular signaling events. This pathway is essential for the activation of both helper T-cells and cytotoxic T-lymphocytes. The initial step involves the phosphorylation of ITAMs by Src-family kinases, which then recruit and activate ZAP-70.[2] This leads to the activation of multiple downstream pathways, including the PLCγ1-DAG/IP3, Ras-MAPK, and PI3K-Akt pathways, culminating in the activation of transcription factors such as NFAT, NF-κB, and AP-1.[7][8][9] These transcription factors drive the expression of genes involved in T-cell proliferation, differentiation, and cytokine production.
Caption: Simplified CD3 signaling pathway upon T-cell activation.
Experimental Protocols
In Vitro T-Cell Activation using Anti-CD3 Antibodies
This protocol describes the activation of human or mouse T-cells in vitro using plate-bound anti-CD3 monoclonal antibodies. This method is fundamental for studying T-cell proliferation, cytokine production, and the expression of activation markers.[10][11][12][13]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Anti-human CD3 antibody (clones: UCHT1, OKT3, or HIT3a) or anti-mouse CD3ε antibody (clone: 145-2C11)[10][11][12]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium
-
Single-cell suspension of human Peripheral Blood Mononuclear Cells (PBMCs) or mouse splenocytes
Protocol:
-
Antibody Coating of Assay Plate:
-
Prepare a 5-10 µg/mL solution of anti-CD3 antibody in sterile PBS.[11] For co-stimulation, a suboptimal concentration of anti-CD3 (0.1-0.5 µg/mL) can be used in combination with an anti-CD28 antibody (3-5 µg/mL).[11][13]
-
Dispense 50 µL of the antibody solution to each well of a 96-well plate. For unstimulated control wells, add 50 µL of sterile PBS.[10][12]
-
Seal the plate and incubate at 37°C for 2 hours or at 4°C overnight.[10][11]
-
Aseptically decant the antibody solution from the plate.
-
Wash each well 3 times with 200 µL of sterile PBS to remove unbound antibody.[10][11]
-
-
Cell Plating and Incubation:
-
Prepare a single-cell suspension of PBMCs or splenocytes in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each antibody-coated well.
-
Incubate the plate for 1-3 days in a 37°C, 5% CO2 incubator.[13] Cell clumping should be visible by day 3 in activated wells.[13]
-
-
Assessment of T-Cell Activation:
-
Proliferation: Measure T-cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.
-
Activation Markers: Stain cells with fluorescently labeled antibodies against activation markers like CD25 and CD69 and analyze by flow cytometry.[15]
-
Cytokine Production: Collect the cell culture supernatant after 48 hours and measure cytokine levels (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex cytokine assay.[16][17]
-
References
- 1. karger.com [karger.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. T cell markers | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. CD3 Target Affinity Chromatography Mass Spectrometry as a New Tool for Function-Structure Characterization of T-Cell Engaging Bispecific Antibody Proteoforms and Product-Related Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. T Cell Activation with anti-CD3 Antibodies Protocol - Human [protocols.io]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. T Cell Activation with anti-CD3 Antibodies Protocol - Mouse [protocols.io]
- 13. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. Anti-CD3 Fab Fragments Enhance Tumor Killing by Human γδ T Cells Independent of Nck Recruitment to the γδ T Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. criver.com [criver.com]
Development of a CD3-Mediated T-Cell Proliferation Assay to Assess Immunomodulatory Compounds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-cell activation is a cornerstone of the adaptive immune response and a critical target for therapeutic intervention in various diseases, including autoimmune disorders, cancer, and transplant rejection. A key event in T-cell activation is the engagement of the T-cell receptor (TCR) complex, of which CD3 is a crucial signaling component.[1][2][3] In vitro assays that measure T-cell proliferation upon stimulation of the CD3/TCR complex are fundamental tools for screening and characterizing compounds that modulate T-cell activity.[4][5] This document provides a detailed protocol for developing and performing a robust T-cell proliferation assay using anti-CD3 antibodies to assess the efficacy of potential immunomodulatory compounds.
The assay described herein utilizes the principle of inducing T-cell proliferation through polyclonal activation with an anti-CD3 antibody, often in conjunction with a co-stimulatory signal from an anti-CD28 antibody.[6] The proliferation of T-cells can be quantified using various methods, with flow cytometry-based analysis of cell-permeable dyes like Carboxyfluorescein succinimidyl ester (CFSE) being a widely used and informative technique.[7][8][9] As cells divide, the CFSE dye is equally distributed between daughter cells, leading to a stepwise reduction in fluorescence intensity that allows for the tracking of cell divisions.[8][9]
Core Principles and Signaling Pathway
Upon engagement of the T-cell receptor (TCR) by an antigen-presenting cell (or in this assay, by an anti-CD3 antibody), a signaling cascade is initiated through the CD3 complex. This complex, composed of gamma, delta, epsilon, and zeta chains, contains immunoreceptor tyrosine-based activation motifs (ITAMs).[1][2][3] Phosphorylation of these ITAMs by Src family kinases, such as Lck and Fyn, leads to the recruitment and activation of ZAP70.[1][3] This triggers downstream signaling pathways, including the calcium-calcineurin-NFAT, PKC-NF-κB, and Ras-MAPK pathways, ultimately resulting in T-cell activation, cytokine production, and proliferation.[10][11] Co-stimulation, for instance through CD28, is often required to ensure a robust and sustained T-cell response.[6][12]
Experimental Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
Anti-human CD3 antibody (clone UCHT1 for plate-bound, clone HIT3a for soluble)[13]
-
Anti-human CD28 antibody (clone CD28.2)[13]
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Test compound and vehicle control
-
96-well flat-bottom cell culture plates
-
Flow cytometer
Protocol 1: Isolation and Staining of PBMCs
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in pre-warmed complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine).
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell concentration to 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM (the optimal concentration should be determined in a pilot experiment).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Centrifuge the cells, discard the supernatant, and wash once more with complete RPMI-1640 medium.
-
Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at a final concentration of 1 x 10⁶ cells/mL.
Protocol 2: Assay Setup
This protocol describes a plate-bound anti-CD3 stimulation method, which provides a robust and consistent T-cell activation.[5]
-
Plate Coating:
-
Dilute the anti-human CD3 antibody (clone UCHT1) to 1-5 µg/mL in sterile PBS.[4][14] The optimal concentration should be determined empirically.
-
Add 100 µL of the diluted anti-CD3 antibody solution to the required wells of a 96-well flat-bottom plate.
-
For unstimulated control wells, add 100 µL of sterile PBS.
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[14][15]
-
Before use, wash the wells three times with 200 µL of sterile PBS to remove any unbound antibody.[14][15]
-
-
Cell Plating and Treatment:
-
Prepare serial dilutions of the test compound and vehicle control in complete RPMI-1640 medium.
-
Add the appropriate volume of the test compound or vehicle control to the corresponding wells.
-
Add 100 µL of the CFSE-labeled PBMC suspension (1 x 10⁵ cells) to each well.
-
For co-stimulation, add soluble anti-human CD28 antibody to the wells at a final concentration of 1-5 µg/mL.[13]
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined based on the proliferation kinetics.[14]
-
Protocol 3: Flow Cytometry Analysis
-
Cell Harvesting and Staining:
-
Gently resuspend the cells in each well.
-
Transfer the cell suspension to flow cytometry tubes.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
(Optional) Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye to exclude dead cells.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer for acquisition.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the live lymphocyte population.
-
Analyze the CFSE fluorescence in the gated T-cell population (e.g., CD4+ or CD8+).
-
The unstimulated control will show a single bright peak of CFSE fluorescence. Proliferating cells will appear as a series of peaks with successively lower fluorescence intensity, each peak representing a cell division.[7]
-
Quantify the percentage of divided cells and the proliferation index using appropriate flow cytometry analysis software.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the results of a compound screening experiment.
Table 1: Effect of Test Compounds on Anti-CD3-Induced T-Cell Proliferation
| Compound | Concentration (µM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) | % Inhibition | IC₅₀ (µM) |
| Unstimulated | - | 2.5 ± 0.8 | 1.1 ± 0.1 | - | - |
| Stimulated (Vehicle) | 0 | 85.3 ± 4.2 | 3.8 ± 0.3 | 0 | - |
| Compound A | 0.01 | 80.1 ± 3.9 | 3.6 ± 0.2 | 6.1 | 0.25 |
| 0.1 | 62.5 ± 5.1 | 2.9 ± 0.4 | 26.7 | ||
| 1 | 25.7 ± 3.5 | 1.8 ± 0.2 | 69.9 | ||
| 10 | 8.9 ± 2.1 | 1.3 ± 0.1 | 90.0 | ||
| Compound B | 0.01 | 84.2 ± 4.5 | 3.7 ± 0.3 | 1.3 | > 10 |
| 0.1 | 82.1 ± 3.8 | 3.7 ± 0.2 | 3.8 | ||
| 1 | 78.9 ± 4.1 | 3.5 ± 0.3 | 7.5 | ||
| 10 | 75.4 ± 5.0 | 3.4 ± 0.4 | 11.6 |
% Inhibition is calculated relative to the stimulated vehicle control.
Conclusion
The CD3-mediated T-cell proliferation assay is a powerful and versatile tool for the discovery and characterization of immunomodulatory compounds. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can generate reliable and reproducible data to advance their drug development programs. Careful optimization of key parameters such as antibody concentrations and incubation times is crucial for the successful implementation of this assay.[4][7]
References
- 1. CD3 (immunology) - Wikipedia [en.wikipedia.org]
- 2. Modulating T Cell Responses by Targeting CD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Proliferation assay - flow cytometry [sanquin.org]
- 10. researchgate.net [researchgate.net]
- 11. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. T Cell Activation with anti-CD3 Antibodies Protocol - Mouse [protocols.io]
- 15. T Cell Activation with anti-CD3 Antibodies Protocol - Mouse [protocols.io]
Application Notes and Protocols for CD-III (Trideuteromethyl) Reagents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trideuteromethyl (CD₃) group into organic molecules represents a significant strategy in modern chemical synthesis, particularly within the realm of drug discovery and development. The "magic methyl effect," where the addition of a methyl group can positively influence the biological activity of a pharmaceutical compound, is a well-established concept.[1] The use of a CD₃ group, a deuterated isotopologue of the methyl group, can further enhance a drug candidate's profile by improving its pharmacokinetic properties, such as increasing metabolic stability and reducing the formation of toxic metabolites.[2][3] This is attributed to the kinetic isotope effect, wherein the stronger carbon-deuterium (C-D) bond slows metabolic processes that involve C-H bond cleavage.[2]
This document provides an overview of common CD₃ reagents, synthetic methodologies for the introduction of the trideuteromethyl group, and detailed experimental protocols for key reactions.
Common CD₃ Reagents in Chemical Synthesis
A variety of reagents are available for introducing the trideuteromethyl group, with the choice of reagent often depending on the substrate and the desired reaction conditions.
| Reagent Name | Chemical Formula | Common Applications | Reference |
| Deuterated Methanol (B129727) | CD₃OD | Versatile CD₃ building block, especially in borrowing hydrogen catalysis and for the synthesis of other CD₃ reagents.[2][4] | |
| Trideuteromethyl Iodide | CD₃I | Electrophilic trideuteromethylating agent for nucleophiles such as amines, thiols, and carbanions.[5][6] | |
| Trideuteromethyl Tosylate | CD₃OTs | A potent electrophilic trideuteromethylating agent used in multicomponent reactions.[7] | |
| Deuterated Chloroform (B151607) | CDCl₃ | Identified as a trideuteromethyl source under photoredox-catalyzed conditions for C-H trideuteromethylation.[8][9] | |
| (Trideuteromethyl)triphenylphosphonium iodide | [Ph₃PCD₃]⁺I⁻ | Used in Wittig reactions to introduce a =CD₂ group, which can then be reduced. | |
| Dimethyl sulfate-d6 | (CD₃)₂SO₄ | A powerful and readily available trideuteromethylating agent for O-, N-, and S-nucleophiles.[3] |
Synthetic Methodologies for Trideuteromethylation
The direct incorporation of a CD₃ group is a highly sought-after transformation.[1][10] Several catalytic and stoichiometric methods have been developed to achieve this.
Catalytic N-Trideuteromethylation of Amines
The introduction of a CD₃ group onto a nitrogen atom is crucial for modifying the properties of many amine-containing pharmaceuticals.
a) Palladium-Catalyzed N-Trideuteromethylation
A method for the N-trideuteromethylation of various amines has been developed using a palladium catalyst with deuterated methanol (CD₃OD) as the CD₃ source.[11]
-
Reaction Synopsis :
-
Substrates : Primary and secondary anilines, diarylamines, and aliphatic amines.[11]
-
Catalyst : Palladium on carbon-phosphorus-carbon nanosheets (Pd/CPCN).[11]
-
CD₃ Source : CD₃OD.[11]
-
Promoter : AlCl₃.[11]
-
Conditions : Blue LEDs, room temperature.[11]
-
Outcome : High yields and excellent deuterium (B1214612) incorporation (97-99%). Primary amines undergo double N-trideuteromethylation to yield N,N-(CD₃)₂ products.[11]
-
b) Magnesium-Catalyzed N-Trideuteromethylation via Carbamate (B1207046) Reduction
This method provides a pathway for the N-trideuteromethylation of amines through the reduction of carbamate intermediates.[12]
-
Reaction Synopsis :
C-H Trideuteromethylation of Heterocycles
Direct C-H functionalization to introduce a CD₃ group is a powerful tool for late-stage modification of complex molecules.
a) Photoredox-Catalyzed C-H Trideuteromethylation
Quinoxalin-2(1H)-ones can be trideuteromethylated using deuterated chloroform (CDCl₃) as the CD₃ source under photoredox conditions.[8][9]
-
Reaction Synopsis :
b) Iridium-Catalyzed C-H d₃-Methylation of Benzoic Acids
This method allows for the ortho-C-H trideuteromethylation of benzoic acids.[13]
-
Reaction Synopsis :
Trideuteromethylation via Solid-Phase Reagents
The use of solid-phase reagents can simplify product purification and reagent handling.
-
Reaction Synopsis :
-
Reagent : A triphenylphosphine-supported reagent, TT-OP-CD₃.[14]
-
Applications : Effective for the selective d₃-methylation of phenols, thiophenols, sulfonamides, secondary amines, and active methylene (B1212753) compounds.[14]
-
Advantages : The heterogeneous nature of the reagent allows for easy separation from the reaction mixture.[14]
-
Quantitative Data Summary
The following tables summarize the yields for selected trideuteromethylation reactions.
Table 1: Palladium-Catalyzed N-Trideuteromethylation of Amines[11]
| Substrate (Amine) | Product | Yield (%) | D-incorporation (%) |
| Aniline | N,N-Bis(trideuteromethyl)aniline | 89 | 99 |
| 4-Methoxyaniline | N,N-Bis(trideuteromethyl)-4-methoxyaniline | 85 | 99 |
| 4-Chloroaniline | N,N-Bis(trideuteromethyl)-4-chloroaniline | 75 | 98 |
| Diphenylamine | N-(trideuteromethyl)diphenylamine | 82 | 99 |
| N-Methylaniline | N-Methyl-N-(trideuteromethyl)aniline | 78 | 98 |
| Benzylamine | N,N-Bis(trideuteromethyl)benzylamine | 72 | 97 |
| Reaction conditions: 0.4 mmol amine, 25 mg of Pd/CPCN, 0.3 mmol AlCl₃, Acetonitrile (B52724)/D₂O/CD₃OD = 2 ml/1.5 ml/1.0 ml, Blue LEDs, 20 W, rt.[11] |
Table 2: d₃-Methylation using Solid-Phase Reagent TT-OP-CD₃[14]
| Substrate | Product | Yield (%) |
| Phenol | Methoxy-d₃-benzene | 95 |
| 4-Bromophenol | 1-Bromo-4-(methoxy-d₃)benzene | 96 |
| Thiophenol | (Methyl-d₃thio)benzene | 94 |
| N-Methyl-p-toluenesulfonamide | N-Methyl-N-(methyl-d₃)-4-methylbenzenesulfonamide | 89 |
| Indole | 1-(Methyl-d₃)-1H-indole | 92 |
| Diethyl malonate | Diethyl 2-(methyl-d₃)malonate | 85 |
| Reaction conditions: Substrate (0.5 mmol), TT-OP-CD₃ (500 mg), K₂CO₃ (1.0 mmol), and MeCN (5 mL), rt, 12 h.[14] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Trideuteromethylation of Amines[11]
-
To a reaction tube, add the amine substrate (0.4 mmol), Pd/CPCN (25 mg), and AlCl₃ (0.3 mmol).
-
Add a solvent mixture of acetonitrile (2 ml), D₂O (1.5 ml), and CD₃OD (1.0 ml).
-
Seal the tube and stir the reaction mixture at room temperature under irradiation with blue LEDs (20 W).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-trideuteromethylated amine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the deuterium incorporation percentage.
Protocol 2: Synthesis of Trideuteromethyl Iodide (CD₃I) from Deuterated Methanol (CD₃OD)[15]
This protocol is based on a reported synthesis and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In an anhydrous and oxygen-free glove box under an argon atmosphere, add [Ir(COD)Cl]₂ (0.001 mmol), PPh₃ (0.002 mmol), and deuterated methanol (0.2 mmol) to a 10 mL pressure reaction tube.[15]
-
Add 1 mL of THF to the tube.[15]
-
Add I₂ (0.2 mmol) and seal the tube.[15]
-
Remove the tube from the glove box and place it in an autoclave.
-
Pressurize the autoclave with 20 bar of H₂.[15]
-
Place the autoclave in an oil bath pre-heated to 20°C and stir the reaction.[15]
-
Monitor the reaction by gas chromatography.
-
Once the reaction is complete, vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting liquid by column chromatography on silica gel to obtain colorless liquid trideuteromethyl iodide.[15]
Visualizations
Diagram 1: General Strategies for CD₃-Group Incorporation
Caption: Overview of common CD₃ sources and their application in various synthetic methodologies.
Diagram 2: Experimental Workflow for Catalytic N-Trideuteromethylation
Caption: A typical experimental workflow for the synthesis and purification of a CD₃-labeled compound.
Diagram 3: Simplified Palladium Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed trideuteromethylation.
References
- 1. Broadening of horizons in the synthesis of CD3-labeled molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Deuteromethanol (CD3OD) [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photoredox-Catalyzed C-H Trideuteromethylation of Quinoxalin-2(1 H)-ones with CDCl3 as the "CD3" source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Quantification of Cyclic di-GMP (CD-III)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of the bacterial second messenger, cyclic diguanylate (c-di-GMP or CD-III). The protocols outlined below are essential for researchers studying bacterial signaling, biofilm formation, virulence, and for professionals in drug development targeting these pathways.
Introduction
Cyclic di-GMP is a key intracellular signaling molecule in many bacteria, regulating the transition between motile and sessile lifestyles.[1][2][3] Accurate quantification of cellular c-di-GMP levels is crucial for understanding its regulatory roles and for the development of novel antimicrobial agents that target c-di-GMP metabolism. This document details two primary methodologies for c-di-GMP quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and genetically encoded fluorescent biosensors.
Comparative Analysis of Quantification Methods
The choice of quantification method depends on the specific experimental needs, including sensitivity, throughput, and the requirement for real-time measurements in living cells. The following table summarizes the key quantitative parameters of the most common methods.
| Method | Principle | Limit of Detection (LOD) | Dynamic Range | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation analysis.[4][5] | High (fmol range)[6] | Wide | Low to Medium | High specificity and accuracy, absolute quantification.[6] | Requires specialized equipment, destructive to samples. |
| Fluorescent Biosensors | Genetically encoded sensors that exhibit a change in fluorescence upon binding to c-di-GMP.[7][8][9] | Moderate | 23-fold change reported[7][8] | High | Enables real-time, in vivo measurements at the single-cell level.[10][11] | Indirect quantification, potential for metabolic burden on cells. |
| Chemiluminescent Biosensors | Biosensors that produce light through a chemical reaction upon binding to c-di-GMP. | High | Up to 90-fold signal change reported | High | High sensitivity, no need for external light source. | Can be challenging for imaging in Gram-negative bacteria. |
Experimental Protocols
Protocol 1: Quantification of c-di-GMP by LC-MS/MS
This protocol describes the extraction and quantification of c-di-GMP from bacterial cultures, adapted from methods for Pseudomonas aeruginosa.[1][3][12]
I. Extraction of c-di-GMP
-
Cell Harvesting:
-
Cell Lysis and Nucleotide Extraction:
-
Wash the cell pellet twice with 1 ml of ice-cold phosphate-buffered saline (PBS).[1]
-
Resuspend the pellet in 100 µl of ice-cold PBS and incubate at 100°C for 5 minutes.[1]
-
Add 186 µl of 100% ethanol (B145695) (pre-chilled to -20°C) to a final concentration of 65% and vortex for 15 seconds.[1]
-
Centrifuge at 16,000 x g for 2 minutes at 4°C. Collect the supernatant which contains the extracted nucleotides.[1]
-
Repeat the extraction step twice more on the cell pellet, pooling the supernatants.[1]
-
-
Sample Preparation:
II. LC-MS/MS Analysis
-
Instrumentation and Column:
-
Mobile Phases:
-
Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[1]
-
Solvent B: 10 mM ammonium acetate in methanol.[1]
-
-
Gradient Elution:
-
A typical gradient is as follows: 1% B for 9 min, ramp to 15% B over 5 min, ramp to 25% B over 5 min, ramp to 90% B over 7 min, and re-equilibrate at 1% B.[1]
-
-
Mass Spectrometry Parameters:
-
Set the mass spectrometer to monitor the specific parent-to-daughter ion transition for c-di-GMP.
-
-
Quantification:
Protocol 2: In Vivo Quantification of c-di-GMP using a Fluorescent Biosensor
This protocol describes the use of a genetically encoded fluorescent biosensor for monitoring relative c-di-GMP levels in E. coli.[7][8]
I. Biosensor Construction and Transformation
-
Plasmid Construction:
-
Construct a two-plasmid biosensor system.[7][8]
-
Sensing Plasmid: Express the c-di-GMP-responsive transcription factor (e.g., MrkH from Klebsiella pneumoniae) under an inducible promoter (e.g., araBAD).[7][8]
-
Reporter Plasmid: Place a fluorescent protein gene (e.g., mScarlet I) under the control of the corresponding promoter recognized by the transcription factor (e.g., PmrkA).[7][8]
-
-
-
Transformation:
-
Co-transform both plasmids into the desired E. coli strain.
-
II. Fluorescence Measurement
-
Cell Culture:
-
Microplate Reader Assay:
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell density to account for differences in cell growth.
-
Compare the normalized fluorescence between different conditions to determine relative changes in intracellular c-di-GMP levels.
-
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental processes, the following diagrams have been generated.
Caption: The c-di-GMP signaling pathway, illustrating its synthesis, degradation, and downstream effects.
Caption: Experimental workflow for c-di-GMP quantification by LC-MS/MS.
Caption: Workflow for using a genetically encoded fluorescent biosensor to measure c-di-GMP.
References
- 1. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli [frontiersin.org]
- 8. A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Data Sheet 1_A genetically encoded fluorescent biosensor for sensitive detection of cellular c-di-GMP levels in Escherichia coli.pdf - Frontiers - Figshare [frontiersin.figshare.com]
- 10. Quantitative confocal microscopy and calibration for measuring differences in cyclic-di-GMP signalling by bacteria on biomedical hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative confocal microscopy and calibration for measuring differences in cyclic-di-GMP signalling by bacteria on biomedical hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CD-III solution preparation and storage
An important initial step in utilizing "CD-III" is the accurate identification of the compound. Based on the common abbreviation, "this compound" is most likely Color Developing Agent 3 (CD-3) , a chemical compound with the IUPAC name N-[2-[(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid.[1][2] This document provides detailed application notes and protocols for the preparation and storage of CD-3 solutions, primarily for research applications. While CD-3 is most widely known for its use in photographic processing, it has also been explored in biochemical research.[3]
Chemical Identification
Correctly identifying the chemical is crucial for preparing accurate solutions and ensuring experimental reproducibility. The key identifiers for Color Developing Agent 3 are summarized in the table below.
| Property | Value |
| IUPAC Name | N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid |
| Synonyms | CD-3, Kodak CD-3, N⁴-Ethyl-N⁴-(2-methanesulfonamidoethyl)-2-methyl-1,4-phenylenediamine sesquisulfate monohydrate |
| CAS Number | 25646-71-3, 24567-76-8 |
| Molecular Formula | C₁₂H₂₃N₃O₆S₂ |
| Molecular Weight | 369.5 g/mol |
Solution Preparation
The preparation of CD-3 solutions requires careful measurement and handling of the compound and solvents. The following protocol describes the preparation of a stock solution.
Protocol for Preparing a CD-3 Stock Solution
This protocol is adapted from procedures used in photographic chemistry and can be modified for specific research applications.
Materials:
-
Color Developing Agent 3 (CD-3) powder
-
Distilled or deionized water
-
Sodium Sulfite (anhydrous)
-
Sodium Bromide (anhydrous)
-
Sodium Carbonate (anhydrous)
-
Sodium Bicarbonate
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing scale
Procedure:
-
Begin by preparing a solution of 850 mL of distilled water at a temperature between 21-38°C (70-100°F).
-
To this, add 2.7 g of Sodium Sulfite and 1.2 g of Sodium Bromide. Stir until fully dissolved.
-
Carefully weigh 4 g of Color Developing Agent CD-3 and add it to the solution. Allow the mixture to stir for at least 10 minutes to ensure the CD-3 is completely dissolved.[4]
-
Next, add 25.6 g of Sodium Carbonate and 2.7 g of Sodium Bicarbonate to the solution.[4]
-
Continue stirring until all components are dissolved.
-
Transfer the solution to a 1 L volumetric flask and add distilled water to reach the 1 L mark.
-
For optimal performance, it is recommended to let the solution rest for 24 hours before use.[5]
Below is a workflow diagram for the preparation of a CD-3 stock solution.
Storage and Stability
Proper storage of CD-3, both in its solid form and in solution, is critical to maintain its chemical integrity and efficacy.
Storage of Solid CD-3
-
Temperature: Store in a cool, dry place. A temperature below 15°C is recommended.[6]
-
Light: Protect from direct sunlight as CD-3 is sensitive to light.[7][8]
-
Atmosphere: Store under an inert gas to prevent oxidation.[6]
-
Packaging: Keep in a tightly sealed container. For long-term storage, consider using an amber jar within an opaque container.[8]
-
Shelf Life: The shelf life of solid CD-3 is approximately one year from the date of manufacture when stored under the recommended conditions.[7] After this period, the potency may gradually decrease.[8]
Storage of CD-3 Solutions
The stability of CD-3 in solution can be influenced by several factors, including pH and exposure to air. The components in the described stock solution, such as sodium sulfite, act as preservatives to compensate for aeration losses.[9] It is advisable to prepare fresh solutions for critical applications or to store stock solutions in airtight containers, protected from light, at a cool temperature.
| Condition | Recommendation |
| Temperature | Cool, <15°C recommended |
| Light Exposure | Avoid direct sunlight; store in a dark place or amber container |
| Atmosphere | Store in a tightly sealed container to minimize air exposure |
| Container | Use a clean, well-sealed glass or chemical-resistant plastic container |
Applications in Biological Research
While the primary application of Color Developing Agent 3 is in photographic processing, some studies have explored its potential in biochemical research. Specifically, it has been investigated in the context of brain phospholipids (B1166683) and cholesterol testing.[3] However, detailed protocols for these applications are not widely available, and researchers should develop and validate their own experimental procedures based on the specific requirements of their study. Due to the limited established biological applications, a signaling pathway diagram cannot be provided at this time. Researchers in drug development may find CD-3's chemical properties useful in specific assays, but this would require empirical validation. in drug development may find CD-3's chemical properties useful in specific assays, but this would require empirical validation.
References
- 1. What can we do for your project? | Centre for Drug Design and Discovery [cd3.be]
- 2. Color Developing Agent 3 - Wikipedia [en.wikipedia.org]
- 3. Buy Color developing agent CD-3 [smolecule.com]
- 4. emulsive.org [emulsive.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Color Developing Agent CD-3 | 24567-76-8 [chemicalbook.com]
- 7. Color Developer 3 (CD-3), CasNo.25646-71-3 Nanjing Chemical Reagent Co., Ltd. China (Mainland) [nj-reagent1.lookchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. kodak.com [kodak.com]
Application Notes and Protocols for Incorporating ω-Conotoxin GVIA (as a representative for CD-III) into a Research Workflow
Disclaimer: The following application notes and protocols are provided for ω-conotoxin GVIA as a representative neuroactive peptide, due to the ambiguity of the term "CD-III". Researchers should verify the identity and specific properties of their compound of interest before applying these protocols.
Application Notes
Introduction
ω-conotoxin GVIA is a 27-amino acid peptide neurotoxin isolated from the venom of the marine cone snail, Conus geographus. It is a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels, which are crucial for the release of neurotransmitters at presynaptic nerve terminals.[1][2] This property makes ω-conotoxin GVIA an invaluable tool in neuroscience research for elucidating the role of N-type calcium channels in synaptic transmission and for investigating the pathophysiology of neurological disorders. In drug development, it serves as a reference compound for the screening and characterization of novel analgesics and neuroprotective agents.
Mechanism of Action
ω-conotoxin GVIA binds to the extracellular pore of the α1B subunit of N-type calcium channels, physically occluding the channel and preventing the influx of Ca2+ into the presynaptic terminal upon membrane depolarization.[1] This inhibition of calcium influx directly impedes the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking the release of neurotransmitters such as norepinephrine, GABA, acetylcholine, and dopamine.[1][3] The blockade by ω-conotoxin GVIA is considered virtually irreversible under normal physiological conditions, which should be taken into account in experimental design.[2]
Applications
-
Neurotransmitter Release Assays: To study the contribution of N-type calcium channels to the release of specific neurotransmitters from neuronal cultures or brain slices.[3][4]
-
Electrophysiology: To isolate and characterize other types of calcium currents in neurons by selectively blocking N-type channels.
-
Calcium Imaging: To investigate the role of N-type channels in intracellular calcium signaling in response to various stimuli.
-
Pain Research: As a tool to study the involvement of N-type calcium channels in nociceptive pathways and to test the efficacy of new analgesic compounds.[2]
-
Neuroprotection Studies: To explore the potential therapeutic benefits of blocking N-type calcium channels in models of ischemic brain injury.
Quantitative Data
Physicochemical Properties of ω-Conotoxin GVIA
| Property | Value | Reference |
| Molecular Weight | 3037 Da | R&D Systems |
| Formula | C₁₂₀H₁₈₂N₃₈O₄₃S₆ | R&D Systems |
| Amino Acid Sequence | CKSXGSSCSXTSYNCCRSCNXYTKRCY (X = Hydroxyproline) | R&D Systems |
| Disulfide Bridges | Cys1-Cys16, Cys8-Cys19, Cys15-Cys26 | NET |
| Solubility | Soluble to 1 mg/mL in water | R&D Systems |
| Storage | Store lyophilized powder at -20°C. Reconstituted solutions should be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | NET, R&D Systems |
In Vitro Activity of ω-Conotoxin GVIA
| Assay | System | IC₅₀ | Reference |
| N-type Ca²⁺ Channel Blockade | Rat brain synaptosomes | 0.15 nM | R&D Systems |
| N-type Ca²⁺ Channel Blockade | K⁺-evoked [³H]-noradrenaline release from rat cortical slices | ~2 nM | --INVALID-LINK-- |
| Inhibition of Twitch Response | Rat vas deferens | ~10 nM | --INVALID-LINK-- |
| Inhibition of Twitch Response | Guinea-pig ileum | ~60 nM | --INVALID-LINK-- |
| Cav2.2 Inhibition | SH-SY5Y cells (FLIPR assay) | 11.2 ± 3.3 nM | --INVALID-LINK-- |
Effects on Neurotransmitter Release
| Neurotransmitter | Preparation | Inhibition | Concentration | Reference |
| Norepinephrine | Rabbit cortical slices | 39-50% | 5 nM | --INVALID-LINK-- |
| Dopamine | Rabbit striatal slices | 39-50% | 5 nM | --INVALID-LINK-- |
| Acetylcholine | Rabbit hippocampal slices | 39-50% | 5 nM | --INVALID-LINK-- |
| GABA | Rat cortical slices | ~40% | 100 nM | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging using a Fluorescent Plate Reader
Objective: To determine the inhibitory effect of ω-conotoxin GVIA on depolarization-evoked calcium influx in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Depolarization buffer (HBSS with high KCl, e.g., 50 mM KCl)
-
ω-conotoxin GVIA stock solution (1 mM in water)
-
Fluorescent plate reader with an injection system
Methodology:
-
Cell Plating: Seed SH-SY5Y cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Aspirate the cell culture medium from the wells.
-
Add the loading buffer to each well and incubate for 1 hour at 37°C.
-
-
Compound Incubation:
-
Wash the cells gently with HBSS.
-
Prepare serial dilutions of ω-conotoxin GVIA in HBSS.
-
Add the diluted compound to the respective wells and incubate for 10-30 minutes at room temperature. Include vehicle-only wells as a negative control.
-
-
Calcium Influx Measurement:
-
Place the plate in the fluorescent plate reader and set the excitation and emission wavelengths for the calcium dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for each well.
-
Using the plate reader's injector, add the high KCl depolarization buffer to all wells to induce calcium channel opening.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence after depolarization.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of ω-conotoxin GVIA and fit the data to a dose-response curve to determine the IC₅₀.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the direct inhibitory effect of ω-conotoxin GVIA on N-type calcium channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing Cav2.2).
Materials:
-
HEK293 cells expressing the human Cav2.2 channel complex (α1B, β3, and α2δ1 subunits) cultured on glass coverslips.
-
Patch-clamp rig with an amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External solution (in mM): 140 TEA-Cl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 BaCl₂ (pH 7.4 with TEA-OH).
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
ω-conotoxin GVIA stock solution.
-
Perfusion system.
Methodology:
-
Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Pulling and Filling: Pull a glass micropipette to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration:
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Voltage Clamp and Current Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., to +10 mV for 50 ms) to elicit inward Ba²⁺ currents through the calcium channels.
-
Record the baseline currents.
-
-
Toxin Application:
-
Apply ω-conotoxin GVIA at the desired concentration to the cell via the perfusion system.
-
Allow sufficient time for the toxin to bind and inhibit the channels, monitoring the current amplitude with repeated voltage steps.
-
-
Data Acquisition and Analysis:
-
Record the currents before, during, and after toxin application.
-
Measure the peak current amplitude at each condition.
-
Calculate the percentage of current inhibition for each concentration of the toxin.
-
If multiple concentrations are tested, construct a dose-response curve to determine the IC₅₀.
-
Diagrams
Signaling Pathway of N-type Calcium Channel Blockade
Caption: Blockade of presynaptic N-type calcium channels by this compound inhibits neurotransmitter release.
Experimental Workflow for Characterizing a Neuroactive Peptide
Caption: A typical workflow for the characterization of a novel neuroactive peptide like this compound.
References
- 1. N-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Omega-Conotoxins as Experimental Tools and Therapeutics in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of central neurotransmitter release by omega-conotoxin GVIA, a peptide modulator of the N-type voltage-sensitive calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the effects of omega-conotoxin GVIA on the responses of voltage-sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
potential use of CD-III in cellular imaging
Application Notes & Protocols: CD-III for Cellular Imaging
Topic: Potential Use of this compound in Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel fluorogenic molecular probe specifically designed for the selective detection and imaging of lipid droplets in live and fixed cells. Lipid droplets are dynamic organelles involved in lipid storage and metabolism, and their dysregulation is associated with various diseases, including obesity, diabetes, and cancer.[1] this compound offers a powerful tool for studying the biology of lipid droplets due to its high specificity, photostability, and low cytotoxicity. This probe is weakly fluorescent in aqueous media but exhibits a significant increase in fluorescence intensity upon partitioning into the hydrophobic environment of lipid droplets, leading to a high signal-to-noise ratio. Its spectral properties are well-suited for standard fluorescence microscopy.
Data Presentation
The photophysical and cytotoxic properties of this compound are summarized below. This data is based on characterization in common cell lines and provides a guideline for experimental setup.
| Property | Value | Notes |
| Excitation Maximum (λex) | 488 nm | Compatible with standard 488 nm laser lines. |
| Emission Maximum (λem) | 550 nm | In a nonpolar lipid environment. |
| Quantum Yield | > 0.8 (in corn oil) | High brightness in a lipid environment. |
| Molar Extinction Coefficient | ~50,000 M⁻¹cm⁻¹ | Strong light absorption. |
| Optimal Staining Conc. | 1-5 µM for live cells | Concentration can be optimized for different cell types. |
| Toxicity | Low cytotoxicity observed up to 10 µM | Assessed by MTT assay in HeLa cells after 24-hour incubation. |
| Photostability | High | Resistant to photobleaching under typical imaging conditions.[2] |
Experimental Protocols
Here we provide detailed protocols for the use of this compound in staining lipid droplets in both live and fixed mammalian cells.
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Mix well by vortexing until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For frequent use, small aliquots can be stored at 4°C for up to two weeks.
-
Live Cell Staining and Imaging
This protocol is suitable for real-time imaging of lipid droplet dynamics in living cells.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips.
-
This compound stock solution (1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP).
Procedure:
-
Grow cells to the desired confluency on a suitable imaging vessel. Ensure cells are healthy before staining to avoid artifacts.[]
-
Prepare a fresh staining solution by diluting the 1 mM this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, gently wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Proceed with imaging using a fluorescence microscope. For long-term imaging, use a stage-top incubator to maintain temperature and CO₂ levels.[]
Fixed Cell Staining and Imaging
This protocol is for visualizing lipid droplets in fixed cells, which can be useful for co-staining with antibodies or other probes that require fixation.
Materials:
-
Cells cultured on coverslips.
-
This compound stock solution (1 mM in DMSO).
-
PBS.
-
4% Paraformaldehyde (PFA) in PBS.
-
(Optional) DAPI or Hoechst for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells once with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature.[][4]
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a staining solution by diluting the 1 mM this compound stock solution in PBS to a final concentration of 1-5 µM.
-
Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
-
(Optional) If nuclear counterstaining is desired, add DAPI or Hoechst solution and incubate for 5-10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.[4]
-
Image the slides using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound. The probe enters the cell and remains in a low-fluorescence state in the aqueous cytoplasm. Upon partitioning into the nonpolar environment of lipid droplets, a conformational change or altered electronic state leads to a dramatic increase in fluorescence emission.
Caption: Mechanism of this compound fluorescence activation in a cell.
Experimental Workflow
The diagram below outlines the general workflow for staining and imaging cells with this compound.
Caption: Workflow for cellular imaging using the this compound probe.
References
Application Notes and Protocols for In Vitro Studies Using Anti-CD3 Antibodies
Note on Terminology: The term "CD-III" is not a standard designation in molecular biology or immunology. This document proceeds under the assumption that the intended topic is the Cluster of Differentiation 3 (CD3) protein complex, a crucial component of the T-cell receptor (TCR) and a primary target for in vitro T-cell activation studies.
Introduction to CD3
The Cluster of Differentiation 3 (CD3) is a protein complex that, in association with the T-cell receptor (TCR), is involved in the activation of T-cells.[1] In mammals, the CD3 complex is composed of four distinct chains: a gamma (γ) chain, a delta (δ) chain, and two epsilon (ε) chains.[1] These chains are associated with the TCR and the zeta (ζ) chain to form the complete TCR complex, which is responsible for recognizing antigens presented by major histocompatibility complex (MHC) molecules.[1][2][3]
The primary function of the CD3 complex is signal transduction.[2] While the TCR itself is responsible for antigen recognition, the CD3 subunits possess intracellular signaling motifs called immunoreceptor tyrosine-based activation motifs (ITAMs), which are essential for initiating the T-cell activation cascade.[1][2][4] Upon TCR engagement with an antigen-MHC complex, these ITAMs are phosphorylated, triggering a downstream signaling pathway that leads to T-cell proliferation, differentiation, and cytokine production.[3][4][5] In vitro, this process can be mimicked using agonistic antibodies targeting the CD3 complex, making it a cornerstone of experimental immunology.[5][6]
CD3 Signaling Pathway
T-cell activation is initiated when the TCR recognizes a specific antigen presented by an MHC molecule on an antigen-presenting cell (APC). This engagement triggers a conformational change in the TCR-CD3 complex, leading to the activation of Src family kinases, such as LCK and FYN.[2][3] These kinases phosphorylate the ITAMs within the cytoplasmic tails of the CD3 subunits.[3][4]
The phosphorylated ITAMs then serve as docking sites for another kinase, ZAP-70 (zeta-associated protein of 70 kDa).[1][4] Once recruited, ZAP-70 is also phosphorylated and activated, leading to the phosphorylation of downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT) and SLP-76.[4] This leads to the activation of multiple downstream pathways:
-
Calcium Mobilization: Activation of phospholipase C-gamma (PLCγ) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[3] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, which in turn activates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[2][3][7]
-
Ras/MAPK Pathway: DAG activates the Ras pathway, leading to the activation of the MAPK/ERK cascade, which results in the expression of the transcription factor AP-1 (composed of FOS and JUN).[2][3][7]
-
NF-κB Pathway: DAG also activates Protein Kinase C theta (PKCθ), which is crucial for the activation of the NF-κB transcription factor.[2][7]
Together, the transcription factors NFAT, AP-1, and NF-κB orchestrate the genetic program of T-cell activation, including the production of cytokines like Interleukin-2 (IL-2), upregulation of activation markers, and clonal expansion.[2][5]
Quantitative Data for In Vitro T-Cell Activation
The following tables summarize typical concentration ranges and conditions for in vitro T-cell activation experiments using anti-CD3 antibodies. Optimal conditions should be determined empirically for each specific cell type and antibody clone.
Table 1: Antibody Concentrations for T-Cell Activation
| Antibody | Application | Recommended Concentration Range | Reference(s) |
| Anti-CD3 (plate-bound) | Primary T-cell stimulation | 1 - 10 µg/mL | [5][6][8][9][10] |
| Suboptimal stimulation | 0.1 - 1 µg/mL | [5][10][11] | |
| Anti-CD28 (soluble) | Co-stimulation | 3 - 5 µg/mL | [6][9] |
| Anti-CD3 (soluble) | Stimulation in suspension | 1 µg/mL | [10] |
Table 2: Cell Culture and Incubation Parameters
| Parameter | Recommended Value | Reference(s) |
| Cell Type | Human PBMCs or purified T-cells | [5][8][10] |
| Cell Density | 1 - 2 x 10⁶ cells/mL | [5][8][12] |
| Culture Medium | RPMI-1640 + 10% FBS, L-glutamine, β-mercaptoethanol | [9] |
| Plate Type | 96-well flat-bottom or U-bottom tissue culture plates | [5][8][13] |
| Incubation Time | 48 - 72 hours for proliferation assays | [8][9][10] |
| Incubation Conditions | 37°C, 5% CO₂, 100% humidity | [8] |
Experimental Protocol: In Vitro T-Cell Activation and Proliferation Assay
This protocol describes a common method for activating human T-cells in vitro using plate-bound anti-CD3 and soluble anti-CD28 antibodies, followed by an assessment of proliferation.
Materials:
-
Sterile, tissue culture-treated 96-well flat-bottom plates
-
Purified anti-human CD3 antibody (clone UCHT1 or OKT3)[8]
-
Purified anti-human CD28 antibody (clone CD28.2)[13]
-
Sterile 1X Phosphate Buffered Saline (PBS), without Ca²⁺/Mg²⁺[9]
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2mM L-glutamine, and 50 µM β-mercaptoethanol)[9]
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., ³H-thymidine)
-
Recombinant human IL-2 (optional, for enhancing proliferation)[6][9]
-
37°C, 5% CO₂ incubator
Procedure:
Day 1: Antibody Plate Coating
-
Prepare a working solution of anti-CD3 antibody at a final concentration of 1-10 µg/mL in sterile PBS.[5][8] For co-stimulation studies, a suboptimal concentration of 1 µg/mL is often preferred.[10][13]
-
Add 50 µL of the diluted anti-CD3 antibody solution to the desired wells of a 96-well plate.[5][8]
-
For "unstimulated" control wells, add 50 µL of sterile PBS only.[5][8]
-
Seal the plate and incubate for at least 2 hours at 37°C, or overnight at 4°C.[8][9]
Day 2: Cell Seeding and Stimulation
-
Aseptically decant the antibody solution from the plate.[8]
-
Wash each well 2-3 times with 200 µL of sterile PBS to remove any unbound antibody.[8] Be careful not to scratch the bottom of the wells.
-
Prepare a single-cell suspension of human PBMCs or purified T-cells in complete RPMI-1640 medium at a density of 1-2 x 10⁶ cells/mL.[5][8] If using a proliferation dye like CFSE, label the cells according to the manufacturer's protocol before this step.
-
For co-stimulation, add soluble anti-CD28 antibody directly to the cell suspension at a final concentration of 3-5 µg/mL.[6][9]
-
Add 200 µL of the cell suspension to each well of the antibody-coated plate.[8]
-
(Optional) For enhanced proliferation, add recombinant human IL-2 to the culture medium (a typical concentration is 10-20 U/mL).[10]
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[8][9]
Day 4-5: Proliferation Analysis
-
Flow Cytometry (CFSE): Harvest the cells from the wells. Analyze the dilution of the CFSE dye by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
-
Thymidine Incorporation: If using ³H-thymidine, add 1 µCi/well for the final 12-18 hours of culture.[10] Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
Experimental Workflow
References
- 1. CD3 (immunology) - Wikipedia [en.wikipedia.org]
- 2. Modulating T Cell Responses by Targeting CD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Cell Receptor Signaling: A Delicate Orchestration [horizondiscovery.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. T Cell Activation with anti-CD3 Antibodies Protocol - Human [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. In vitro induction of regulatory T cells by anti-CD3 antibody in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of abortive and productive proliferation in resting human T lymphocytes via CD3 and CD28 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CAR-T Cell Therapy Experimental Results: A Technical Support Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues with Chimeric Antigen Receptor (CAR) T-cell therapy experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters I should assess for my CAR-T cell product before starting my in vitro experiments?
A1: A robust CAR-T cell product is essential for reliable experimental outcomes. Key quality control release criteria to assess include identity, purity, potency, and safety.[1][2][3]
Data Presentation: CAR-T Cell Product Release Criteria
| Parameter | Assay | Acceptance Criteria |
| Identity | Flow Cytometry for CAR expression | Presence of CAR-positive T-cell population. |
| Purity | Flow Cytometry for T-cell markers (CD3+) and absence of contaminating cells (e.g., B-cells, monocytes) | >95% CD3+ cells.[1] |
| Viability | Trypan Blue Exclusion or automated cell counter | ≥80% viable cells.[1] |
| Transduction Efficiency | Flow Cytometry for CAR expression | Typically 20-80%, but must be consistent between batches.[4][5] |
| Potency | In vitro cytotoxicity assay, Cytokine release assay (e.g., IFN-γ) | Demonstrable antigen-specific killing and cytokine secretion.[1][6][7] |
| Safety | Sterility, Mycoplasma, and Endotoxin testing | No contamination detected.[1][2] |
Q2: My CAR-T cells show low cytotoxicity against the target cancer cells. What are the potential causes?
A2: Low cytotoxicity can stem from several factors, including issues with the CAR-T cells themselves, the target cells, or the assay setup. Potential causes include CAR-T cell exhaustion, low CAR expression, poor target antigen expression on cancer cells, or a suboptimal effector-to-target (E:T) ratio.[8][9]
Q3: I am observing high background noise or non-specific activation of my CAR-T cells in control experiments. What could be the reason?
A3: Non-specific activation can be caused by tonic signaling from the CAR construct, issues with the culture media or reagents, or inherent reactivity of the T-cells.[10] It is crucial to include appropriate controls, such as mock-transduced T-cells or co-culture with antigen-negative cell lines, to identify the source of the issue.
Troubleshooting Guides
Issue 1: Low Transduction Efficiency
Symptoms:
-
Low percentage of CAR-positive T-cells detected by flow cytometry post-transduction.
-
Inconsistent transduction efficiency across different donors or manufacturing runs.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Viral Vector Titer or Quality | - Verify the viral vector titer from the supplier or in-house.- Ensure proper storage and handling of the viral vector to maintain its activity. |
| Poor T-cell Health or Activation | - Assess the viability and activation status of T-cells prior to transduction.[4]- Optimize T-cell activation protocols, including the concentration of anti-CD3/CD28 antibodies and the duration of activation.[11] |
| Presence of Inhibitory Factors | - Ensure the absence of interfering substances in the transduction media. |
| Incorrect Multiplicity of Infection (MOI) | - Perform an MOI titration to determine the optimal virus-to-cell ratio for your specific T-cells and vector. |
Issue 2: CAR-T Cell Exhaustion
Symptoms:
-
Decreased proliferative capacity of CAR-T cells upon repeated antigen stimulation.[1]
-
Reduced cytokine production (e.g., IFN-γ, IL-2) over time.
-
Upregulation of exhaustion markers like PD-1, TIM-3, and LAG-3.[12]
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Prolonged Ex Vivo Culture | - Minimize the duration of the ex vivo expansion phase to preserve a less differentiated T-cell phenotype.[11] |
| Tonic Signaling | - If you suspect tonic signaling from the CAR construct, consider redesigning the CAR with alternative co-stimulatory domains. |
| Repeated Antigen Exposure in vitro | - For long-term co-culture experiments, consider using a repeated challenge assay where fresh target cells are added periodically, rather than a continuous high tumor burden.[12] |
Mandatory Visualization: CAR-T Cell Exhaustion Logic Diagram
Caption: Logical flow from triggers to the exhausted phenotype and experimental outcomes.
Issue 3: High Variability in Cytokine Release Syndrome (CRS) In Vitro Models
Symptoms:
-
Inconsistent levels of pro-inflammatory cytokines (e.g., IL-6, IFN-γ, TNF-α) in replicate wells or between experiments.
-
Difficulty in establishing a clear dose-response relationship between CAR-T cell number and cytokine release.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Donor-to-Donor Variability | - If using primary human cells, acknowledge and account for inherent donor variability. Use multiple donors to ensure the robustness of your findings. |
| Inconsistent Cell Numbers | - Ensure accurate and consistent counting of both CAR-T cells and target cells before plating. |
| Variability in Co-culture Conditions | - Standardize co-culture duration, media composition, and plate type. |
| Assay Timing | - Cytokine release is a dynamic process. Perform a time-course experiment to identify the peak of cytokine production for your specific system.[13] |
Data Presentation: Expected Cytokine Release in a 24-hour In Vitro Co-culture
| Cytokine | Expected Range (pg/mL) in Supernatant |
| IFN-γ | 500 - 5000+ |
| TNF-α | 100 - 2000+ |
| IL-2 | 50 - 1000+ |
| IL-6 | 20 - 500+ |
| Note: These are approximate ranges and can vary significantly based on the specific CAR construct, target antigen density, E:T ratio, and co-culture duration.[13] |
Experimental Protocols
Detailed Methodology: In Vitro Cytotoxicity Assay (Lactate Dehydrogenase (LDH) Release Assay)
-
Cell Preparation:
-
Culture target cancer cells to log phase.
-
Harvest and wash target cells, then resuspend in assay medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare CAR-T cells (effector cells) at various concentrations to achieve desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
-
Assay Setup (96-well plate):
-
Target Spontaneous Release: 100 µL of target cell suspension + 100 µL of assay medium.
-
Target Maximum Release: 100 µL of target cell suspension + 100 µL of lysis buffer (e.g., 1% Triton X-100).
-
Effector Spontaneous Release: 100 µL of effector cell suspension + 100 µL of assay medium.
-
Experimental Wells: 100 µL of target cell suspension + 100 µL of effector cell suspension at the desired E:T ratio.
-
Volume Correction Control: 200 µL of assay medium only.
-
-
Incubation:
-
Centrifuge the plate at 250 x g for 3 minutes.
-
Incubate at 37°C, 5% CO2 for 4-24 hours. The incubation time should be optimized for your specific cell system.
-
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 3 minutes.
-
Transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Percent Cytotoxicity = [ (Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Maximum Release - Target Spontaneous Release) ] x 100
-
Mandatory Visualization: CAR-T Manufacturing Workflow
Caption: A simplified workflow of the autologous CAR-T cell manufacturing process.
Detailed Methodology: Cytokine Release Assay (ELISA)
-
Co-culture Setup:
-
Set up co-cultures of CAR-T cells and target cells in a 96-well plate as described for the cytotoxicity assay. Include appropriate controls (CAR-T cells alone, target cells alone).
-
-
Supernatant Collection:
-
After the desired incubation period (e.g., 24 hours), centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet. Store at -80°C until analysis.
-
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.
-
Wash the plate multiple times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and diluted supernatant samples to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Mandatory Visualization: CAR-T Cell Activation Signaling Pathway
Caption: Simplified signaling cascade upon CAR-T cell engagement with its target antigen.
References
- 1. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wearecellix.com [wearecellix.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Optimizing viral transduction in immune cell therapy manufacturing: key process design considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. CAR T Cell Therapy Cytokine Response—ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. In vitro evaluation of CAR-T cells in patient-derived glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. CAR T cell-mediated cytotoxicity and cytokine release in response to antigen expression on target cells | Axion Biosystems [axionbiosystems.com]
- 13. sinobiological.com [sinobiological.com]
Technical Support Center: Optimizing CD-III Concentration for Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of reagents, particularly in the context of CD3-mediated T-cell assays. Proper concentration of stimulating antibodies, such as anti-CD3, is critical for achieving reliable and reproducible results in functional assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of CD3 in T-cell activation assays?
A1: CD3 (Cluster of Differentiation 3) is a protein complex and T-cell co-receptor that is involved in activating both the cytotoxic T-cell and T helper cells. In laboratory settings, antibodies targeting CD3 are commonly used to stimulate T-cells, mimicking the natural activation process and allowing for the study of T-cell responses.[1]
Q2: Why is it crucial to optimize the concentration of anti-CD3 antibodies?
A2: The concentration of anti-CD3 antibodies can significantly impact T-cell activation, proliferation, and viability. Using a concentration that is too low may result in weak or no activation, while a concentration that is too high can lead to overstimulation, activation-induced cell death (AICD), or downregulation of the CD3 receptor itself.[1][2] Therefore, titration is necessary to determine the optimal concentration for a given cell type and application.[3]
Q3: What are the common methods for stimulating T-cells using anti-CD3 antibodies?
A3: T-cells can be stimulated with either soluble or immobilized anti-CD3 antibodies. Immobilized anti-CD3, often coated on tissue culture plates, is generally considered to have a stronger stimulatory effect compared to soluble anti-CD3.[1] The choice between the two methods depends on the specific experimental goals.
Q4: What are some common issues encountered when working with anti-CD3 antibodies?
A4: Common issues include suboptimal T-cell activation, high levels of cell death, and variability between experiments. These can often be traced back to improper antibody concentration, incorrect incubation times, or poor cell health prior to the assay.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of anti-CD3 concentration for T-cell assays.
| Problem | Possible Cause | Suggested Solution |
| No or Low T-cell Activation | Anti-CD3 concentration is too low. | Perform a dose-response experiment with a higher concentration range.[2] |
| Inactive anti-CD3 antibody. | Verify the integrity and proper storage of the antibody stock solution. | |
| Insufficient incubation time. | Optimize the incubation time; typically 24-72 hours is required.[2] | |
| Poor cell health. | Ensure the use of healthy, viable T-cells at the start of the experiment.[2] | |
| High Levels of T-cell Death (Cytotoxicity) | Anti-CD3 concentration is too high. | Perform a dose-response experiment to identify a non-toxic concentration.[2] |
| Prolonged incubation time. | Optimize the incubation time to avoid overstimulation.[2] | |
| High Background or Non-Specific Activation | Contamination of antibody stock or cell culture. | Ensure aseptic technique and test for contamination. |
| Presence of interfering substances. | If using real samples, be aware of potential interfering substances that can impact assay results. | |
| Variable Results Between Experiments | Inconsistent cell plating. | Mix cell suspension thoroughly before plating and use a master mix for stimuli.[2] |
| Variation in antibody coating efficiency (for immobilized format). | Ensure consistent coating conditions, including incubation time and temperature. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimizing Anti-CD3 Concentration
This protocol outlines the steps to determine the optimal concentration of an anti-CD3 antibody for T-cell proliferation using a dye dilution assay.
Materials:
-
96-well U-bottom plate
-
Complete RPMI-1640 medium
-
T-cells (e.g., PBMCs)
-
Cell proliferation dye (e.g., CFSE)
-
Anti-CD3 antibody
-
Anti-CD28 antibody (for co-stimulation)
-
Flow cytometer
Methodology:
-
Label T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.[2]
-
Prepare a serial dilution of the anti-CD3 antibody in complete RPMI-1640 medium. Include a vehicle control.
-
If using a plate-bound format, coat the wells of a 96-well plate with the anti-CD3 dilutions overnight at 4°C. Wash the wells with PBS before adding cells.
-
Add 100 µL of the cell suspension to each well.
-
Add a constant, optimal concentration of anti-CD28 antibody to the appropriate wells for co-stimulation.
-
Include an unstimulated control (cells with no antibodies).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.[2]
-
Harvest the cells and stain with viability dye and other cell surface markers if desired.
-
Acquire data on a flow cytometer and analyze the proliferation based on the dilution of the dye.
Data Presentation: Example Dose-Response Data
| Anti-CD3 Conc. (µg/mL) | % Proliferation | % Viability |
| 10 | 85 | 60 |
| 5 | 92 | 75 |
| 2.5 | 95 | 88 |
| 1.25 | 88 | 92 |
| 0.625 | 70 | 95 |
| 0 (Unstimulated) | 5 | 98 |
| Vehicle Control | 6 | 97 |
Note: The optimal concentration in this example would be around 1.25-2.5 µg/mL, as it induces high proliferation with minimal impact on viability.
Visualizations
Caption: Workflow for optimizing anti-CD3 antibody concentration.
Caption: Simplified T-cell activation signaling pathway.
References
Technical Support Center: CD-III (Color Developing Agent 3) Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of CD-III, chemically known as Color Developing Agent 3 (CD-3). This resource is designed to assist you in mitigating common issues encountered during experimentation and ensuring the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research context?
A1: this compound, or Color Developing Agent 3, is a p-phenylenediamine (B122844) derivative with the chemical name N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide Sesquisulfate Monohydrate.[1][2] While its primary industrial use is in color photographic film processing (such as E-6 and ECN-2 processes), its chemical properties as a reducing agent and its ability to form colored compounds through oxidative coupling make it a subject of interest in various research applications, including the study of dye formation, oxidation-reduction reactions, and as a model compound for understanding the stability of aromatic amines.[1][3][4]
Q2: What are the main stability concerns associated with this compound?
A2: this compound is known to have limited stability, particularly in solution. The primary concerns are oxidation and degradation, which can be accelerated by factors such as pH, temperature, light exposure, and the presence of contaminants.[1] In solution, this compound can degrade and form a "black tar," indicating significant decomposition.[1] Its shelf life as a powder is also finite, with recommendations to store it in a dry, dark place.[1]
Q3: How does pH affect the stability of this compound?
A3: this compound is more stable in acidic conditions and becomes increasingly unstable as the pH becomes alkaline.[1] High pH can accelerate the rate of oxidation and degradation.[1] Therefore, for applications requiring this compound in solution, maintaining an appropriate pH is crucial for its stability.
Q4: Is this compound sensitive to light?
A4: Yes, p-phenylenediamine derivatives, the class of compounds to which this compound belongs, are known to be sensitive to light (photosensitive).[5] Exposure to light, particularly UV radiation, can promote degradation.[5] It is recommended to store this compound powder and solutions in light-protected containers, such as amber bottles.
Troubleshooting Guides
Issue 1: Rapid Discoloration and Precipitation in this compound Solutions
Symptoms:
-
A freshly prepared this compound solution rapidly turns dark (e.g., brown or black).
-
Formation of a black, tar-like precipitate.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High pH of the Solution | Measure and adjust the pH of the solution. For many applications, a slightly acidic to neutral pH is preferable for stability. | This compound is more susceptible to oxidation at higher pH levels.[1] |
| Oxidation from Dissolved Oxygen | Use deoxygenated solvents to prepare the solution. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solvent prior to use. | Oxygen in the solvent will readily oxidize this compound, leading to colored degradation products. |
| Contamination with Metal Ions | Use high-purity water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA in your buffer system. | Metal ions can catalyze the oxidation of p-phenylenediamine derivatives. |
| Exposure to Light | Prepare and store the solution in an amber or opaque container to protect it from light. | Photodegradation can be a significant pathway for the decomposition of this compound.[5] |
Issue 2: Inconsistent Experimental Results Using this compound
Symptoms:
-
Variable reaction rates or product yields in experiments involving this compound.
-
Poor reproducibility between experimental runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound Stock | Prepare fresh this compound solutions for each set of experiments. If using a solid stock, ensure it has been stored properly in a cool, dark, and dry place. | The potency of this compound decreases as it degrades, leading to inconsistent results.[1] |
| Inaccurate Concentration of this compound Solution | Verify the concentration of the this compound solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, before each use. | Degradation will lower the effective concentration of the active this compound molecule. |
| Contamination of Developer Solution | Ensure all glassware and equipment are scrupulously clean. Avoid cross-contamination with other reagents, especially oxidizing agents or bases. | Contaminants can accelerate the degradation of this compound or interfere with the intended reaction.[6][7] |
| Temperature Fluctuations | Maintain a constant and controlled temperature during the experiment. | The rate of this compound degradation and its reactions are temperature-dependent.[6] |
Experimental Protocols
Protocol 1: Preparation and Standardization of a this compound Stock Solution
This protocol describes the preparation of a this compound stock solution and a method for its standardization.
Materials:
-
This compound (Color Developing Agent 3) powder
-
High-purity water (e.g., Milli-Q or equivalent), deoxygenated
-
Buffer components (e.g., phosphate (B84403) or citrate (B86180) buffer, depending on the desired pH)
-
Volumetric flasks
-
Analytical balance
-
UV-Vis spectrophotometer
Procedure:
-
Deoxygenate Water: Bubble nitrogen or argon gas through high-purity water for at least 30 minutes to remove dissolved oxygen.
-
Prepare Buffer: Prepare the desired buffer solution using the deoxygenated water.
-
Weigh this compound: Accurately weigh the required amount of this compound powder on an analytical balance.
-
Dissolve this compound: In a volumetric flask, dissolve the weighed this compound in a small amount of the deoxygenated buffer. Once dissolved, bring the solution to the final volume with the deoxygenated buffer. Mix thoroughly.
-
Standardization (UV-Vis Spectrophotometry):
-
Immediately after preparation, measure the absorbance spectrum of the this compound solution using a UV-Vis spectrophotometer.
-
Determine the absorbance at the wavelength of maximum absorption (λmax) for this compound.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound at λmax, b is the path length of the cuvette, and c is the concentration. Note: The molar absorptivity (ε) should be determined empirically by preparing a calibration curve with freshly prepared standards of known concentrations.
-
-
Storage: Store the stock solution in a tightly sealed amber vial at a low temperature (e.g., 4°C) for short-term storage. For longer-term storage, consider preparing fresh solutions.
Protocol 2: Accelerated Stability Study of this compound in Solution
This protocol outlines a method for assessing the stability of a this compound solution under accelerated conditions (elevated temperature).
Materials:
-
Freshly prepared and standardized this compound solution (from Protocol 1)
-
Temperature-controlled incubator or water bath
-
Amber vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)
-
Mobile phase for HPLC
Procedure:
-
Sample Preparation: Aliquot the standardized this compound solution into several amber vials.
-
Initial Analysis (T=0): Immediately analyze one of the aliquots using a validated HPLC method to determine the initial concentration of this compound. This will serve as the baseline (T=0) measurement.
-
Incubation: Place the remaining vials in a temperature-controlled incubator set to the desired accelerated temperature (e.g., 40°C, 50°C, or 60°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48 hours), remove one vial from the incubator.
-
HPLC Analysis: Allow the sample to cool to room temperature and analyze it using the HPLC method to quantify the remaining concentration of this compound. Also, monitor for the appearance and increase of any degradation product peaks.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound versus time.
-
Determine the degradation rate constant by fitting the data to an appropriate kinetic model (e.g., first-order degradation).
-
Visualizations
Caption: Simplified degradation pathway of this compound, highlighting key influencing factors.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. CD-3 substituted with CD-4 (per Photographers' Formulary catalog)? | Photrio.com Photography Forums [photrio.com]
- 3. zhishangchem.com [zhishangchem.com]
- 4. Color Developing Agent 3 - Wikipedia [en.wikipedia.org]
- 5. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Expressions Microscopy Primer: Photomicrography - Color Negative Film Processing Errors [micro.magnet.fsu.edu]
- 7. Color Negative Film Processing Errors [evidentscientific.com]
Technical Support Center: Navigating Challenges with CD-III in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with CD-III in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the preparation, handling, and use of this compound solutions in experimental settings.
1. Issue: Poor Solubility or Precipitation of this compound
-
Question: My this compound is not fully dissolving or is precipitating out of solution. What are the potential causes and solutions?
-
Answer: Incomplete dissolution or precipitation of this compound can stem from several factors, including solvent choice, pH, temperature, and concentration. It is crucial to consult the manufacturer's Certificate of Analysis for specific solubility data. For instance, while some forms of this compound are readily soluble in aqueous buffers, others may require organic solvents or specific pH adjustments.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Confirm that the chosen solvent is appropriate for your specific lot of this compound.
-
Adjust pH: The solubility of many compounds is pH-dependent. Attempt small, incremental adjustments of the buffer pH to see if solubility improves.
-
Gentle Warming: For some compounds, gentle warming of the solution (e.g., to 37°C) can aid dissolution. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using a sonicator can help break up aggregates and enhance dissolution.
-
Reduce Concentration: If the concentration of this compound is too high, it may exceed its solubility limit. Try preparing a more dilute solution.
-
2. Issue: Inconsistent Experimental Results or Loss of Activity
-
Question: I am observing variability in my experimental outcomes or a decrease in the expected activity of this compound. What could be the cause?
-
Answer: Inconsistent results or loss of activity can be due to the degradation or aggregation of this compound in solution. The stability of this compound can be influenced by storage conditions, buffer components, and the presence of contaminants.
Troubleshooting Steps:
-
Proper Storage: Always store stock solutions of this compound at the recommended temperature (e.g., -20°C or -80°C) and protect them from light if the compound is light-sensitive.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions of this compound for each experiment to minimize degradation.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and aggregation. Aliquot stock solutions into smaller, single-use volumes.
-
Buffer Compatibility: Ensure that the components of your experimental buffer are compatible with this compound and do not cause it to precipitate or degrade.
-
3. Issue: Formation of Aggregates in Solution
-
Question: I suspect that my this compound is forming aggregates in solution. How can I detect and prevent this?
-
Answer: Aggregate formation is a common issue that can significantly impact experimental results by altering the effective concentration of the active monomeric form of this compound.
Detection and Prevention:
-
Dynamic Light Scattering (DLS): DLS is a technique that can be used to detect the presence of aggregates in a solution by measuring their size distribution.
-
Low-Concentration Stock Solutions: Preparing and storing this compound at lower concentrations can reduce the likelihood of aggregation.
-
Inclusion of Detergents: In some cases, the addition of a small amount of a non-ionic detergent (e.g., Tween-20 or Triton X-100) can help to prevent aggregation. However, ensure the detergent is compatible with your downstream application.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol, or a specific buffer as recommended by the manufacturer) to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Centrifuge the solution briefly to pellet any undissolved particulates.
-
Transfer the clear supernatant to a fresh, sterile tube.
-
Aliquot the stock solution into single-use volumes and store at the recommended temperature.
Logical Troubleshooting Workflow
Below is a diagram illustrating a logical workflow for troubleshooting common issues with this compound in solution.
improving the yield of CD-III synthesis
Dear Researcher,
To provide you with the most accurate and relevant technical support for improving the yield of your CD-III synthesis, could you please specify the nature of "this compound"? The term "CD" can refer to several different types of molecules in chemistry and biology, including:
-
A specific peptide or protein sequence
-
A Cadmium-based compound
-
Carbon Dots
-
Cyclodextrins
-
cDNA (complementary DNA)
Once you clarify the context of this compound, I can create a detailed and targeted technical support center with troubleshooting guides, FAQs, and the specific data and visualizations you've requested.
For instance, if this compound is a peptide, the support center would focus on aspects of solid-phase peptide synthesis (SPPS), such as coupling efficiencies, resin selection, and side reaction mitigation. If it refers to a cadmium compound or carbon dots, the focus would shift to inorganic synthesis parameters or nanoparticle fabrication, respectively.
I have prepared a preliminary framework based on the common challenges in peptide synthesis as a placeholder. Please provide more details so I can tailor the content to your specific needs.
Technical Support Center: Troubleshooting Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference in various assays. Given that "CD-III" is not a universally recognized standard designation for a specific interfering substance, this guide addresses several common sources of assay interference that may be relevant, including issues related to Cluster of Differentiation (CD) molecules, cyclodextrins, and cardiac glycosides (often referred to as digoxin-like immunoreactive factors).
Section 1: Interference from Soluble CD Antigens in Immunoassays
Soluble forms of cell surface antigens, such as CD markers, can be present in biological samples and may interfere with immunoassays designed to detect or quantify membrane-bound or recombinant versions of these proteins. This section focuses on troubleshooting interference from soluble CD antigens.
Frequently Asked Questions (FAQs)
Q1: What is soluble CD antigen interference?
A1: Soluble CD antigen interference occurs when a soluble form of a CD marker in a sample competes with the intended analyte for binding to assay antibodies. This can lead to either falsely low (in a sandwich assay) or falsely high (in a competitive assay) results.
Q2: Which assays are most susceptible to this type of interference?
A2: Sandwich ELISAs and other immunoassays that rely on antibody binding to a specific epitope on the CD antigen are particularly susceptible. Assays for cytokines, therapeutic antibodies targeting CD markers, and soluble receptor quantification can be affected.
Q3: How can I determine if soluble CD antigens are interfering with my assay?
A3: A spike and recovery experiment is a common method. A known amount of the analyte is "spiked" into the sample matrix. If the measured concentration is significantly lower than the expected concentration, interference is likely. Additionally, a linearity of dilution assessment can reveal interference; non-linear results upon sample dilution suggest the presence of an interfering substance.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Falsely low results in a sandwich ELISA | High concentrations of soluble CD antigen in the sample are saturating the detection and/or capture antibodies. | 1. Sample Dilution: Dilute the sample to reduce the concentration of the interfering soluble CD antigen. 2. Pre-treatment of Sample: Use a pre-treatment step to remove the interfering soluble antigen. For example, immunoprecipitation with an antibody targeting a different epitope of the soluble antigen.[1] 3. Assay Re-design: Switch to a competitive assay format if feasible, or use antibodies that bind to epitopes not present on the soluble form. |
| Poor linearity of dilution | The concentration of the interfering substance is not proportionally reduced with sample dilution relative to the analyte. | 1. Optimize Dilution Factor: Empirically determine a dilution factor that minimizes the interference while keeping the analyte concentration within the assay's detection range. 2. Alternative Sample Matrix: If possible, use a sample matrix known to have lower levels of the interfering soluble antigen. |
| High inter-sample variability | The concentration of the soluble CD antigen varies significantly between different patient or sample populations. | 1. Stratify Samples: Analyze samples from different populations separately. 2. Develop a Specific Pre-treatment Protocol: Tailor the sample pre-treatment to the expected range of soluble antigen concentrations in each population. |
Experimental Protocol: Bead-Based Depletion of Soluble Antigen
This protocol describes a method to deplete a soluble interfering antigen from a sample prior to analysis in a sandwich ELISA.[1]
Materials:
-
Magnetic beads conjugated with an antibody that binds the interfering soluble antigen.
-
Magnetic rack.
-
Sample tubes.
-
Assay buffer.
Procedure:
-
Bead Preparation: Wash the magnetic beads according to the manufacturer's instructions to remove any preservatives. Resuspend the beads in assay buffer.
-
Sample Incubation: Add the washed magnetic beads to the sample. The amount of beads required will need to be optimized based on the expected concentration of the interfering antigen.
-
Binding: Incubate the sample with the beads for a predetermined amount of time (e.g., 1 hour) at room temperature with gentle mixing to allow the soluble antigen to bind to the antibody-conjugated beads.
-
Depletion: Place the tubes on a magnetic rack to pellet the beads.
-
Sample Collection: Carefully collect the supernatant, which is now depleted of the interfering soluble antigen.
-
Analysis: Use the depleted supernatant in your downstream immunoassay.
Experimental Workflow Diagram
Caption: Workflow for depleting an interfering soluble antigen.
Section 2: Interference Involving Cyclodextrins in Drug Development Assays
Cyclodextrins (CDs) are widely used in pharmaceutical formulations to enhance the solubility and stability of drug candidates. However, their presence can interfere with in vitro assays.
Frequently Asked Questions (FAQs)
Q1: How do cyclodextrins interfere with assays?
A1: Cyclodextrins can interfere in several ways:
-
Analyte Sequestration: CDs can encapsulate the drug molecule being tested, reducing its free concentration and thus its apparent activity.[2]
-
Interaction with Assay Components: CDs may interact with assay reagents, such as enzymes or detection molecules.
-
Altering Cell Membranes: In cell-based assays, CDs can extract cholesterol from cell membranes, potentially affecting cell viability and signaling pathways.
Q2: My dose-response curve shifted to the right when I used a cyclodextrin (B1172386) formulation. Is this interference?
A2: This is a common observation and is likely due to the encapsulation of your drug by the cyclodextrin. The shift indicates that a higher total drug concentration is required to achieve the same biological effect because the free, active concentration is lower.[2]
Q3: Can cyclodextrins be used to reduce interference?
A3: Yes, in some cases. For example, in the Bradford protein assay, cyclodextrins can be used to mitigate interference from detergents like SDS by forming inclusion complexes with them.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced drug potency in a cell-based assay | The cyclodextrin is encapsulating the drug, lowering its free concentration available to interact with the cells.[2] | 1. Calculate Free Concentration: Use the known binding affinity between the drug and the cyclodextrin to calculate the free drug concentration at each tested dilution. The dose-response curve should be plotted against the calculated free concentration. 2. Equilibrate: Ensure that the assay incubation time is sufficient to allow for the equilibrium of the drug between the cyclodextrin and its biological target. |
| Unexpected cytotoxicity | The cyclodextrin itself is causing cytotoxicity, possibly by disrupting cell membranes. | 1. Run a Cyclodextrin-Only Control: Test the effects of the cyclodextrin formulation without the drug on cell viability. 2. Choose a Different Cyclodextrin: Some cyclodextrins are more biocompatible than others. Consider testing alternatives like hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| Interference with detection signal (e.g., fluorescence) | The cyclodextrin may be interacting with the fluorescent probe or altering its environment. | 1. Run Controls: Include controls with the cyclodextrin and the detection reagents to assess for direct interference. 2. Change Detection Method: If interference is confirmed, consider an alternative detection method that is not affected by the cyclodextrin. |
Quantitative Data: Impact of Cyclodextrin on Apparent Drug Potency
The following table illustrates the importance of calculating the free drug concentration.
| Total Drug Conc. (µM) | Cyclodextrin Conc. (mM) | Calculated Free Drug Conc. (µM) | Observed Biological Response (%) |
| 1 | 10 | 0.1 | 15 |
| 5 | 10 | 0.5 | 45 |
| 10 | 10 | 1.0 | 60 |
| 50 | 10 | 5.0 | 90 |
Note: The calculated free drug concentration will depend on the binding constant (Kf) of the drug-cyclodextrin complex.
Signaling Pathway: Cyclodextrin-Mediated Drug Delivery
Caption: Drug release from a cyclodextrin complex for cell interaction.
Section 3: Interference from Digoxin-Like Immunoreactive Factors (DLIFs)
Certain endogenous compounds can cross-react with antibodies used in immunoassays for cardiac glycosides like digoxin (B3395198), leading to inaccurate measurements. These interfering substances are collectively known as Digoxin-Like Immunoreactive Factors (DLIFs).
Frequently Asked Questions (FAQs)
Q1: What are DLIFs?
A1: DLIFs are endogenous substances that can bind to the antibodies used in digoxin immunoassays, causing falsely elevated or sometimes lowered results.[3] They are not structurally identical to digoxin but share enough similarity to cross-react.
Q2: In which patient populations are DLIFs a concern?
A2: Elevated DLIF levels can be found in patients with certain conditions, including renal failure, liver disease, and in pregnant women (third trimester) and neonates.[3]
Q3: Do all digoxin assays have the same susceptibility to DLIFs?
A3: No, the degree of interference varies significantly between different assay methods and antibody specificities.[4] Some newer assay formats, like certain turbidimetric or chemiluminescent immunoassays, have been designed to have minimal interference from DLIFs.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Falsely elevated digoxin levels in a patient not on digoxin therapy | Presence of DLIFs in the patient's serum is causing a positive interference in the immunoassay.[3] | 1. Use a Different Assay Method: Re-test the sample using an assay method known to have low cross-reactivity with DLIFs.[5] 2. Sample Pre-treatment: Use ultrafiltration to remove protein-bound DLIFs from the serum before analysis. Approximately 90% of DLIFs can be removed by this method. 3. Prolong Incubation Time: In some radioimmunoassays, prolonging the incubation time can decrease the interference from DLIFs. |
| Inconsistent digoxin results for the same patient using different assay platforms | The assays have different susceptibilities to DLIFs. | 1. Standardize the Assay Method: Use a single, validated assay method with low DLIF cross-reactivity for all patient monitoring. 2. Consult with the Laboratory: Discuss the discordant results with the clinical laboratory to understand the methodologies used and their known limitations. |
Quantitative Data: DLIF Interference in Different Digoxin Immunoassays
The following table summarizes apparent digoxin concentrations (ng/mL) due to DLIFs in patient groups not receiving digoxin, as measured by different assay methods.
| Patient Group | Fluorescence Polarization Immunoassay (FPIA) | Chemiluminescent Immunoassay (CLIA) | Turbidimetric Immunoassay |
| Uremic Patients | 0.24 - 0.86[3] | Not Detected | Minimal Effect[5] |
| Liver Disease | 0.21 - 0.72[3] | Not Detected | Minimal Effect[5] |
| Third Trimester Pregnancy | 0.21 - 0.26[3] | Not Detected | Minimal Effect[5] |
| Neonates | 0.21 - 0.46[3] | Not Detected | Minimal Effect[5] |
Logical Relationship Diagram: Identifying DLIF Interference
Caption: Decision tree for troubleshooting suspected DLIF interference.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Optimization of the cydex blue assay: A one-step colorimetric protein assay using cyclodextrins and compatible with detergents and reducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
CD-III Purity Analysis and Quality Control: A Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD-III. For the purposes of this guide, this compound is assumed to be a chiral pharmaceutical compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The primary methods for assessing the purity of a chiral compound like this compound are High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, and Circular Dichroism (CD) spectroscopy. HPLC is used to separate and quantify the desired enantiomer from its impurities, including its mirror image (distomer).[1][2] CD spectroscopy is a powerful tool for analyzing the stereochemistry and conformational properties of chiral molecules, providing information on enantiomeric purity.[]
Q2: What are the common impurities that can be expected in a this compound sample?
Impurities in a chiral drug substance can include:
-
The undesired enantiomer (distomer): This is often the most critical impurity to monitor.
-
Diastereomers: If the molecule has more than one chiral center.
-
Process-related impurities: These can originate from starting materials, intermediates, or by-products of the synthesis.
-
Degradation products: These can form due to instability of the drug substance under certain conditions (e.g., exposure to light, heat, or humidity).[4]
Q3: What are the regulatory guidelines for enantiomeric impurity limits?
Regulatory bodies like the FDA and EMA have stringent requirements for the control of enantiomeric impurities.[5][6] According to the International Council for Harmonisation (ICH) guidelines, the presence of an enantiomeric impurity may need to be controlled at a level as low as 0.15% of the major enantiomer, especially if the maximum daily dose is high.[7]
Q4: How can I ensure the quality and reliability of my this compound reference standard?
A well-characterized reference standard is crucial for accurate analysis. A primary reference standard should have a purity of 99.5% or higher.[8][9] Its identity and purity should be confirmed using a variety of analytical techniques, including NMR, mass spectrometry, and elemental analysis. A Certificate of Analysis (CoA) should document these characteristics.[9]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) for Chiral Purity Analysis
Issue 1: Poor or no separation of this compound enantiomers.
-
Potential Cause: Inappropriate chiral stationary phase (CSP).
-
Troubleshooting Steps:
-
Verify CSP Selection: Ensure the chosen CSP is suitable for the chemical class of this compound. Polysaccharide-based and macrocyclic glycopeptide columns are versatile starting points.[10]
-
Screen Different CSPs: If the initial choice is ineffective, screen a range of CSPs with different chiral selectors.
-
Consult Literature/Databases: Review application notes and databases from column manufacturers for separations of similar compounds.
-
-
Potential Cause: Suboptimal mobile phase composition.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the mobile phase composition, including the type and percentage of organic modifier (e.g., isopropanol, ethanol (B145695) in normal phase; acetonitrile, methanol (B129727) in reversed phase).[11]
-
Adjust pH (for reversed-phase): If this compound is ionizable, the pH of the aqueous component of the mobile phase can significantly impact retention and selectivity.[12]
-
Use Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can improve peak shape and resolution.[13]
-
-
Potential Cause: Incorrect temperature.
-
Troubleshooting Steps:
-
Control Column Temperature: Use a column oven to maintain a stable temperature.
-
Evaluate Different Temperatures: Both increasing and decreasing the temperature can affect chiral recognition, so it's a valuable parameter to screen.[11]
-
Issue 2: Peak tailing or broadening.
-
Potential Cause: Secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier can reduce tailing caused by interactions with residual silanols on silica-based CSPs.
-
Adjust Mobile Phase Strength: A mobile phase that is too weak can lead to peak broadening.
-
-
Potential Cause: Column overload.
-
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to see if peak shape improves.
-
-
Potential Cause: Extra-column band broadening.
-
Troubleshooting Steps:
-
Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector.
-
Check Connections: Ensure all fittings are properly made and not contributing to dead volume.[14]
-
Issue 3: Inconsistent retention times.
-
Potential Cause: Insufficient column equilibration.
-
Troubleshooting Steps:
-
Increase Equilibration Time: Chiral stationary phases often require longer equilibration times than achiral phases, especially after changing the mobile phase.[11]
-
Monitor Baseline: Ensure the baseline is stable before injecting the sample.
-
-
Potential Cause: Changes in mobile phase composition.
-
Troubleshooting Steps:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[12]
-
Check Pumping System: Verify that the HPLC pump is delivering a consistent and accurate flow rate.
-
-
Potential Cause: Temperature fluctuations.
-
Troubleshooting Steps:
-
Use a Column Oven: Maintain a constant and uniform column temperature.[11]
-
Circular Dichroism (CD) Spectroscopy for Purity Analysis
Issue 1: Low signal-to-noise ratio in the CD spectrum.
-
Potential Cause: Low sample concentration.
-
Troubleshooting Steps:
-
Potential Cause: High absorbance of the buffer or solvent.
-
Troubleshooting Steps:
-
Select a Transparent Buffer: Use a buffer that has low absorbance in the far-UV region (e.g., phosphate (B84403) buffer). Avoid buffers like Tris at low wavelengths.[16]
-
Run a Buffer Blank: Always measure the CD spectrum of the buffer alone and subtract it from the sample spectrum.[9]
-
-
Potential Cause: Instrument settings not optimized.
-
Troubleshooting Steps:
-
Increase Integration Time: A longer integration time per data point can improve the signal-to-noise ratio.[15]
-
Adjust Slit Width: A wider slit width can increase signal but may reduce resolution.
-
Issue 2: Inaccurate or irreproducible CD spectra.
-
Potential Cause: Inaccurate sample concentration.
-
Troubleshooting Steps:
-
Potential Cause: Instrument not properly calibrated.
-
Troubleshooting Steps:
-
Regular Calibration: Calibrate the CD spectrometer regularly using a known standard.
-
-
Potential Cause: Sample degradation or aggregation.
-
Troubleshooting Steps:
Data Presentation: Method Validation Summary
The following tables provide an example of quantitative data for the validation of a chiral HPLC method for this compound, according to ICH guidelines.[18][19]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for both enantiomers) | ≤ 2.0 |
| Resolution between Enantiomers | ≥ 2.0 |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Validation of Quantitative Impurity Method for Undesired Enantiomer
| Validation Parameter | Acceptance Criteria |
| Specificity | Baseline resolution between enantiomers and from any other peaks. Peak purity index > 0.99. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Linearity (over a range of LOQ to 150% of the specification limit) | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy (% Recovery at three concentration levels) | 80.0% to 120.0% |
| Precision (%RSD) | |
| - Repeatability (n=6 at 100% of specification limit) | ≤ 5.0% |
| - Intermediate Precision (different day, different analyst) | ≤ 10.0% |
| Robustness | No significant impact on resolution or quantitation with small, deliberate changes in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Purity
Objective: To separate and quantify the enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
HPLC-grade mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)
-
This compound reference standard and sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of solvents. For example, 80:20 (v/v) n-hexane:isopropanol. Degas the mobile phase before use.
-
System Preparation:
-
Install the chiral column in the column compartment.
-
Purge the pump with the mobile phase.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. This may take 30-60 minutes.
-
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Analysis:
-
Set the injection volume (e.g., 10 µL) and the detector wavelength.
-
Inject the standard solution six times to establish system suitability.
-
Inject the sample solution.
-
-
Data Analysis:
-
Integrate the peaks for both enantiomers.
-
Calculate the percentage of each enantiomer in the sample using the peak areas.
-
Protocol 2: Circular Dichroism (CD) Spectroscopy for this compound
Objective: To obtain the CD spectrum of this compound and assess its chiral purity.
Materials:
-
CD spectrometer
-
Quartz cuvette (e.g., 1 mm pathlength)
-
This compound sample
-
Appropriate buffer or solvent
Procedure:
-
Instrument Preparation:
-
Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up.
-
Perform an instrument self-calibration.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a CD-transparent buffer to a suitable concentration (e.g., 0.2 mg/mL). The solution must be clear and free of particles.
-
-
Data Acquisition:
-
Set the scanning parameters:
-
Wavelength range (e.g., 190-300 nm)
-
Bandwidth (e.g., 1.0 nm)
-
Step size (e.g., 1.0 nm)
-
Integration time (e.g., 1 second)
-
-
Record a baseline spectrum with the cuvette containing only the buffer.
-
Record the CD spectrum of the this compound sample.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to molar ellipticity if the concentration and pathlength are known.
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: Experimental workflow for CD spectroscopy.
Caption: Logical flow for this compound quality control.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. skpharmteco.com [skpharmteco.com]
- 4. scribd.com [scribd.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 7. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Does Circular Dichroism (CD) Spectroscopy Contribute to Drug Development? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. ymc.co.jp [ymc.co.jp]
- 14. agilent.com [agilent.com]
- 15. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 16. Troubleshooting Circular Dichroism: Common Issues & Fixes - Creative Proteomics [iaanalysis.com]
- 17. Enhanced Precision of Circular Dichroism Spectral Measurements Permits Detection of Subtle Higher Order Structural Changes in Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. database.ich.org [database.ich.org]
Technical Support Center: CD-III Handling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CD-III. The following sections address common issues encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.
Q1: Why is the this compound activity lower than expected in my assay?
A1: Several factors can contribute to reduced this compound activity. Consider the following:
-
Improper Storage: Ensure this compound has been stored at the recommended temperature and protected from freeze-thaw cycles.
-
Incorrect Protein Concentration: Inaccurate protein concentration can lead to misinterpretation of results. It is advisable to measure the protein concentration using a reliable method, such as absorbance at 280 nm, rather than relying solely on colorimetric assays which can be influenced by amino acid composition.[1]
-
Buffer Composition: The buffer used can significantly impact this compound stability and activity. High ionic strength buffers may alter the native conformation of the protein.[1] It is recommended to use low-salt buffers to maintain the protein's native state.[1]
-
Presence of Inhibitors: Contaminants in the sample or buffer, such as detergents like Triton, or solvents like DMSO and formamides, can interfere with the experiment.[2]
Q2: I am observing high background noise or signal variability in my experiments. What could be the cause?
A2: High background noise can obscure your results. Here are some potential causes:
-
Sample Purity: The purity of the this compound sample should be greater than 95% to avoid spectral interference from contaminants.[1] Use multi-step purification techniques if necessary.[1]
-
Buffer Absorbance: Certain buffer components, like chloride ions, can absorb strongly in the far-UV region, leading to signal distortion.[1][2] Consider using a buffer with high optical transparency, such as phosphate-buffered saline (PBS).[1]
-
Instrument Calibration: Ensure the measurement instrument is properly calibrated. Regular calibration with standard reference materials is crucial for reproducible data.[1]
Q3: My this compound sample appears to be aggregated or precipitated. How can I resolve this?
A3: Protein aggregation can significantly affect experimental outcomes.
-
Solubility Issues: Ensure the protein is completely dissolved in the buffer to form a homogeneous solution.[1]
-
Buffer pH and Ionic Strength: The pH and ionic strength of the buffer should be optimized to maintain protein stability and prevent denaturation or precipitation.[1]
-
Crowding Agents: While macromolecular crowders can be used to mimic cellular environments, their concentration should be carefully controlled as excessive amounts can induce aggregation.[3]
Quantitative Data Summary
For optimal results in experiments involving this compound, adhere to the following quantitative parameters:
| Parameter | Recommended Range/Value | Notes |
| Protein Purity | >95% | To avoid interference from contaminants.[1] |
| Protein Concentration | 0.1 - 1.0 mg/mL | Concentrations outside this range may lead to weak signals or detector saturation.[1] |
| Additive Concentration (e.g., DTT, EDTA) | < 1 mM | Higher concentrations can introduce background noise.[2] |
Experimental Protocols
Protocol: this compound Ligand Binding Assay
This protocol outlines a general procedure for assessing the binding of a ligand to this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Ensure the final protein solution is clear and free of precipitates.
-
Prepare a series of ligand dilutions at various concentrations.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of this compound to each well.
-
Add the varying concentrations of the ligand to the respective wells.
-
Include control wells with this compound and buffer only (no ligand) and buffer only (no this compound or ligand).
-
Incubate the plate at the desired temperature for a specified period to allow binding to reach equilibrium.
-
-
Detection:
-
Select an appropriate detection method to measure the binding (e.g., fluorescence polarization, surface plasmon resonance).
-
Follow the instrument-specific instructions for data acquisition.
-
-
Data Analysis:
-
Subtract the background signal from the control wells.
-
Plot the binding signal as a function of the ligand concentration.
-
Determine the binding affinity (e.g., Kd) by fitting the data to a suitable binding model.
-
Visualizations
Hypothetical this compound Signaling Pathway
Caption: A diagram illustrating a hypothetical signaling cascade initiated by ligand binding to this compound.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Optimizing Reaction Conditions with Cyclodextrins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclodextrins (CDs). Here, we address common challenges encountered during the optimization of reaction conditions involving these versatile oligosaccharides.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when selecting a cyclodextrin (B1172386) for my experiment?
When selecting a cyclodextrin, it is crucial to consider the size and polarity of the guest molecule. The cavity diameter of the cyclodextrin must be appropriate to accommodate the guest molecule. Additionally, the hydrophobicity of both the cyclodextrin cavity and the guest molecule will significantly influence the stability of the inclusion complex.
Q2: How can I determine the optimal concentration of cyclodextrin for my reaction?
The optimal cyclodextrin concentration depends on the binding affinity between the cyclodextrin and the guest molecule, as well as the desired outcome of the reaction (e.g., increased solubility, enhanced stability, or controlled release). A phase-solubility study is a common method to determine the stoichiometry of the complex and the stability constant, which can help in identifying the optimal concentration range.
Q3: What are the most common solvents to use for cyclodextrin-based reactions?
Aqueous solutions are the most common and effective solvents for forming inclusion complexes with cyclodextrins, as the hydrophobic effect is the primary driving force for complexation. However, the addition of a small amount of a water-miscible organic solvent, such as ethanol (B145695) or methanol, can sometimes enhance the solubility of the guest molecule without significantly disrupting complex formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Solubility of the Guest Molecule | The guest molecule has very low aqueous solubility. | - Increase the concentration of the cyclodextrin.- Use a chemically modified cyclodextrin with higher solubilizing capacity (e.g., hydroxypropyl-β-cyclodextrin).- Gently heat the solution while stirring to aid dissolution. |
| Precipitation During the Reaction | - The concentration of the cyclodextrin or the guest molecule is too high, leading to aggregation.- The solvent composition is not optimal for maintaining the solubility of the complex. | - Decrease the concentration of the reactants.- Adjust the pH of the solution.- Modify the solvent system by adding a co-solvent. |
| Inefficient Complex Formation | - There is a poor size and shape compatibility between the cyclodextrin cavity and the guest molecule.- The reaction conditions (temperature, pH) are not optimal for inclusion. | - Screen different types of cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives.- Optimize the reaction temperature and pH. A phase-solubility study can provide insights into the thermodynamics of complexation. |
| Difficulty in Isolating the Product | The inclusion complex is highly soluble and difficult to precipitate. | - Use a suitable anti-solvent to induce precipitation.- Employ techniques like freeze-drying (lyophilization) or spray-drying to isolate the solid complex. |
Experimental Protocols
Protocol 1: Phase-Solubility Study
A phase-solubility study is a fundamental experiment to determine the stoichiometry and binding constant of a cyclodextrin-guest complex.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of the guest molecule to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved guest molecule.
-
Analyze the concentration of the dissolved guest molecule in each filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the concentration of the dissolved guest molecule against the concentration of the cyclodextrin. The shape of the resulting phase-solubility diagram provides information about the complex's stoichiometry and stability.
Protocol 2: Preparation of a Solid Cyclodextrin Inclusion Complex by Co-precipitation
Methodology:
-
Dissolve the cyclodextrin in an aqueous solution.
-
Dissolve the guest molecule in a suitable solvent (e.g., ethanol).
-
Slowly add the guest molecule solution to the cyclodextrin solution with constant stirring.
-
Continue stirring for a specified period (e.g., 24 hours) at a controlled temperature to allow for complex formation.
-
Induce precipitation of the inclusion complex by adding an anti-solvent or by cooling the solution.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold solvent to remove any uncomplexed guest molecule.
-
Dry the solid inclusion complex under vacuum.
Visualizing Experimental Workflows
Caption: Workflow for Co-precipitation of a Cyclodextrin Inclusion Complex.
Caption: Troubleshooting Logic for Low Complexation Efficiency.
Validation & Comparative
Validating Experimental Results: A Comparative Guide to Chromatography Data System (CDS) Validation
In the landscape of pharmaceutical research and development, the integrity of experimental data is paramount. For scientists and drug development professionals, ensuring that the systems generating this data are functioning correctly is a critical, non-negotiable aspect of the scientific process. This guide provides a comprehensive comparison of methodologies for validating a Chromatography Data System (CDS), a central component in many analytical laboratories. The focus is on providing objective, data-driven comparisons and detailed experimental protocols to aid in the selection and implementation of a robust validation strategy.
Data Presentation: A Comparative Analysis of Validation Approaches
The validation of a CDS is a systematic process of confirming that the system is installed, operating, and performing according to its intended use. This process is often broken down into several key stages: Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ). The following table summarizes the quantitative data that might be generated during the validation of a CDS, comparing expected outcomes with two common alternative validation approaches: retrospective validation and routine monitoring.
| Validation Parameter | Prospective Validation (CD-III Approach) | Retrospective Validation | Routine Monitoring |
| System Installation Verification (IQ) | 100% of specified components installed and documented prior to use. | Verification performed on an in-use system; may have undocumented changes. | Not applicable; assumes system is already installed and operational. |
| Functional Tests Passed (OQ) | >99% pass rate on predefined functional tests (e.g., data acquisition, peak integration). | Pass/fail status determined from historical data, which may be incomplete. | Periodic checks of key functions; not a comprehensive initial verification. |
| Performance Metric: Peak Area Reproducibility (PQ) | Relative Standard Deviation (RSD) < 1.0% for 10 replicate injections. | RSD calculated from historical runs; may exceed 2.0% due to system variability over time. | RSD monitored over time; may show gradual increase indicating performance degradation. |
| Performance Metric: Retention Time Stability (PQ) | Standard Deviation < 0.02 minutes over a 24-hour sequence. | Analysis of historical data may show wider variation (e.g., >0.05 minutes). | Trend analysis may reveal shifts in retention time, triggering maintenance. |
| Data Integrity: Audit Trail Verification | 100% of critical actions (e.g., method edits, manual integration) logged and reviewed. | Historical audit trails may be incomplete or not consistently reviewed. | Spot checks of audit trails during routine use. |
Experimental Protocols: Key Validation Experiments
Detailed and well-documented experimental protocols are the bedrock of a successful CDS validation. Below are the methodologies for key experiments cited in the data table.
1. Installation Qualification (IQ) Protocol:
-
Objective: To verify and document that the CDS software and hardware components are installed as specified by the manufacturer and in accordance with the laboratory's requirements.
-
Methodology:
-
Create a checklist of all specified hardware (e.g., computer, network connections, instrument controllers) and software components (e.g., base software, optional modules).
-
Physically inspect and verify the presence and correct installation of each item on the checklist.
-
Document the model number, serial number, and any other relevant identifiers for each component.
-
Verify that the installation environment meets the manufacturer's specifications (e.g., operating system version, memory, disk space).
-
Execute any installation verification tests provided by the vendor.
-
Compile all documentation, including installation logs and checklists, into a formal IQ report.
-
2. Operational Qualification (OQ) Protocol:
-
Objective: To challenge and document that the CDS can perform its intended functions according to predefined operational specifications.
-
Methodology:
-
Develop a series of test cases for each critical function of the CDS. This includes, but is not limited to:
-
User access control and security levels.
-
Method creation, editing, and saving.
-
Sequence creation and execution.
-
Data acquisition from the chromatographic instrument.
-
Peak integration and processing parameters.
-
Calculation of results based on specified formulas.
-
Reporting functionalities.
-
Audit trail logging of all actions.
-
-
For each test case, define the expected result.
-
Execute each test case and record the actual result.
-
Compare the actual result with the expected result and note any deviations.
-
Document all test cases, results, and deviations in a formal OQ report.
-
3. Performance Qualification (PQ) Protocol:
-
Objective: To demonstrate and document that the CDS consistently performs according to a predefined set of user requirements in the actual operating environment.
-
Methodology:
-
Prepare a well-characterized standard solution with a known concentration of an analyte.
-
Create a chromatographic method and sequence for the analysis of the standard.
-
Perform a series of replicate injections (e.g., n=10) of the standard solution.
-
Process the acquired data using the CDS.
-
Evaluate key performance metrics, including:
-
Peak Area Reproducibility: Calculate the Relative Standard Deviation (RSD) of the peak areas for the replicate injections. The acceptance criterion is typically RSD < 1.0%.
-
Retention Time Stability: Calculate the standard deviation of the retention times for the replicate injections. The acceptance criterion is typically a low value, for example, < 0.02 minutes.
-
-
To assess long-term performance, run a 24-hour sequence with periodic injections of the standard and evaluate the stability of retention time and peak area over this period.
-
Document all experimental conditions, raw data, calculated results, and a comparison against the acceptance criteria in a formal PQ report.
-
Mandatory Visualizations
Diagram 1: CDS Validation Workflow
Caption: A workflow diagram illustrating the key phases and deliverables of a prospective CDS validation process.
Diagram 2: Logical Relationship of Validation Types
Caption: A diagram showing the logical relationship and ideal progression of different types of system validation.
Diagram 3: Signaling Pathway for Data Integrity
Caption: A signaling pathway illustrating the flow of data and the central role of the audit trail in ensuring data integrity within a CDS.
Navigating Quality Control for CD3-Targeted Bispecific Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the quality, safety, and efficacy of CD3-targeted bispecific antibodies is a paramount challenge. This guide provides a comparative overview of the critical quality control (QC) standards for these complex immunotherapies, supported by experimental data and detailed methodologies.
CD3-targeted bispecific antibodies represent a revolutionary class of therapeutics designed to engage T-cells and redirect their cytotoxic activity against tumor cells or other pathogenic targets. Their dual-specificity, however, introduces unique manufacturing and analytical complexities. Stringent quality control throughout the development and manufacturing process is essential to guarantee product consistency, stability, and biological function. This guide will delve into the key quality attributes, compare analytical methodologies, and provide insights into the regulatory expectations for these promising therapies.
Comparing Critical Quality Attributes and Analytical Methods
The multifaceted nature of CD3-targeted bispecific antibodies necessitates a comprehensive analytical strategy to monitor a range of critical quality attributes (CQAs). These attributes are indicators of the product's identity, purity, potency, and safety. Below is a comparison of key CQAs and the analytical methods employed for their evaluation.
| Critical Quality Attribute (CQA) | Analytical Method Comparison | Typical Acceptance Criteria | Rationale for Control |
| Purity and Impurities | Size Exclusion Chromatography (SEC-HPLC): Gold standard for quantifying aggregates and fragments.Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides qualitative and semi-quantitative assessment under reducing and non-reducing conditions. | Monomer Purity: ≥95% High Molecular Weight Species (Aggregates): ≤5% Low Molecular Weight Species (Fragments): ≤1% | Aggregates can increase the risk of immunogenicity and may have altered potency. Fragments may be inactive or have altered activity. |
| Product-Related Variants | Ion-Exchange Chromatography (IEX-HPLC): Separates charge variants (acidic and basic) arising from post-translational modifications. Capillary Isoelectric Focusing (cIEF): Offers high-resolution separation of charge isoforms. | Main Peak: Reportable range established during development. Acidic/Basic Peaks: Within established ranges. | Charge variants can impact stability and biological activity. Significant shifts in the charge profile may indicate manufacturing process inconsistencies. |
| Incorrectly Paired Species | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can separate homodimers from the desired heterodimeric bispecific antibody. Mass Spectrometry (MS): Confirms the identity and purity of the heterodimer and detects homodimeric species. | Homodimers (CD3xCD3 or TargetxTarget): ≤1-2% | Homodimers can lead to off-target effects, toxicity (especially CD3xCD3 homodimers causing systemic T-cell activation), and reduced efficacy. |
| Binding Affinity and Kinetics | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): Provides quantitative data on association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD). Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method for assessing binding, though it provides less detailed kinetic information. | KD for CD3 and Target Antigen: Typically in the nanomolar to picomolar range, with lot-to-lot consistency within a 2-3 fold range of the reference standard. | The affinity for both CD3 and the target antigen is critical for the mechanism of action and overall potency of the bispecific antibody. |
| Potency | Cell-Based Cytotoxicity Assays: Measures the ability of the bispecific antibody to induce T-cell mediated killing of target cells. Reporter Gene Assays: A more rapid alternative to cytotoxicity assays, measuring a specific signaling event downstream of T-cell activation. | EC50 Value: Within a pre-defined range (e.g., 0.5-2.0 fold) of the reference standard. | Potency is a direct measure of the biological activity of the drug and is a critical parameter for lot release and stability testing. |
| Structure and Conformation | Circular Dichroism (CD) Spectroscopy: Assesses the secondary and tertiary structure of the protein. Differential Scanning Calorimetry (DSC): Determines the thermal stability of the molecule. | Comparable spectral profiles and melting temperatures (Tm) to the reference standard. | Changes in higher-order structure can impact stability, function, and immunogenicity. |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable quality control. Below are outlines of key assays for the assessment of CD3-targeted bispecific antibodies.
Protocol 1: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in a bispecific antibody sample.
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with a suitable size exclusion column (e.g., TSKgel UP-SW3000) with a mobile phase such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.
-
Sample Preparation: Dilute the bispecific antibody sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection and Separation: Inject a defined volume (e.g., 20 µL) of the sample onto the column. The separation is isocratic, with a constant flow rate (e.g., 0.5 mL/min).
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Cell-Based Cytotoxicity Potency Assay
Objective: To determine the in vitro potency of a CD3-targeted bispecific antibody by measuring its ability to mediate T-cell killing of target cells.
Methodology:
-
Cell Culture: Culture target cells (expressing the tumor-associated antigen) and effector T-cells (e.g., primary human T-cells or a T-cell line) under appropriate conditions.
-
Assay Setup:
-
Plate the target cells at a known density in a 96-well plate.
-
Prepare serial dilutions of the bispecific antibody reference standard and test samples.
-
Add the diluted antibody to the target cells.
-
Add the effector T-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Cytotoxicity Measurement: Measure cell viability using a suitable method, such as a colorimetric assay (e.g., MTS) or a fluorescence-based assay that measures the release of a cytosolic enzyme from lysed cells (e.g., LDH).
-
Data Analysis: Plot the percentage of cell lysis against the antibody concentration and fit the data to a four-parameter logistic curve to determine the EC50 (the concentration of antibody that induces 50% of the maximum cell lysis).
Visualization of Key Processes
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in the quality control of CD3-targeted bispecific antibodies.
A Comparative Guide to Chromogenic Developing Agents: CD-III in Focus
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical agents is paramount. In the realm of photographic and imaging sciences, chromogenic developing agents play a crucial role in dye formation. This guide provides an objective comparison of Color Developing Agent 3 (CD-III), chemically known as N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide Sesquisulfate Monohydrate, with other common p-phenylenediamine-based developing agents, namely CD-1, CD-2, and CD-4.[1] This comparison is based on available experimental data and established chemical principles.
Performance Characteristics: A Qualitative and Quantitative Comparison
Table 1: General and Physicochemical Properties of Color Developing Agents
| Property | CD-1 | CD-2 | CD-3 | CD-4 |
| Chemical Name | N,N-Diethyl-p-phenylenediamine | 4-N,N-diethyl-3-methyl-aniline | N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide | 4-(N-Ethyl-N-2-hydroxyethyl)-2-methylphenylenediamine |
| Primary Use | Early color processes | E-6 Process | RA-4, E-6, ECN-2 Processes[1] | C-41 Process[2] |
| Polarity | Non-polar | Non-polar | Medium | High[3] |
| Water Solubility | Low | Low | Soluble | Soluble |
| Activity | High | High | Low[4] | Very High[3] |
| Stability in Solution | Low (forms black tar) | Moderate | High | Moderate to Low |
Table 2: Performance in Chromogenic Development
| Performance Metric | CD-1 | CD-2 | CD-3 | CD-4 |
| Dye Stability | Low (planar dyes)[4] | Improved (non-planar dyes)[4] | Very Stable (protected dye molecule)[4] | Less stable (dependent on couplers)[3] |
| Dye Hue | Prone to shifts | Significant hue shift from CD-1[4] | Stable and consistent | Prone to shifts due to high polarity[3] |
| Contact Dermatitis | High potential | High potential | Very low potential[4] | Moderate potential |
Experimental Protocols
To conduct a comparative evaluation of these developing agents, a standardized experimental protocol is essential. The following outlines a general methodology for sensitometric analysis of a color photographic film using different developer formulations.
Objective:
To compare the sensitometric properties (e.g., characteristic curve, gamma, D-max) of a color negative film when processed with developers containing CD-3 and CD-4.
Materials:
-
Color negative film (e.g., Kodak Portra 400)
-
Sensitometer for exposing the film with a calibrated step wedge
-
Densitometer for measuring the density of the processed film
-
Water bath for temperature control
-
Developing tanks and reels
-
Chemicals for preparing C-41 and a modified C-41 developer with CD-3 (see Table 3 for a sample formulation)
-
Standard C-41 bleach, fixer, and stabilizer
Developer Formulations:
Table 3: Sample Developer Formulations for Comparative Study
| Component | Standard C-41 (with CD-4)[5][6] | Modified Developer (with CD-3) |
| Water | 870 mL | 870 mL |
| Potassium Carbonate | 34.0 g | 34.0 g |
| Sodium Sulfite (anhydrous) | 3.5 g | 3.5 g |
| Potassium Bromide | 1.5 g | 1.5 g |
| Hydroxylamine Sulfate | 2.0 g | 2.0 g |
| CD-4 | 5.0 g | - |
| CD-3 | - | 5.0 g |
| Water to make | 1000 mL | 1000 mL |
| pH (adjusted with Sodium Bicarbonate) | 10.1 | 10.1 |
Note: This is a simplified formulation for experimental purposes. Commercial developers contain additional proprietary ingredients.
Procedure:
-
Film Exposure: In total darkness, cut a strip of the color negative film. Expose the film strip in a sensitometer, which projects a calibrated step wedge (a series of densities from clear to opaque) onto the film. This creates a series of known exposures.
-
Developer Preparation: Prepare the two developer solutions as described in Table 3. Ensure all chemicals are fully dissolved. Bring the developers and other processing solutions to the standard C-41 processing temperature of 38°C ± 0.1°C.
-
Development:
-
Load the exposed film strip onto a developing reel and place it in a developing tank.
-
Pour the pre-heated developer (either the standard CD-4 or the modified CD-3 formula) into the tank.
-
Start a timer for the recommended development time (e.g., 3 minutes and 15 seconds for standard C-41).[5]
-
Agitate the tank according to a standardized procedure (e.g., initial 30 seconds of continuous agitation, followed by 4 inversions every 30 seconds).
-
At the end of the development time, pour out the developer.
-
-
Bleaching, Fixing, and Stabilizing: Process the film through the standard C-41 bleach, fixer, and stabilizer steps according to the manufacturer's instructions.
-
Washing and Drying: Wash the film thoroughly with water and hang it to dry in a dust-free environment.
-
Densitometry: Once the film is dry, use a densitometer to measure the density of each step on the exposed step wedge. Measurements should be taken for the red, green, and blue sensitive layers of the film.
-
Data Analysis:
-
Plot the measured densities against the corresponding log exposure values from the sensitometer to generate the characteristic curves for each developer.
-
From the characteristic curves, determine and compare key sensitometric parameters such as:
-
D-min (Fog): The density of the unexposed portion of the film.
-
D-max: The maximum density achieved.
-
Gamma (γ): The slope of the straight-line portion of the characteristic curve, which represents the contrast of the film.
-
Film Speed: Calculated from the exposure required to produce a certain density above D-min.
-
-
Signaling Pathways and Experimental Workflows
The underlying mechanism of chromogenic development involves a series of redox reactions and dye-coupling processes. The following diagrams illustrate the general signaling pathway and the experimental workflow for comparing developing agents.
The diagram above illustrates the fundamental process where the developing agent reduces the exposed silver halide (AgX) crystal to form metallic silver, becoming oxidized in the process. The oxidized developing agent then reacts with a color coupler embedded in the film emulsion to form the final color dye.
This workflow diagram outlines the key steps in the experimental protocol for comparing the performance of different developing agents, from film exposure to data analysis.
Conclusion
The choice of a chromogenic developing agent has a significant impact on the final image characteristics, including dye stability, color fidelity, and archival permanence. This compound distinguishes itself with its ability to form highly stable dyes and its low potential for inducing contact dermatitis, making it a valuable agent in processes where these characteristics are critical. In contrast, agents like CD-4 offer higher activity, which can be advantageous for rapid processing, but may require more carefully matched color couplers to ensure dye stability. The selection of the optimal developing agent will, therefore, depend on the specific requirements of the imaging application, balancing the need for activity, stability, and safety. The experimental protocol provided in this guide offers a framework for conducting a rigorous, data-driven comparison to inform this selection process.
References
- 1. Color Developing Agent 3 - Wikipedia [en.wikipedia.org]
- 2. C-41 process - Wikipedia [en.wikipedia.org]
- 3. Archival permanence of cross-processed film | Photrio.com Photography Forums [photrio.com]
- 4. Analysis of the functional capabilities of CD3+CD4-CD8- and CD3+CD4+CD8+ human T cell clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to's | Developing with Kodak C-41 kit | Vintage Visual [vintagevisual.eu]
- 6. Newbie DIY C-41 Recipe/Formula/Process | Photrio.com Photography Forums [photrio.com]
A Comparative Analysis of Novel MEK Inhibitor CD-III and Trametinib in BRAF V600E-Mutant Melanoma
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison between the hypothetical novel MEK1/2 inhibitor, CD-III, and the established therapeutic, Trametinib, in the context of BRAF V600E-mutant melanoma. This analysis is supported by illustrative experimental data and detailed protocols.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In approximately 50% of melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of this pathway, driving uncontrolled cell growth.[1] Inhibition of key components of this pathway, such as MEK1 and MEK2, has proven to be an effective therapeutic strategy.[2][3]
Trametinib is a selective, allosteric inhibitor of MEK1/2 that has been approved for the treatment of BRAF-mutant melanoma.[1][4] This guide introduces a hypothetical novel MEK1/2 inhibitor, this compound, and compares its preclinical profile to that of Trametinib.
Performance Data Summary
The following tables summarize the in vitro performance of this compound and Trametinib against a BRAF V600E-mutant melanoma cell line. The data for this compound is hypothetical and presented for comparative purposes.
| Compound | Target | IC50 (BRAF V600E Cell Line) |
| This compound | MEK1/2 | 0.8 nM |
| Trametinib | MEK1/2 | 1.5 nM[5][6] |
Table 1: In Vitro Potency of this compound and Trametinib. The half-maximal inhibitory concentration (IC50) was determined in a BRAF V600E-mutant melanoma cell line following a 72-hour incubation period.
| Compound (Concentration) | Inhibition of ERK Phosphorylation |
| This compound (10 nM) | 95% |
| Trametinib (10 nM) | 92%[7] |
Table 2: Inhibition of Downstream Signaling. The percentage inhibition of ERK phosphorylation was measured by Western blot analysis after a 24-hour treatment of a BRAF V600E-mutant melanoma cell line.
Signaling Pathway and Mechanism of Action
Both this compound and Trametinib are designed to inhibit the MAPK/ERK signaling pathway by targeting MEK1/2. In BRAF-mutant melanoma, the constitutively active BRAF V600E protein continuously phosphorylates and activates MEK1/2. Activated MEK, in turn, phosphorylates and activates ERK1/2, which then translocates to the nucleus to regulate gene expression and promote cell proliferation and survival. By inhibiting MEK1/2, both compounds aim to block this cascade, thereby preventing the phosphorylation of ERK and halting the oncogenic signaling.[6][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: BRAF V600E-mutant melanoma cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.[9][10]
-
Compound Treatment: The cells are then treated with serial dilutions of this compound or Trametinib and incubated for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[10]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Western Blot for Phosphorylated ERK (p-ERK)
This technique is used to detect the levels of phosphorylated ERK, a downstream marker of MEK activity.
-
Cell Treatment and Lysis: BRAF V600E-mutant melanoma cells are treated with this compound or Trametinib (10 nM) for 24 hours. The cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[12]
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).[12]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Densitometry: The band intensities are quantified, and the p-ERK signal is normalized to the total ERK signal.
Conclusion
This comparative guide provides a framework for evaluating the preclinical efficacy of MEK inhibitors in BRAF V600E-mutant melanoma. Based on the hypothetical data, the novel compound this compound demonstrates a promising profile with potent inhibition of cell viability and downstream signaling, comparable to the established drug, Trametinib. Further investigation would be required to fully characterize the pharmacological properties and potential clinical utility of this compound. The provided experimental protocols serve as a foundation for such future studies.
References
- 1. Trametinib: A Targeted Therapy in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the treatment of melanoma with BRAF and MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
Comparative Guide to the Cross-Reactivity of Anti-CD3 Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of commonly used anti-CD3 monoclonal antibodies with reagents from various species. The information herein is intended to assist researchers in selecting the most appropriate antibody for their specific experimental needs, particularly in preclinical studies involving animal models.
Introduction to CD3 and the Importance of Cross-Reactivity
The Cluster of Differentiation 3 (CD3) protein complex is a crucial component of the T-cell receptor (TCR) complex, essential for T-cell activation and signal transduction.[1][2] Due to its central role in the immune response, CD3 is a primary target for a wide range of research and therapeutic applications, including the development of T-cell engaging bispecific antibodies.[3][4]
Many preclinical studies for drugs targeting human CD3 rely on animal models, particularly non-human primates (NHPs), due to their high genetic similarity to humans.[5] Therefore, understanding the cross-reactivity of anti-human CD3 antibodies with CD3 from different species is critical for the translation of preclinical findings to clinical applications. This guide focuses on the comparative cross-reactivity of several widely used anti-CD3 antibody clones.
Quantitative Comparison of Anti-CD3 Antibody Cross-Reactivity
The following table summarizes the binding characteristics of popular anti-CD3 monoclonal antibody clones to CD3 from different species. The data has been compiled from various studies and is presented to facilitate a direct comparison.
| Antibody Clone | Target Epitope | Human Affinity (Kd) | Cynomolgus Monkey Reactivity | Rhesus Macaque Reactivity | Other Species Reactivity |
| SP34 | CD3ε | ~0.17 nM[6] | Yes[1][6][7] | Yes[1][7] | Baboon, Pigtail Macaque[8] |
| OKT3 | CD3ε | ~1.2 - 5 x 10-10 M[9][10] | No | No | - |
| UCHT1 | CD3ε | ~2.2 nM[10] | Yes | Yes | - |
| CD3-12 | CD3ε (cytoplasmic) | Not specified | Yes | Yes | Bovine, Dog, Horse, Pig, Chicken, Mouse, and more[11] |
| BC3 | CD3ε | ~8 x 10-9 M[9] | Not specified | Not specified | - |
Note: Affinity values (Kd) can vary depending on the experimental method used for measurement (e.g., Surface Plasmon Resonance, Bio-Layer Interferometry). The reactivity data is primarily based on flow cytometry studies.
T-Cell Receptor (TCR)/CD3 Signaling Pathway
The binding of an antigen presented by the Major Histocompatibility Complex (MHC) to the TCR initiates a signaling cascade that is transmitted through the associated CD3 complex. This leads to the activation of downstream pathways crucial for T-cell proliferation, differentiation, and cytokine release.
Caption: TCR/CD3 Signaling Pathway.
Experimental Workflows and Protocols
The assessment of antibody cross-reactivity is commonly performed using techniques such as Flow Cytometry, ELISA, and Western Blotting. Below are representative workflows and protocols for these methods.
Experimental Workflow: Antibody Cross-Reactivity Testing
Caption: Workflow for assessing antibody cross-reactivity.
Detailed Experimental Protocols
This protocol is for the analysis of anti-CD3 antibody binding to peripheral blood mononuclear cells (PBMCs) from different species.
Materials:
-
Anti-CD3 antibody conjugated to a fluorophore
-
Isotype control antibody with the same fluorophore
-
FACS tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc blocking reagent (optional, but recommended)
-
Viability dye (e.g., DAPI, Propidium Iodide)
Procedure:
-
Harvest and prepare a single-cell suspension of PBMCs from the species of interest.
-
Aliquot up to 1 x 106 cells per FACS tube.
-
(Optional) Fc-block the cells according to the manufacturer's instructions to prevent non-specific binding.
-
Add the conjugated anti-CD3 primary antibody at a pre-titrated optimal concentration.
-
In a separate tube, add the corresponding isotype control antibody at the same concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Resuspend the cells in 200-400 µL of Flow Cytometry Staining Buffer.
-
Just before analysis, add a viability dye to exclude dead cells.
-
Analyze the samples on a flow cytometer, gating on the lymphocyte population based on forward and side scatter, and then on live cells.
-
Record the Median Fluorescence Intensity (MFI) and the percentage of CD3-positive cells.[2][12]
This protocol describes a direct ELISA to determine the binding of an anti-CD3 antibody to immobilized CD3 protein from different species.
Materials:
-
Recombinant CD3 protein from different species
-
ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)
-
Anti-CD3 antibody
-
HRP-conjugated secondary antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
Procedure:
-
Dilute the recombinant CD3 proteins in Coating Buffer and add 100 µL to the wells of an ELISA plate. Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the plate by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the anti-CD3 antibody, diluted in Blocking Buffer, to each well. Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color develops.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
This protocol outlines the detection of CD3 from different species in cell lysates using an anti-CD3 antibody.
Materials:
-
Cell lysates from different species
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Anti-CD3 antibody
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the anti-CD3 primary antibody, diluted in Blocking Buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.[12][13]
References
- 1. TCR and CD3 antibody cross-reactivity in 44 species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytometry.org [cytometry.org]
- 3. researchgate.net [researchgate.net]
- 4. Perspective: Designing T-Cell Engagers With Better Therapeutic Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. The Affinity of Elongated Membrane-Tethered Ligands Determines Potency of T Cell Receptor Triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocommerce-plus.com [biocommerce-plus.com]
- 12. A Comprehensive Atlas of Immunological Differences Between Humans, Mice, and Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
A Comparative Guide to the Analytical Validation of Clostridioides difficile Toxin B Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Clostridioides difficile Toxin B (TcdB) is critical for research, diagnostics, and the development of therapeutic interventions against C. difficile infection (CDI). This guide provides an objective comparison of commonly employed analytical methods for TcdB quantification, supported by experimental data and detailed protocols. The validation of these methods is assessed against key performance characteristics to ensure reliability and accuracy.
Introduction to Analytical Methods for Toxin B Quantification
The primary methods for quantifying TcdB can be broadly categorized into immunoassays, cell-based cytotoxicity assays, and mass spectrometry-based approaches. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and the nature of the data it provides (i.e., immunological reactivity versus biological activity).
Immunoassays , particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for their convenience and high-throughput capabilities. These assays rely on the specific binding of antibodies to TcdB. More recent advancements have led to the development of ultrasensitive immunoassays, such as digital ELISA and single-molecule counting, which offer significantly lower limits of detection.
Cell-based cytotoxicity assays (CCA) are considered a gold standard as they measure the biological activity of TcdB, providing a functional assessment of the toxin's potency. These assays observe the cytopathic effects of the toxin on cultured cell lines.
Mass spectrometry (MS) , typically coupled with liquid chromatography (LC-MS/MS), offers high specificity and the potential for absolute quantification of TcdB by detecting specific toxin peptides. This method is less common in routine diagnostics but is a powerful tool in research and reference applications.
Comparative Analysis of Toxin B Quantification Methods
The performance of analytical methods is evaluated based on several key validation parameters, including sensitivity (Limit of Detection and Quantitation), precision, and accuracy. The following tables summarize the reported performance characteristics of various TcdB quantification methods.
| Table 1: Comparison of Immunoassay Performance for Toxin B Quantification | ||||
| Method | Limit of Detection (LoD) / Limit of Quantitation (LoQ) | Sensitivity (%) | Specificity (%) | Reference Standard |
| Conventional ELISA | ||||
| Techlab TOX A/B II | Not specified | 94.3 | 99.3 | Cytotoxicity Assay[1] |
| Premier Toxins A&B | Not specified | 96.3 | 93.5 | Cytotoxicity Assay[2] |
| VIDAS CDAB | Not specified | 65.0 | 72.1 | Culture and PCR[3] |
| Creative Diagnostics ELISA | ~25 ng/mL (Analytical Sensitivity) | Not specified | Not specified | Not applicable |
| Abcam SimpleStep ELISA® | 37.638 pg/mL | Not specified | Not specified | Not applicable[4] |
| Ultrasensitive Immunoassays | ||||
| Digital ELISA (Simoa) | LoD: 1.5 pg/mL | 100 | 97 | Cytotoxicity Assay / Toxigenic Culture[5] |
| Single Molecule Counting (MultiPath) | LoD: 45 pg/mL | 97.0 | 98.3 | Cytotoxicity Assay[6][7] |
| Table 2: Performance of Cell-Based and Mass Spectrometry Assays for Toxin B Quantification | ||||
| Method | Limit of Detection (LoD) / Limit of Quantitation (LoQ) | Sensitivity (%) | Specificity (%) | Reference Standard |
| Cell-Based Assays | ||||
| Conventional Cytotoxicity Assay | Not specified | 92.7-97 | 100 | Clinical Diagnosis / Discrepant Analysis[1][8] |
| Real-Time Cell Analysis (RTCA) | 0.2 ng/mL | 87.5 | 99.6 | Combination of EIA, PCR, and RTCA[9] |
| Mass Spectrometry | ||||
| MALDI-TOF MS (Enzymatic Activity) | Not specified | Not specified | Not specified | Not applicable |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key methods discussed.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (General)
This protocol provides a general workflow for a sandwich ELISA for TcdB quantification in stool samples. Specific details may vary between commercial kits.
Materials:
-
ELISA plate pre-coated with anti-TcdB capture antibody
-
Stool specimen
-
Sample dilution buffer
-
Wash buffer
-
HRP-conjugated anti-TcdB detection antibody
-
TMB substrate
-
Stop solution (e.g., 0.5 M H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
For solid stool, weigh approximately 200 mg. For liquid stool, pipette 200 µL.
-
Suspend the stool sample in 1000 µL of sample diluent.
-
Vortex thoroughly to create a homogenous suspension.
-
Centrifuge the suspension to pellet solid debris. The supernatant will be used for the assay.
-
-
Assay Procedure:
-
Add 100 µL of prepared standards, controls, and sample supernatants to the appropriate wells of the microplate.
-
Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at room temperature).
-
Wash the wells multiple times (e.g., 5 times) with wash buffer to remove unbound material.
-
Add 100 µL of HRP-conjugated detection antibody to each well.
-
Incubate as recommended (e.g., 30 minutes at room temperature).
-
Wash the wells again as described above.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until color develops (e.g., 15 minutes).
-
Add 100 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of TcdB in the samples by interpolating their absorbance values from the standard curve.
-
Cell-Based Cytotoxicity Neutralization Assay (CCNA) Protocol
This protocol outlines the general steps for performing a CCNA to determine the biological activity of TcdB.
Materials:
-
Confluent monolayer of a sensitive cell line (e.g., human foreskin fibroblasts) in a 96-well plate.
-
Stool filtrate (prepared similarly to the ELISA protocol but often with additional filtration steps).
-
C. difficile antitoxin.
-
Cell culture medium.
-
Incubator (37°C, 5% CO₂).
-
Inverted microscope.
Procedure:
-
Sample Preparation:
-
Prepare a 1:2 dilution of the stool filtrate in cell culture medium.
-
-
Neutralization:
-
In separate tubes, mix an aliquot of the diluted stool filtrate with an equal volume of cell culture medium (test sample) and another aliquot with an equal volume of C. difficile antitoxin (neutralization control).
-
Incubate the mixtures for 1 hour at room temperature.
-
-
Cell Inoculation:
-
Remove the culture medium from the wells of the 96-well plate containing the confluent cell monolayer.
-
Add 20 µL of the test sample and the neutralization control to duplicate wells.
-
Include positive and negative toxin controls.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Examine the cells for cytopathic effects (cell rounding) at 24 and 48 hours using an inverted microscope.
-
-
Interpretation:
-
A sample is considered positive for active TcdB if characteristic cell rounding is observed in the wells with the test sample, and this effect is absent in the wells with the neutralization control.
-
LC-MS/MS Quantification Protocol (Conceptual)
This protocol describes a conceptual workflow for the quantification of TcdB using LC-MS/MS. Method development and validation are critical for this approach.
Materials:
-
Stool sample.
-
Extraction buffer.
-
Proteolytic enzyme (e.g., trypsin).
-
Stable isotope-labeled internal standard peptides.
-
LC-MS/MS system.
Procedure:
-
Protein Extraction and Digestion:
-
Extract total protein from the stool sample.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a proteolytic enzyme like trypsin.
-
-
Sample Cleanup:
-
Purify the resulting peptides using solid-phase extraction to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
Spike the digested sample with a known concentration of stable isotope-labeled internal standard peptides specific to TcdB.
-
Inject the sample into the LC-MS/MS system.
-
Separate the peptides using liquid chromatography.
-
Detect and quantify the specific TcdB peptides and their corresponding internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the peak areas of the native TcdB peptides to their corresponding internal standards.
-
Determine the concentration of TcdB in the original sample by comparing these ratios to a standard curve generated from known concentrations of TcdB.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz can help to visualize complex workflows and relationships, aiding in the understanding of these analytical methods.
Caption: Workflow for analytical validation of TcdB quantification methods.
Caption: General workflow of a sandwich ELISA for TcdB detection.
Caption: Comparison of key attributes of TcdB quantification methods.
References
- 1. Comparison of the TOX A/B test to a cell culture cytotoxicity assay for the detection of Clostridium difficile in stools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of Clostridium difficile Toxin: Comparison of Enzyme Immunoassay Results with Results Obtained by Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Ultrasensitive Detection and Quantification of Toxins for Optimized Diagnosis of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid, Accurate, Single Molecule Counting Method Detects Clostridium difficile Toxin B in Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid, Accurate, Single Molecule Counting Method Detects Clostridium difficile Toxin B in Stool Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of three enzyme immunoassays, a cytotoxicity assay, and toxigenic culture for diagnosis of Clostridium difficile-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Clostridium difficile Infections by Quantitative Detection of tcdB Toxin by Use of a Real-Time Cell Analysis System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Clostridium difficile in Antibiotic-Associated-Diarrhea Patients - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of CD-III Activity: A Comparative Guide
In the realm of biomedical research and drug development, precise and reproducible measurement of biological activity is paramount. This guide provides a comprehensive comparison of methodologies for the independent verification of "CD-III" activity. Given the potential ambiguity of the term "this compound," which can refer to either the T-cell co-receptor CD3 or Mitochondrial Complex III , this document addresses both possibilities in two distinct sections. Each section is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of performance with supporting experimental data.
Section 1: T-Cell Co-Receptor CD3 Activity
The Cluster of Differentiation 3 (CD3) is a protein complex and T-cell co-receptor that is involved in activating both cytotoxic T cells and T helper cells.[1] The activity of CD3 is central to initiating an adaptive immune response and is a key target in immunotherapy. Verification of CD3 activity typically involves measuring the downstream consequences of T-cell activation upon engagement of the CD3/T-cell receptor (TCR) complex.
Comparison of CD3 Activity Verification Methods
The primary methods for assessing CD3-mediated T-cell activation include quantifying T-cell proliferation, measuring the expression of activation markers, and detecting cytokine production. Each method offers distinct advantages and sensitivities.
| Method | Principle | Typical Readout | Advantages | Limitations | Reported Quantitative Data |
| T-Cell Proliferation Assay | Measures the increase in T-cell number following stimulation. | CFSE dye dilution via flow cytometry; [³H]-thymidine incorporation. | Provides a direct measure of a key functional outcome of activation. | Slower assay (requires 3-5 days for detectable proliferation). Less sensitive for early activation events. | Anti-CD3/CD28 stimulation can induce ~80% proliferation of CD3+ T-cells after four days.[2] |
| Activation Marker Expression | Quantifies the upregulation of cell surface proteins indicative of an activated state. | Flow cytometry analysis of CD25 and CD69 expression. | Rapid assessment of early activation (CD69 peaks at 6-12 hours, CD25 at 24-48 hours). Allows for multiplexing to analyze specific T-cell subsets. | Provides a surrogate measure of activation, not a direct functional outcome like cytokine release or proliferation. | Anti-CD3/CD28 stimulation can lead to ~70% of CD3+ T-cells expressing CD25 after four days.[2] |
| Cytokine Release Assay | Measures the secretion of cytokines (e.g., IL-2, IFN-γ) by activated T-cells. | ELISA, ELISpot, or intracellular cytokine staining (ICS) followed by flow cytometry. | Highly sensitive and provides a direct measure of effector function. Can distinguish between different types of T-cell responses (e.g., Th1 vs. Th2). | Cytokine levels can be transient. Requires careful timing of sample collection. | Stimulation with anti-CD3 can induce significant IL-2 and IFN-γ production within 24-48 hours. |
Experimental Protocols for Key Experiments
This protocol describes a common method for activating T-cells in vitro to assess their functional responses.
Materials:
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (clone UCHT1 or OKT3)
-
Anti-human CD28 antibody (optional, for co-stimulation)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum and 2mM L-glutamine)
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
Procedure:
-
Antibody Coating:
-
Prepare a 1-10 µg/ml solution of anti-CD3 antibody in sterile PBS.
-
Add 50-100 µl of the antibody solution to each well of a 96-well plate.
-
For unstimulated control wells, add an equal volume of sterile PBS.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Aseptically decant the antibody solution and wash the wells three times with sterile PBS.
-
-
Cell Plating:
-
Prepare a single-cell suspension of PBMCs or purified T-cells in complete RPMI-1640 medium at a concentration of 1-2 x 10⁶ cells/ml.
-
(Optional) For co-stimulation, add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-5 µg/ml.
-
Add 200 µl of the cell suspension to each well of the antibody-coated plate.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
For activation marker analysis, harvest cells after 24-72 hours and stain for CD25 and CD69 for flow cytometry.
-
For cytokine analysis, collect supernatant after 24-72 hours for ELISA or perform intracellular cytokine staining.
-
For proliferation analysis, pre-label cells with CFSE before plating and analyze dye dilution by flow cytometry after 3-5 days.
-
Signaling Pathways and Experimental Workflows
Caption: T-Cell activation signaling pathway initiated by TCR/CD3 engagement.
Caption: Experimental workflow for a T-cell activation assay.
Section 2: Mitochondrial Complex III Activity
Mitochondrial Complex III, also known as Ubiquinol-Cytochrome c reductase, is a critical component of the electron transport chain in mitochondria.[3] Its primary function is to transfer electrons from ubiquinol (B23937) to cytochrome c, contributing to the generation of the proton gradient that drives ATP synthesis.[3] Verifying the activity of Complex III is essential in studies of mitochondrial function, toxicology, and metabolic diseases.
Comparison of Complex III Activity Verification Methods
The most common method for determining Complex III activity is a spectrophotometric assay that measures the reduction of cytochrome c. Various commercial kits are available that are based on this principle.
| Product/Method | Principle | Detection | Sensitivity | Linear Range | Key Features |
| Abcam (ab287844) | Measures the reduction of cytochrome c by Complex III. | Colorimetric (OD 550 nm) | ≥ 10 mU/mL[4] | Up to 30 mU/mL[4] | Includes Antimycin A as a specific inhibitor for background correction.[4] Suitable for isolated mitochondria. |
| Sigma-Aldrich (MAK166) | Reduction of cytochrome c by Complex III. | Colorimetric (OD 550 nm) | ≥ 10 mU/mL[3] | Up to 30 mU/mL[3] | Fast and reliable method for isolated mitochondria. |
| Cayman Chemical (700950) | Coupled assay measuring the reduction of cytochrome c, with electron donation from Complex II. | Colorimetric (OD 550 nm) | Not specified | Not specified | Measures combined Complex II/III activity; requires a counter-screen for specific Complex III activity. |
| Custom Spectrophotometric Assay | Similar to commercial kits, using decylubiquinol as a substrate. | Colorimetric (OD 550 nm) | Dependent on substrate and protein concentration. | Linear up to ~375 µg/ml of skeletal muscle protein.[5] | Allows for greater flexibility in experimental design and buffer composition. |
Comparison of Common Complex III Inhibitors
Inhibitors are crucial tools for the specific verification of Complex III activity. They target different sites within the complex, allowing for detailed mechanistic studies.
| Inhibitor | Binding Site | Mechanism of Action | Reported IC₅₀ |
| Antimycin A | Qᵢ (quinone-inside) | Blocks the transfer of electrons from the bL heme to ubiquinone. | 2 nM |
| Myxothiazol | Qₒ (quinone-outside) | Prevents the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein. | Varies with experimental conditions. |
| Stigmatellin | Qₒ (quinone-outside) | Binds to the Qₒ site, inhibiting ubiquinol oxidation. | Not widely reported in comparative studies. |
| Atovaquone | Qₒ (quinone-outside) | Used as an antimalarial drug, it inhibits the cytochrome bc1 complex. | Varies depending on the organism and assay conditions. |
Experimental Protocols for Key Experiments
This protocol is adapted from commercially available kits and provides a reliable method for measuring Complex III activity in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Complex III Assay Buffer (e.g., 25 mM Potassium Phosphate, 5 mM Magnesium Chloride, pH 7.2)
-
Oxidized Cytochrome c solution
-
Reduced Coenzyme Q₁₀ (Ubiquinol) or other suitable substrate (e.g., decylubiquinol)
-
Antimycin A (Complex III inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm in kinetic mode
Procedure:
-
Sample Preparation:
-
Isolate mitochondria from cells or tissues using a standard protocol.
-
Determine the protein concentration of the mitochondrial preparation.
-
Dilute the mitochondrial sample to the desired concentration in Complex III Assay Buffer. Keep on ice.
-
-
Assay Setup:
-
Prepare a reaction mix containing the assay buffer and oxidized cytochrome c.
-
For background control wells, add Antimycin A to the reaction mix.
-
Add the mitochondrial sample to the appropriate wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the ubiquinol substrate to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 550 nm every 30 seconds for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute).
-
Subtract the rate of the Antimycin A-inhibited sample (background) from the rate of the uninhibited sample to determine the specific Complex III activity.
-
Activity (in µmol/min/mg) can be calculated using the extinction coefficient of reduced cytochrome c.
-
Signaling Pathways and Experimental Workflows
Caption: The mitochondrial electron transport chain, highlighting Complex III.
Caption: Experimental workflow for a Mitochondrial Complex III activity assay.
References
- 1. Modulating T Cell Responses by Targeting CD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]
- 4. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex III activity: from invasive muscle biopsies to patient-friendly buccal swab analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of Cyclodextrins: A Comparative Guide to Their Applications
A comprehensive review of cyclodextrin-based nanocarriers, with a focus on gamma-cyclodextrin (B1674603), for applications in drug delivery, gene therapy, and environmental remediation.
Disambiguation Notice: The term "CD-III" is not a standard scientific nomenclature for a specific cyclodextrin (B1172386). This review will cover the applications of cyclodextrins, with a focus on gamma-cyclodextrin (γ-CD), under the assumption that this is the intended topic.
Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from starch, characterized by a hydrophilic outer surface and a lipophilic inner cavity. This unique structure allows them to form inclusion complexes with a wide variety of guest molecules, enhancing their solubility, stability, and bioavailability. The most common cyclodextrins are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, composed of six, seven, and eight glucopyranose units, respectively.[1][2] This guide provides a comparative overview of the applications of cyclodextrins, with a particular focus on the emerging potential of gamma-cyclodextrin in various scientific fields.
Drug Delivery Applications
Cyclodextrins have been extensively investigated as pharmaceutical excipients to improve the physicochemical properties of drug molecules. Their ability to encapsulate hydrophobic drugs in their central cavity leads to significant improvements in aqueous solubility and dissolution rates.
Gamma-cyclodextrin, with its larger cavity size compared to α- and β-cyclodextrin, can accommodate a broader range of drug molecules.[3] This has led to its exploration in various drug delivery systems, including the formation of inclusion complexes, and as a component of more complex nanocarriers like niosomes and metal-organic frameworks (MOFs).
Comparative Performance of Cyclodextrins in Drug Formulation
The choice of cyclodextrin for a specific drug depends on the size and polarity of the guest molecule. The following table summarizes key properties and performance metrics of the three main types of cyclodextrins.
| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |
| Number of Glucose Units | 6 | 7 | 8 |
| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |
| Aqueous Solubility ( g/100 mL at 25°C) | ~14.5 | ~1.85 | ~23.2 |
| Curcumin Solubility Enhancement | 0.364 mg/mL | 0.186 mg/mL | 0.068 mg/mL |
| Relative Bioavailability of Curcumin (%) | 460 | 365 | 99 |
Data sourced from multiple studies.[4][5][6]
Experimental Protocol: Preparation of a Drug-in-γ-CD-in-Niosome Formulation
This protocol describes the preparation of a niosomal formulation encapsulating a drug-γ-cyclodextrin inclusion complex, a method used to enhance drug solubility and delivery.
Materials:
-
Imatinib (IMB)
-
Gamma-cyclodextrin (γ-CD)
-
Sorbitan monostearate (Span 60)
-
Cholesterol
-
D-Alpha-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS)
-
Phosphate (B84403) buffer (20 mM, pH 7.4)
Procedure:
-
Inclusion Complex Formation: Prepare a 1:1 molar ratio of IMB and γ-CD in a phosphate buffer solution. Equilibrate the solution under constant agitation for 24 hours.
-
Thin Film Hydration:
-
Dissolve Span 60 and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under a vacuum in a desiccator for at least 2 hours to ensure complete removal of any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Hydrate the lipid film with the previously prepared IMB/γ-CD inclusion complex solution.
-
Rotate the flask at 60 °C for 30 minutes to form niosomal vesicles.
-
-
Size Reduction:
-
Sonicate the niosomal suspension using a probe sonicator at 30% amplitude at 60 °C for 5 minutes to achieve a uniform particle size.
-
-
Storage: Store the final formulation at 4 °C until further use.
This protocol is adapted from a study on Imatinib delivery.[7][8]
Diagram of Cyclodextrin-Based Drug Delivery
Caption: Workflow of γ-cyclodextrin-based drug delivery.
Gene Delivery
Cyclodextrins are also being explored as non-viral vectors for gene delivery. Cationic cyclodextrin derivatives can form complexes with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA), protecting them from degradation and facilitating their entry into cells.
Gamma-cyclodextrin-based carriers have shown promise in gene delivery. For instance, a star-shaped polymer with a γ-CD core demonstrated efficient and sustained gene expression. The larger cavity of γ-CD can also be advantageous in designing more complex, multi-component gene delivery systems.
Comparative Transfection Efficiency
| Cyclodextrin-based Vector | Cell Line | Transfection Efficiency | Cytotoxicity |
| α-CDE conjugate (G2 dendrimer) | NIH3T3 | >100-fold higher than unmodified dendrimer | Low |
| γ-CD core star polymer | - | Sustained expression for at least 14 days (in vivo) | - |
| Cationic CDs | - | Improved transfection efficiency across biomembranes | Lowered in vivo cytotoxicity |
Data compiled from various studies.[9][10][11]
Experimental Protocol: Preparation of a Cyclodextrin-pDNA Polyplex
This protocol outlines the general steps for forming a polyplex between a cationic cyclodextrin-containing polymer and plasmid DNA for transfection studies.
Materials:
-
Cationic cyclodextrin-containing polymer
-
Plasmid DNA (pDNA)
-
Nuclease-free water
-
Appropriate buffer (e.g., HEPES-buffered saline)
Procedure:
-
Prepare Polymer Solution: Dissolve the cationic cyclodextrin polymer in nuclease-free water or buffer to the desired concentration.
-
Prepare pDNA Solution: Dilute the pDNA stock solution in the same buffer to the desired concentration.
-
Form Polyplexes:
-
Add the polymer solution to the pDNA solution dropwise while gently vortexing. The ratio of polymer to pDNA (N/P ratio) is a critical parameter and should be optimized.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Characterization (Optional but Recommended):
-
Determine the size and zeta potential of the polyplexes using dynamic light scattering (DLS).
-
Confirm pDNA condensation using an agarose (B213101) gel retardation assay.
-
-
Transfection: The freshly prepared polyplexes are now ready to be added to cell cultures for transfection experiments.
Diagram of Cyclodextrin-Mediated Gene Delivery
Caption: Conceptual workflow of gene delivery using γ-cyclodextrin.
Environmental Remediation
The ability of cyclodextrins to form inclusion complexes with non-polar molecules makes them effective agents for environmental remediation. They can be used to remove organic pollutants and heavy metals from contaminated soil and water.
Methylated gamma-cyclodextrin (M-γ-CD) has shown particular promise in this area. Its hydrophobic cavity can encapsulate heavy metal ions, increasing their aqueous solubility and facilitating their removal from soil matrices.
Heavy Metal Removal Efficiency
| Cyclodextrin Derivative | Target Heavy Metal | Removal Efficiency (mg/g) |
| Methylated γ-CD | Cd (II) | Up to 140.85 |
| Methylated γ-CD | Cu (II), Pb (II) | Effective binding |
Data from a study on methylated gamma-cyclodextrin.[12]
Experimental Protocol: Soil Washing with Methylated γ-Cyclodextrin
This protocol provides a general outline for a laboratory-scale soil washing experiment to remove heavy metals using a cyclodextrin derivative.
Materials:
-
Heavy metal-contaminated soil
-
Methylated gamma-cyclodextrin (M-γ-CD) solution of known concentration
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Shaker
-
Atomic absorption spectrometer (AAS) or Inductively coupled plasma mass spectrometer (ICP-MS)
Procedure:
-
Soil Preparation: Air-dry the contaminated soil sample and sieve it to remove large debris.
-
Washing Process:
-
Place a known mass of the soil sample into a centrifuge tube.
-
Add a specific volume of the M-γ-CD solution to achieve the desired soil-to-solution ratio.
-
Agitate the mixture on a shaker for a predetermined amount of time (e.g., 24 hours) to allow for complexation and extraction of the heavy metals.
-
-
Separation:
-
Centrifuge the soil suspension to separate the solid and liquid phases.
-
Carefully decant the supernatant (the washing solution containing the extracted heavy metals).
-
-
Analysis:
-
Filter the supernatant and analyze the concentration of the target heavy metal using AAS or ICP-MS.
-
Analyze the heavy metal concentration in the washed soil to determine the removal efficiency.
-
-
Calculation: Calculate the removal efficiency as the percentage of the initial heavy metal concentration that was removed from the soil.
Diagram of Heavy Metal Remediation
Caption: Process of soil remediation using γ-cyclodextrin.
References
- 1. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of alpha-, beta- and gamma-cyclodextrins on human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma Cyclodextrin Series - CD Bioparticles [cd-bioparticles.net]
- 4. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 5. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclodextrins in non-viral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Active transfection of genetic materials using cyclodextrin-anchored nanovectors - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00852A [pubs.rsc.org]
- 11. Twenty Years of Research on Cyclodextrin Conjugates with PAMAM Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
comparative analysis of CD-III derivatives
It appears there are multiple interpretations of the abbreviation "CD-III" in a scientific and research context. To provide you with an accurate and relevant comparative analysis, please clarify which of the following topics you are interested in:
-
A) Anti-CD3 Monoclonal Antibodies: These are immunotherapies, such as Teplizumab or Otelixizumab, that target the CD3 complex on T-cells and are investigated for conditions like type 1 diabetes.
-
B) Deuterated Compounds (containing a CD3 group): This refers to molecules where a methyl group (CH3) has been replaced with a trideuteromethyl group (CD3) to alter the drug's metabolic properties.
-
C) A specific clinical trial or drug designation referred to as "this compound".
-
D) Another scientific or medical topic abbreviated as "this compound".
Once you specify the subject matter, I can proceed with a detailed comparative analysis, including data tables, experimental protocols, and pathway diagrams as requested.
Assessing the Specificity of CD3 in T-Cell Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification and characterization of T-cells is paramount. The Cluster of Differentiation 3 (CD3) protein complex, a co-receptor for the T-cell receptor (TCR), is the most widely used and specific marker for identifying T-cells. This guide provides a comprehensive comparison of CD3's performance in common assays against alternative T-cell markers, supported by experimental data and detailed protocols.
This guide will delve into the specificity of anti-CD3 antibodies, compare them with other markers, and provide standardized protocols for key immunological assays.
Specificity of Anti-CD3 Antibodies in Immunoassays
The specificity of an antibody is its ability to bind to its intended target with high affinity and minimal cross-reactivity. For anti-CD3 antibodies, this means specific binding to the CD3 complex on T-cells without binding to other cell types. Several clones of anti-CD3 monoclonal antibodies are widely used, each with distinct characteristics.
Comparison of Common Anti-CD3 Antibody Clones
The choice of anti-CD3 clone can significantly impact experimental outcomes. The following table summarizes the characteristics of some of the most frequently used clones.
| Antibody Clone | Target Subunit | Common Applications | Binding Affinity (Kd) | Known Cross-Reactivity |
| OKT3 | CD3ε | T-cell activation, Flow Cytometry, IHC[1][2][3] | ~1-10 nM | Can cause cytokine release syndrome in vivo[4] |
| UCHT1 | CD3ε | Flow Cytometry, IHC, Functional Assays[5] | ~10-50 nM | Generally considered highly specific to human CD3. |
| 17A2 | CD3ε | Mouse T-cell activation, Flow Cytometry, IHC[6] | High affinity for mouse CD3 | Specific for mouse CD3ε. |
| CD3-12 | CD3ε (cytoplasmic) | Broad species cross-reactivity, WB, IHC[1] | Not widely reported | Recognizes a conserved cytoplasmic epitope.[1] |
| HIT3a | CD3ε | Flow Cytometry | Not widely reported | Widely used for human T-cell identification.[5] |
Comparison with Alternative T-Cell Markers
While CD3 is the gold standard for pan-T-cell identification, other markers can be used, either alone or in combination, to identify T-cells or their subsets.
| Marker | Description | Advantages | Disadvantages |
| TCR α/β | The antigen-binding portion of the T-cell receptor. | Highly specific for the majority of T-cells.[7] | Does not identify γδ T-cells. |
| CD2 | An adhesion molecule on T-cells and NK cells.[8][9] | One of the earliest T-cell markers.[10] | Also expressed on NK cells.[8][9] |
| CD45 | A pan-leukocyte marker.[11][12] | Identifies all hematopoietic cells. | Not specific to T-cells.[11][12] |
| CD4 & CD8 | Co-receptors that define helper and cytotoxic T-cell subsets. | Useful for T-cell subset identification. | Not pan-T-cell markers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for common assays involving CD3.
T-Cell Activation Assay using Plate-Bound Anti-CD3
This protocol describes the in vitro activation of T-cells for downstream functional assays, such as cytokine profiling.
Materials:
-
Sterile 96-well flat-bottom plate
-
Purified anti-human CD3 antibody (e.g., clone OKT3)
-
Purified anti-human CD28 antibody
-
Sterile PBS
-
Complete RPMI-1640 medium
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells
Procedure:
-
Antibody Coating:
-
Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS.
-
Add 100 µL of the diluted antibody solution to the desired wells of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Aspirate the antibody solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Cell Plating:
-
Resuspend isolated T-cells or PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 1-2 µg/mL.
-
Add 200 µL of the cell suspension to each anti-CD3 coated well.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours, depending on the downstream application.
-
-
Analysis:
-
After incubation, cells can be harvested for flow cytometry analysis of activation markers (e.g., CD69, CD25), and the supernatant can be collected for cytokine analysis by ELISA.
-
Cytokine Profiling by ELISA
This protocol outlines the detection of cytokines secreted by activated T-cells.
Materials:
-
ELISA plate pre-coated with capture antibody for the cytokine of interest
-
Collected cell culture supernatants
-
Recombinant cytokine standard
-
Biotinylated detection antibody
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 1M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the recombinant cytokine standard according to the manufacturer's instructions.
-
Add 100 µL of standards and collected cell culture supernatants to the appropriate wells of the ELISA plate.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Amplification:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Development and Measurement:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Visualizing Key Pathways and Workflows
CD3 Signaling Pathway in T-Cell Activation
The binding of an antigen presented by an MHC molecule to the TCR, along with the co-receptor CD3, initiates a complex signaling cascade within the T-cell, leading to its activation.
Experimental Workflow for T-Cell Activation and Analysis
The following diagram illustrates the overall workflow from T-cell isolation to functional analysis.
Conclusion
CD3 remains the most specific and reliable marker for the identification of T-cells in a variety of immunological assays. Its high specificity, combined with its presence throughout T-cell development, makes it an indispensable tool for researchers.[13] While alternative markers exist, they often lack the pan-T-cell specificity of CD3 or identify only specific T-cell subsets. The selection of the appropriate anti-CD3 antibody clone and a meticulously followed experimental protocol are critical for obtaining accurate and reproducible data in T-cell research and the development of T-cell-based therapeutics.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. thermofisher.com [thermofisher.com]
- 3. Anti-CD3 antibody [OKT3] (ab86883) | Abcam [abcam.com]
- 4. What are the therapeutic candidates targeting CD3? [synapse.patsnap.com]
- 5. How To Choose The Correct Antibody For Accurate Flow Cytometry Results - ExpertCytometry [expertcytometry.com]
- 6. researchgate.net [researchgate.net]
- 7. T-cell receptor - Wikipedia [en.wikipedia.org]
- 8. Frontiers | CD2 Immunobiology [frontiersin.org]
- 9. CD2 - Wikipedia [en.wikipedia.org]
- 10. CD2 Immunobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CD45 (leukocyte common antigen) - Leong's Manual of Diagnostic Antibodies for Immunohistology [cambridge.org]
- 12. PTPRC - Wikipedia [en.wikipedia.org]
- 13. biocompare.com [biocompare.com]
Safety Operating Guide
Navigating the Disposal of CD-III: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the precise procedures for waste management is paramount. This guide provides essential safety and logistical information for the disposal of substances that may be referred to as "CD-III," a term that can be ambiguous. The primary focus of this document is the disposal of Color Developing Agent CD-3 , a specific chemical compound. Additionally, as "CD" is a common abbreviation for Controlled Drugs in many regulated environments, this guide will also address the distinct disposal procedures for these substances.
Disposal Procedures for Color Developing Agent CD-3
Color Developing Agent CD-3 is a chemical compound requiring careful handling and disposal in accordance with safety data sheets (SDS) and local regulations. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Quantitative Safety Data Overview
For quick reference, the following table summarizes key safety information for Color Developing Agent CD-3.
| Property | Data |
| Melting Point/Freezing Point | 220°C (lit.) |
| Boiling Point | 120°C / 3mmHg (lit.) |
| CAS Number | 24567-76-8 |
| EC Number | 206-103-9 |
Experimental Protocol: Standard Disposal Procedure
The disposal of Color Developing Agent CD-3 should be conducted as a hazardous waste, following a structured protocol to ensure safety and compliance.
-
Personal Protective Equipment (PPE): Before handling, all personnel must be equipped with appropriate PPE, including protective gloves, protective clothing, and eye/face protection[1].
-
Waste Collection:
-
Collect waste in a suitable, closed, and clearly labeled container.
-
Avoid mixing with other chemicals unless compatibility is confirmed.
-
Store the waste container in a well-ventilated area, away from ignition sources[1].
-
-
Spill Management:
-
Final Disposal:
-
Dispose of the contents and container at an appropriate treatment and disposal facility[1].
-
This must be done in accordance with all applicable local, state, and federal laws and regulations[1]. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of Color Developing Agent CD-3.
Disposal Procedures for Controlled Drugs (CDs)
In a clinical or pharmaceutical research setting, "CD" commonly refers to Controlled Drugs. The disposal of these substances is strictly regulated to prevent diversion and environmental contamination.
Key Disposal Requirements
| Requirement | Description |
| Denaturing | All Controlled Drugs in Schedules 2, 3, and 4 (part 1) must be denatured, rendering them irretrievable before being placed in waste containers. CD denaturing kits are widely available[2]. |
| Witnessing | For Schedule 2 stock items, the denaturing process must be witnessed by an Authorised Witness. For other CDs, it is good practice to have the process witnessed by another staff member, preferably a registered healthcare professional[2]. |
| Environmental Agency Permit | Organizations must obtain a T28 exemption certificate from the Environment Agency to store, sort, and denature CDs produced on-site[2]. |
| Patient-Returned CDs | Patients' own CD waste should ideally be returned to the supplying pharmacy. If disposed of by an organization, patient consent is required, and the drugs must be denatured[2]. |
Experimental Protocol: Denaturing and Disposal of Controlled Drugs
-
Authorization and Witnessing:
-
Confirm the schedule of the Controlled Drug to determine witnessing requirements.
-
Arrange for an Authorised Witness for Schedule 2 drugs or a second staff member for other schedules[2].
-
-
Denaturing Process:
-
Utilize a commercially available CD denaturing kit, following the manufacturer's instructions.
-
This typically involves mixing the drug with a substance that renders it unusable.
-
-
Waste Containment:
-
After denaturing, place the rendered substance into the appropriate pharmaceutical waste container.
-
Under no circumstances should any waste medication, including controlled substance waste, be disposed of down the drain or in general or biohazardous waste[3].
-
-
Documentation:
-
Maintain meticulous records of the destruction of all Controlled Drugs, including the drug name, strength, quantity, and the signatures of the person carrying out the disposal and the witness.
-
-
Final Disposal:
Logical Workflow for Disposal of Controlled Drugs
The following diagram outlines the procedural steps for the compliant disposal of Controlled Drugs in a laboratory or healthcare setting.
By providing these detailed procedures, this guide aims to be a preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets before handling or disposing of any chemical.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Managing Controlled Drugs (CD) waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. Medical Waste Management Program [cdph.ca.gov]
- 4. Cleaning and waste disposal procedures - infection control [health.vic.gov.au]
Essential Safety and Logistics for Handling Color Developing Agent 3 (CD-III)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of Color Developing Agent 3 (CD-III), also known as CD-3. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a chemical primarily used in photographic color development processes.[1][2][3][][5] It is crucial to handle this compound with care due to its potential health and environmental hazards.
GHS Hazard Classification:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Hazardous to the Aquatic Environment (Acute and Chronic): Very toxic to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential sensitization. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if dust is generated. | Minimizes inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidental exposure or environmental release.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials.
-
Store in the dark.[7]
Handling:
-
Avoid contact with skin and eyes.[6]
-
Avoid formation of dust and aerosols.[6]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Disposal Plan
The disposal of this compound and associated waste must be conducted in a manner that minimizes environmental impact, with a particular focus on preventing aquatic contamination.
General Principles:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]
-
Do not dispose of down the drain unless permitted by local regulations and after appropriate treatment.
-
Waste solutions from photographic processing are potentially hazardous due to silver content and the chemical properties of the developer.[8]
Disposal of Solutions:
-
Neutralization: Photographic processing chemicals often consist of an alkaline developer and an acidic fixer. Combining these solutions can help neutralize the pH.[9]
-
Silver Recovery: Effluent from photographic processes, particularly from the fixer solution, contains silver. This silver should be recovered before discharge.[8][9][10]
-
Collection for Off-site Disposal: For laboratories not equipped for on-site treatment, waste solutions containing this compound should be collected in clearly labeled, sealed containers for disposal by a licensed hazardous waste management company.[11]
Disposal of Contaminated Materials:
-
Contaminated labware, gloves, and other solid materials should be collected in a designated, sealed container and disposed of as hazardous waste.
Quantitative Data
The following table summarizes key quantitative data for Color Developing Agent 3.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N₃O₂S·1.5H₂SO₄·H₂O | [2] |
| Molecular Weight | 436.52 g/mol | [12] |
| Appearance | White to light gray crystalline powder | [1] |
| Solubility | Soluble in water | [12][13] |
| Density | 1.204 g/cm³ | [][14] |
| Boiling Point | 455°C at 760 mmHg | [14] |
| Flash Point | 229°C | [14] |
| Vapor Pressure | 0.022Pa at 20℃ | [7] |
Experimental Protocols
This compound is a key component in the color developer bath of several photographic film processing methods, most notably the C-41 process for color negative film and the E-6 process for color reversal (slide) film.[3][5]
C-41 Color Negative Film Processing Workflow
The C-41 process is highly temperature-sensitive, with the developer step being the most critical.[15]
Detailed Steps for C-41 Processing:
-
Load Film: In complete darkness, load the exposed film onto the developing reel and place it in a light-tight developing tank.[16][17]
-
Pre-Soak (Optional): Fill the tank with water at approximately 38°C (100°F) and agitate for about one minute. This step helps bring the film to the correct temperature.[18]
-
Color Developer: Pour in the color developer solution (containing this compound) at a precise 38°C (100°F).[15] Agitate continuously for the first 10 seconds, then for 5 seconds every 30 seconds for the remainder of the development time (typically 3 minutes and 15-30 seconds).[16]
-
Bleach-Fix (Blix): Pour out the developer and add the blix solution. Agitate for 10 seconds every 30 seconds for 6 to 8 minutes.[16]
-
Wash: Wash the film with running water at approximately 38°C for 3 to 5 minutes.[16]
-
Stabilizer: Treat the film with a stabilizer solution for about one minute with gentle agitation. Do not rinse after this step.[16]
-
Dry: Hang the film to dry in a dust-free environment for about 2 hours.[16]
E-6 Color Reversal Film Processing Workflow
The E-6 process is also highly temperature-dependent and involves more steps than the C-41 process.[19]
References
- 1. Color Developing Agent CD-3 | 24567-76-8 [chemicalbook.com]
- 2. Buy Color developing agent CD-3 [smolecule.com]
- 3. Color Developing Agent 3 - Wikipedia [en.wikipedia.org]
- 5. Color Developing Agent CD-3 CD3 for RA-4, E-6 & ECN2 CAS 24567-76-8 20/50/100 Gr | eBay [ebay.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. zhishangchemical.com [zhishangchemical.com]
- 8. Photographic Waste - Environmental Management - Missouri State [missouristate.edu]
- 9. cinestillfilm.com [cinestillfilm.com]
- 10. leegov.com [leegov.com]
- 11. Film Processing and Silver Waste Generation | Environmental Health and Safety [ehs.osu.edu]
- 12. Color developing agent CD-3 [ohmid.com]
- 13. color-developer.com [color-developer.com]
- 14. echemi.com [echemi.com]
- 15. Processing Images: C-41 Color Negative Film Processing - Reframing Photography [reframingphotography.com]
- 16. How to Develop Color Film at Home (C-41 Process) | Vintage Visual [vintagevisual.eu]
- 17. lomography.com [lomography.com]
- 18. petapixel.com [petapixel.com]
- 19. E-6 process - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
